molecular formula C18H19NO3 B1671578 Glaziovine CAS No. 17127-48-9

Glaziovine

Número de catálogo: B1671578
Número CAS: 17127-48-9
Peso molecular: 297.3 g/mol
Clave InChI: PNJUPRNTSWJWAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Glaziovine has been reported in Annona cherimola and Litsea cubeba with data available.
a proaporphine alkaloid isolated from Ocotea glaziovii (Lauraceae) found to be similar in activity as an anxiolitic drug to diazepam;  structure;  RN given refers to (S)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJUPRNTSWJWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864739
Record name (+/-)-Glaziovine
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Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17127-48-9, 6808-72-6
Record name Glaziovine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (.+-.)-Glaziovine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glaziovine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Glaziovine
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Record name GLAZIOVINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Extraction of Bioactive Alkaloids from Ocotea glaziovii: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the extraction and purification of bioactive alkaloids from Ocotea glaziovii, a Brazilian Lauraceae species. It is intended for researchers, scientists, and drug development professionals interested in the isolation of pharmacologically active compounds from this plant. This document details the chemical composition of Ocotea glaziovii, with a focus on the anxiolytic proaporphine alkaloid, glaziovine. A comprehensive, step-by-step experimental protocol for alkaloid extraction is provided, based on established industrial processes. Quantitative data on alkaloid yields are summarized, and a proposed signaling pathway for the anxiolytic effects of this compound is illustrated.

Introduction

Ocotea glaziovii Mez, a tree native to Brazil, has been identified as a significant source of bioactive alkaloids.[1] The primary alkaloid of interest is this compound, a proaporphine-type alkaloid that has demonstrated psychotropic properties, particularly in the relief of anxiety.[1] The genus Ocotea is rich in a variety of secondary metabolites, including neolignans, flavonoids, and several classes of alkaloids such as aporphines, proaporphines, and morphinanes.[2][3] These compounds have shown a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[2] This guide focuses specifically on the technical aspects of extracting and quantifying the alkaloidal content of O. glaziovii.

Chemical Composition of Ocotea glaziovii

The primary bioactive compounds of interest in Ocotea glaziovii are its alkaloids. While a comprehensive phytochemical analysis reveals a complex mixture of constituents, this compound is the most well-characterized and pharmacologically significant alkaloid isolated from this species.

Table 1: Major Alkaloid in Ocotea glaziovii

Alkaloid NameAlkaloid ClassPlant Part(s)Reported Biological Activity
This compoundProaporphineLeaves and BarkAnxiolytic

Quantitative Data: Alkaloid Yield

The yield of alkaloids from Ocotea glaziovii can vary depending on the plant material, geographical source, and the extraction method employed. The following table summarizes the reported yield of this compound from the leaves of O. glaziovii.

Table 2: Reported Yield of this compound from Ocotea glaziovii

Plant PartExtraction MethodReported Yield (%)Reference
LeavesNot specified in detail0.18 - 0.35

Experimental Protocol: Alkaloid Extraction and Purification

The following protocol is a detailed methodology for the extraction and purification of this compound from the leaves and bark of Ocotea glaziovii, adapted from an established industrial process. This method utilizes a classic acid-base extraction technique to isolate the alkaloidal fraction.

Materials and Equipment
  • Dried and powdered leaves and bark of Ocotea glaziovii

  • Dilute alkanoic acid (e.g., 2-10% aqueous acetic acid)

  • Base for pH adjustment (e.g., ammonia, sodium carbonate)

  • Chlorinated aliphatic hydrocarbon (e.g., chloroform, methylene chloride)

  • Anhydrous sodium sulfate

  • Ethyl ether

  • Lower alkanol (e.g., methanol)

  • Chloroform-acetone solution (1:2 by volume)

  • Mayer's reagent

  • Glassware for extraction and filtration

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Inert gas (e.g., nitrogen)

Extraction Workflow

Extraction_Workflow Plant_Material Dried, Powdered Ocotea glaziovii (Leaves & Bark) Acid_Extraction Acid Extraction (Dilute Acetic Acid) Plant_Material->Acid_Extraction Filtration1 Filtration Acid_Extraction->Filtration1 Acid_Extract Acidic Alkaloid Extract Filtration1->Acid_Extract Basification Basification (pH 8-9 with NH3) Acid_Extract->Basification Solvent_Extraction1 Solvent Extraction (Chloroform) Basification->Solvent_Extraction1 Organic_Phase1 Organic Phase (Crude Alkaloids) Solvent_Extraction1->Organic_Phase1 Drying_Evaporation1 Drying (Na2SO4) & Evaporation Organic_Phase1->Drying_Evaporation1 Crude_Alkaloid_Residue Crude Alkaloid Residue Drying_Evaporation1->Crude_Alkaloid_Residue Acid_Wash Acid Wash (Dilute Acetic Acid) Crude_Alkaloid_Residue->Acid_Wash Basification2 Basification (pH 8-9) Acid_Wash->Basification2 Solvent_Extraction2 Solvent Extraction (Chloroform) Basification2->Solvent_Extraction2 Organic_Phase2 Purified Organic Phase Solvent_Extraction2->Organic_Phase2 Drying_Evaporation2 Drying (Na2SO4) & Evaporation Organic_Phase2->Drying_Evaporation2 Purified_Alkaloid_Material Purified Alkaloidal Material Drying_Evaporation2->Purified_Alkaloid_Material Hot_Ether_Wash Hot Ether Wash Purified_Alkaloid_Material->Hot_Ether_Wash Crystallization Crystallization (Methanol) Hot_Ether_Wash->Crystallization Recrystallization Recrystallization (Chloroform-Acetone) Crystallization->Recrystallization Pure_this compound Pure Crystalline This compound Recrystallization->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Procedure
  • Initial Acidic Extraction:

    • Take the dried and powdered plant material (leaves and bark) and suspend it in a dilute lower alkanoic acid solution (e.g., 10% aqueous acetic acid).

    • Allow the extraction to proceed until the alkaloid is completely extracted. The completeness of the extraction can be monitored using Mayer's reagent on a small sample of the extract.

    • Decant the acidic solution from the viscous precipitate. Repeat the extraction of the precipitate with progressively weaker acid solutions (e.g., down to 2% acetic acid) until extraction is complete.

  • First Basification and Solvent Extraction:

    • Combine all the filtered acidic extracts.

    • Adjust the pH of the combined extracts to a value between 8 and 9 using a suitable base, such as ammonia.

    • Extract the basified solution thoroughly with a chlorinated aliphatic hydrocarbon, such as chloroform or methylene chloride.

    • Combine the organic extracts, wash them with water, and dry over anhydrous sodium sulfate.

    • Concentrate the dried organic extract by evaporation under reduced pressure.

  • Purification via Acid-Base Partitioning:

    • Take the concentrated residue from the previous step and extract it repeatedly with a dilute alkanoic acid (e.g., acetic acid).

    • Combine the acidic extracts and make them basic (pH 8-9) as described in step 2.

    • Extract the basified solution again with a chlorinated solvent.

    • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the purified alkaloidal material.

  • Final Purification and Crystallization:

    • Purify the obtained alkaloidal material by washing it with boiling ethyl ether for approximately one hour.

    • Cool the ether suspension and filter. Discard the ether filtrate.

    • Dry the residue obtained on the filter and dissolve it in twice its weight of a boiling lower alkanol, such as methanol.

    • Crystallize the alkaloid from the methanolic solution, preferably under an inert atmosphere (e.g., nitrogen). Cooling the solution to 0°C will yield crystalline this compound.

    • For further purification, perform two successive recrystallizations from a chloroform-acetone solution (1:2 by volume). The resulting product is pure crystalline this compound.

Proposed Signaling Pathway for Anxiolytic Activity

The precise signaling pathway for the anxiolytic effects of this compound has not been fully elucidated. However, based on the activity of related aporphine alkaloids and its known tranquilizing effects, a plausible mechanism involves the modulation of dopaminergic and serotonergic neurotransmitter systems. Glaucine, a structurally similar aporphine alkaloid, is known to interact with dopamine receptors and modulate serotonergic receptors. It has been suggested that (R)-glaucine acts as a positive allosteric modulator at the 5-HT2A serotonin receptor.

Signaling_Pathway This compound This compound Dopamine_Receptor Dopamine Receptors (e.g., D1, D2) This compound->Dopamine_Receptor Modulates Serotonin_Receptor Serotonin Receptors (e.g., 5-HT2A) This compound->Serotonin_Receptor Modulates G_Protein G-Protein Coupling Dopamine_Receptor->G_Protein Serotonin_Receptor->G_Protein Second_Messengers Modulation of Second Messengers (e.g., cAMP, IP3/DAG) G_Protein->Second_Messengers Downstream_Kinases Activation/Inhibition of Downstream Protein Kinases (e.g., PKA, PKC) Second_Messengers->Downstream_Kinases Neuronal_Activity Altered Neuronal Excitability and Neurotransmitter Release Downstream_Kinases->Neuronal_Activity Anxiolytic_Effect Anxiolytic Effect Neuronal_Activity->Anxiolytic_Effect

Caption: Proposed signaling pathway for the anxiolytic action of this compound.

This proposed pathway suggests that this compound exerts its anxiolytic effects by binding to and modulating dopamine and serotonin receptors in the central nervous system. This interaction likely triggers intracellular signaling cascades through G-protein coupling, leading to changes in second messenger levels and the activity of downstream protein kinases. Ultimately, these molecular events would alter neuronal excitability and neurotransmitter release in brain regions associated with anxiety, resulting in the observed therapeutic effect. Further research is required to validate and fully characterize this pathway.

Conclusion

Ocotea glaziovii represents a valuable natural source of the anxiolytic alkaloid this compound. The acid-base extraction method detailed in this guide provides a robust and scalable protocol for the isolation of this compound for research and drug development purposes. The quantitative data on alkaloid yield, while limited, offers a benchmark for extraction efficiency. The proposed signaling pathway provides a logical framework for further investigation into the molecular mechanisms underlying the pharmacological activity of this compound. This technical guide serves as a foundational resource for scientists working on the exploration and utilization of the chemical diversity of the Ocotea genus.

References

The Biosynthesis of Glaziovine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Enzymatic Pathway, Experimental Methodologies, and Quantitative Analysis of a Promising Proaporphine Alkaloid.

For Immediate Release

This technical guide offers a comprehensive overview of the biosynthetic pathway of glaziovine, a proaporphine alkaloid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, presents quantitative data, and provides established experimental protocols to facilitate further investigation and exploitation of this valuable natural product.

Introduction

This compound is a naturally occurring proaporphine alkaloid found in various plant species, most notably in Ocotea glaziovii and Duguetia vallicola.[1] It has garnered considerable interest within the scientific community due to its anxiolytic and other pharmacological properties. Understanding the intricate biosynthetic pathway of this compound in plants is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This guide elucidates the key enzymatic transformations from primary metabolites to the final proaporphine scaffold.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway, which originates from the aromatic amino acid L-tyrosine. The pathway can be segmented into several key stages, beginning with the formation of the central precursor, (S)-norcoclaurine, and culminating in the stereospecific cyclization to form the characteristic proaporphine core of this compound.

Formation of the Benzylisoquinoline Skeleton

The initial steps of the BIA pathway leading to the core benzylisoquinoline structure are well-established. L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions. These two intermediates are then condensed by the enzyme (S)-norcoclaurine synthase (NCS) to form the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine.[2][3]

The Central Intermediate: (S)-Reticuline

(S)-Norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield the pivotal branchpoint intermediate, (S)-reticuline .[4][5] This molecule serves as the precursor for a vast array of BIA structural classes, including morphinans, protoberberines, and aporphines. The specific enzymatic steps leading from (S)-norcoclaurine to (S)-reticuline involve the action of O-methyltransferases, N-methyltransferases, and cytochrome P450 monooxygenases.

The Proaporphine Branch: Formation of this compound

The critical step in this compound biosynthesis is the intramolecular oxidative coupling of a reticuline-like precursor to form the proaporphine scaffold. Recent research has identified a key enzyme family responsible for this transformation: the cytochrome P450 subfamily CYP80G .

Specifically, a CYP80G from Nelumbo nucifera (lotus), designated as NnCYP80G, and a superior ortholog from Laurelia sempervirens (Peruvian nutmeg), LsCYP80G, have been shown to stereospecifically convert (R)-N-methylcoclaurine to this compound. It is noteworthy that this conversion proceeds from the (R)-enantiomer of N-methylcoclaurine, a stereoisomer of the more common (S)-reticuline precursor in many other BIA pathways. This highlights the stereochemical specificity of the CYP80G enzyme and suggests a potential stereochemical inversion step in the pathway if it originates from the (S)-pathway, or a distinct (R)-specific route in this compound-producing plants.

The proposed final step in the biosynthesis of pronuciferine, a closely related proaporphine alkaloid, is the methylation of this compound.

Quantitative Data

Quantitative analysis of this compound content in plant sources provides valuable information for potential large-scale extraction and for benchmarking engineered production systems. The following table summarizes the reported yields of this compound from two known plant sources.

Plant SpeciesTissueIsolated Yield (% dry weight)Reference
Duguetia vallicolaLeaves~0.27%
Ocotea glazioviiLeaves0.18 - 0.35%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods for characterizing enzymes in the BIA pathway.

Heterologous Expression of Plant Enzymes in Saccharomyces cerevisiae

The functional characterization of plant biosynthetic enzymes, such as CYP80G, is often performed through heterologous expression in a host system like yeast.

Objective: To produce functional plant enzymes for in vitro characterization.

Methodology:

  • Gene Isolation and Vector Construction:

    • Isolate the cDNA of the target gene (e.g., NnCYP80G) from the plant source.

    • Clone the cDNA into a suitable yeast expression vector, such as a pYES-DEST52 vector, under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression construct using the lithium acetate/polyethylene glycol method.

  • Protein Expression:

    • Grow the transformed yeast cells in a selective medium to an appropriate cell density (e.g., OD600 of 0.6-0.8).

    • Induce protein expression by adding galactose to the medium.

    • Continue cultivation for 24-48 hours at a reduced temperature (e.g., 16-20°C) to enhance protein folding and stability.

  • Microsome Isolation (for Cytochrome P450 enzymes):

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an appropriate buffer and lyse the cells using methods such as glass bead homogenization or enzymatic digestion.

    • Isolate the microsomal fraction, which contains the membrane-bound cytochrome P450 enzymes, by differential centrifugation.

In Vitro Enzyme Assay for CYP80G-mediated this compound Synthesis

Objective: To determine the catalytic activity of the heterologously expressed CYP80G enzyme in converting a precursor to this compound.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Microsomal preparation containing the CYP80G enzyme.

      • The substrate, (R)-N-methylcoclaurine.

      • A source of reducing equivalents, typically an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

      • A cytochrome P450 reductase (CPR) if not co-expressed with the P450.

      • An appropriate buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Product Extraction and Analysis:

    • Stop the reaction by adding a solvent such as ethyl acetate.

    • Extract the product, this compound, from the aqueous phase into the organic solvent.

    • Analyze the extracted product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification against an authentic this compound standard.

Isolation and Characterization of this compound from Plant Material

Objective: To extract and purify this compound from plant tissues for structural elucidation and as an analytical standard.

Methodology:

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves of Duguetia vallicola).

    • Moisten the powdered material with a dilute base (e.g., 5% aqueous NH3) and then extract with an organic solvent such as chloroform.

  • Purification:

    • Concentrate the crude extract and subject it to column chromatography on silica gel.

    • Elute with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol) to separate the alkaloids.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Characterization:

    • Combine and concentrate the this compound-containing fractions.

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Glaziovine_Biosynthesis_Pathway cluster_0 Primary Metabolism cluster_1 Benzylisoquinoline Alkaloid (BIA) Pathway cluster_2 Proaporphine Branch L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps R-N-Methylcoclaurine (R)-N-Methylcoclaurine Reticuline->R-N-Methylcoclaurine Stereochemical Inversion? This compound This compound R-N-Methylcoclaurine->this compound CYP80G

Diagram 1: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_0 Gene Discovery & Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Characterization cDNA_Isolation cDNA Isolation from Plant Vector_Construction Cloning into Yeast Expression Vector cDNA_Isolation->Vector_Construction Yeast_Transformation Yeast Transformation Vector_Construction->Yeast_Transformation Protein_Expression Protein Expression & Microsome Isolation Yeast_Transformation->Protein_Expression Enzyme_Assay In Vitro Enzyme Assay Protein_Expression->Enzyme_Assay Product_Analysis HPLC / LC-MS Analysis Enzyme_Assay->Product_Analysis

Diagram 2: Experimental workflow for enzyme characterization.

Conclusion

The elucidation of the this compound biosynthetic pathway, particularly the identification of the key CYP80G enzyme, opens new avenues for the biotechnological production of this valuable alkaloid. Further research is warranted to fully characterize the kinetics and substrate specificity of this enzyme and to explore the potential for a stereochemical inversion mechanism from the more common (S)-reticuline precursor. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding and application of this compound biosynthesis.

References

Ethnobotanical Uses of Glaziovine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional use, pharmacology, and scientific investigation of the proaporphine alkaloid glaziovine.

Introduction

This compound is a proaporphine alkaloid found in a variety of plant species, most notably within the Lauraceae and Papaveraceae families. For centuries, indigenous cultures have utilized plants containing this compound for a range of medicinal purposes, prompting modern scientific inquiry into its pharmacological properties. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, the chemical properties of this compound, its known pharmacological activities with a focus on its anxiolytic effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Ethnobotanical Heritage of this compound-Containing Plants

The traditional use of plants containing this compound and related alkaloids is geographically diverse, reflecting the wide distribution of these species. Ethnobotanical records primarily highlight the use of these plants for their effects on the central nervous system and for treating inflammatory conditions.

One of the most well-documented sources of aporphine alkaloids is the yellow horned poppy (Glaucium flavum). Traditionally, it has been used as a cough suppressant, anti-inflammatory, and analgesic.[1] Historical accounts suggest its use by Vikings in Norway and Denmark.[1] In folk medicine, it has also been employed for treating intestinal spasms, bronchial spasms, and certain liver ailments.[2][3]

Ocotea glaziovii, a tree native to Brazil, is a primary source of this compound.[4] The leaves and bark of this plant have been traditionally used, leading to the isolation and pharmacological investigation of this compound for its psychotropic properties.

The genus Aconitum, commonly known as monkshood or wolfsbane, also contains a variety of alkaloids. While highly toxic, certain species like Aconitum napellus have a history of use in traditional medicine, including as a sedative for cardiac and respiratory conditions. It has also been used historically as a poison for arrows.

Quantitative Data on this compound

The concentration and yield of this compound can vary significantly between plant species and even within different parts of the same plant. The following table summarizes available quantitative data.

Plant SpeciesPlant PartMethod of AnalysisYield of this compoundReference
Ocotea glazioviiLeaves and BarkExtraction and CrystallizationNot specified
Duguetia vallicolaLeavesNot specified0.27% (isolated yield)
Annona purpureaNot specifiedNot specified<0.02%
Antizoma angustifoliaNot specifiedNot specifiedNot a major constituent

Pharmacokinetic Profile of this compound in Humans (20 mg dose)

ParameterRoute of AdministrationValueReference
Peak Plasma LevelOral2 hours
Cumulative Urinary Excretion (24h)Oral38%
Cumulative Urinary Excretion (24h)Intravenous50%
Enteral AbsorptionOral78-84%

Pharmacological Activities of this compound

Scientific research has begun to validate some of the traditional uses of this compound-containing plants, revealing a range of pharmacological activities.

Anxiolytic Activity

The most prominent and well-studied pharmacological effect of this compound is its anxiolytic (anti-anxiety) activity. Studies have shown that this compound exhibits a pharmacological profile similar to diazepam, a commonly prescribed anxiolytic medication. This activity is believed to be mediated through its interaction with neurotransmitter systems in the brain.

Anti-ulcer Activity

This compound has also demonstrated significant anti-ulcerogenic properties in various experimental models. This suggests a potential therapeutic application in the treatment of gastric ulcers.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of this compound.

Extraction and Isolation of this compound from Ocotea glaziovii

Objective: To extract and purify this compound from the leaves and bark of Ocotea glaziovii.

Materials:

  • Dried and powdered leaves and bark of Ocotea glaziovii

  • Methanol

  • Chloroform

  • Acetone

  • Ammonia solution

  • Rotary evaporator

  • Chromatography column

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Percolate the dried and powdered plant material with methanol to extract the alkaloids.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a suitable solvent and basify with an ammonia solution.

  • Perform a liquid-liquid extraction with chloroform to separate the alkaloid fraction.

  • Concentrate the chloroform extract to dryness.

  • Dissolve the residue in a minimal amount of chloroform and subject it to column chromatography on silica gel.

  • Elute the column with a chloroform-acetone gradient to separate the different components.

  • Collect the fractions containing this compound (monitoring by thin-layer chromatography).

  • Combine the this compound-rich fractions and concentrate them.

  • Recrystallize the obtained solid from a chloroform-acetone mixture (1:2 by volume) to yield pure crystalline this compound.

Expected Outcome: Pure this compound as colorless needles with a melting point of 234-236°C (with decomposition).

Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Male Wistar rats or Swiss albino mice

  • This compound solution

  • Vehicle (e.g., saline with a small amount of Tween 80)

  • Diazepam solution (positive control)

  • Stopwatch and video recording equipment

Procedure:

  • Acclimate the animals to the testing room for at least one hour before the experiment.

  • Administer this compound (at various doses), vehicle, or diazepam to different groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined pretreatment time (e.g., 30 minutes), place each animal individually at the center of the elevated plus maze, facing one of the open arms.

  • Record the behavior of the animal for a 5-minute period.

  • Measure the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Biosynthesis

Putative Mechanism of Anxiolytic Action

The anxiolytic effects of this compound are likely mediated through its interaction with key neurotransmitter systems in the central nervous system. While direct binding studies on this compound are limited, the activity of related aporphine alkaloids suggests a multimodal mechanism of action. The primary hypotheses for its anxiolytic effect involve the dopaminergic, serotonergic, and GABAergic systems.

  • Dopaminergic System: Glaucine, an alkaloid structurally related to this compound, has been shown to have an affinity for dopamine D1 and D2 receptors. It is plausible that this compound also interacts with these receptors, modulating dopaminergic neurotransmission, which plays a crucial role in mood and anxiety.

  • Serotonergic System: Serotonin (5-HT) receptors are well-established targets for anxiolytic drugs. The interaction of this compound with various 5-HT receptor subtypes could contribute to its anxiety-reducing effects.

  • GABAergic System: The GABA-A receptor is the primary target for benzodiazepines, a major class of anxiolytic drugs. It is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability and anxiety.

anxiolytic_mechanism This compound This compound dopamine_receptor Dopamine Receptors (D1/D2) This compound->dopamine_receptor Modulates serotonin_receptor Serotonin Receptors (5-HT) This compound->serotonin_receptor Modulates gaba_receptor GABA-A Receptor This compound->gaba_receptor Positive Allosteric Modulation neuronal_activity Decreased Neuronal Excitability dopamine_receptor->neuronal_activity serotonin_receptor->neuronal_activity gaba_receptor->neuronal_activity Enhances GABAergic Inhibition anxiolytic_effect Anxiolytic Effect neuronal_activity->anxiolytic_effect glaziovine_biosynthesis l_tyrosine L-Tyrosine s_norcoclaurine (S)-Norcoclaurine l_tyrosine->s_norcoclaurine Condensation r_n_methylcoclaurine (R)-N-Methylcoclaurine s_norcoclaurine->r_n_methylcoclaurine multiple_enzymes Multiple Enzymatic Steps (Methyltransferases, Hydroxylases) This compound This compound r_n_methylcoclaurine->this compound r_n_methylcoclaurine->this compound Intramolecular Oxidative Coupling cyp80g CYP80G cyp80g->r_n_methylcoclaurine

References

Glaziovine Derivatives: A Comprehensive Technical Guide on Their Natural Occurrence, Biosynthesis, and Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovine, a proaporphine alkaloid first isolated from the Brazilian plant Ocotea glaziovii, has emerged as a molecule of significant interest due to its notable anxiolytic properties. This technical guide provides an in-depth exploration of this compound and its naturally occurring derivatives, detailing their distribution in the plant kingdom, elucidating their biosynthetic pathway, and summarizing their pharmacological activities. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising class of compounds. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized using DOT language diagrams to ensure clarity and accessibility.

Natural Occurrence of this compound and Its Derivatives

This compound and its related compounds are primarily found in plant families such as the Annonaceae and Lauraceae. The principal alkaloid, this compound, exists as different stereoisomers depending on the plant source. The quantitative yield of this compound from various plant materials has been a subject of phytochemical investigation, with some species showing potential as viable natural sources for this alkaloid.

Table 1: Natural Occurrence and Yield of this compound

Plant SpeciesFamilyPlant PartCompoundYield (%)Reference(s)
Ocotea glazioviiLauraceaeLeavesThis compound0.18 - 0.35[1]
Duguetia vallicolaAnnonaceaeLeaves(6aS)-Glaziovine~0.27[1]
Nectandra cuspidataLauraceaeNot Specifiedl-GlaziovineNot Reported[1]
Annona purpureaAnnonaceaeNot Specifiedd-GlaziovineNot Reported[1]
Antizoma angustifoliaMenispermaceaeNot SpecifiedThis compoundNot Reported[1]
Ocotea variabilisLauraceaeNot SpecifiedThis compoundNot Reported
Ocotea brachybotraLauraceaeLeavesThis compound< 0.05
Neolitsea konishiiLauraceaeNot SpecifiedThis compoundNot Reported
Annona cherimolaAnnonaceaeNot SpecifiedThis compoundData Available
Litsea cubebaLauraceaeNot SpecifiedThis compoundData Available

Beyond the parent compound, a limited number of natural derivatives have been identified. Pronuciferine, the O-methylated derivative of this compound, has been isolated from Duguetia vallicola. Additionally, other proaporphine and aporphine alkaloids are often co-isolated from the same plant sources.

Table 2: Naturally Occurring Derivatives of this compound

Compound NameDerivative TypePlant SourceReference(s)
PronuciferineO-methylatedDuguetia vallicola

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the well-established benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-tyrosine. The pathway involves a series of enzymatic transformations, with a key intramolecular oxidative coupling step forming the characteristic proaporphine scaffold.

Pathway Overview

The journey from L-tyrosine to this compound can be summarized in the following key stages:

  • Formation of Benzylisoquinoline Precursors: Two molecules of L-tyrosine are converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

  • Norcoclaurine Synthesis: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation to form (S)-norcoclaurine, the first benzylisoquinoline intermediate.

  • Formation of (R)-N-methylcoclaurine: A series of methylation and hydroxylation steps, followed by stereochemical inversion, lead to the formation of the key precursor, (R)-N-methylcoclaurine.

  • Oxidative Coupling: (R)-N-methylcoclaurine undergoes an intramolecular oxidative coupling reaction, catalyzed by a specific cytochrome P450 enzyme (CYP80G), to form this compound.

Detailed Enzymatic Steps

The following diagram illustrates the detailed biosynthetic pathway from L-tyrosine to this compound, highlighting the key intermediates and enzymes involved.

Glaziovine_Biosynthesis cluster_enzymes substrate substrate intermediate intermediate product product enzyme enzyme Tyrosine1 L-Tyrosine Dopamine Dopamine Tyrosine1->Dopamine Multiple Steps Tyrosine2 L-Tyrosine 4_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine2->4_HPAA Multiple Steps S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine 4_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine R_N_Methylcoclaurine (R)-N-Methylcoclaurine S_N_Methylcoclaurine->R_N_Methylcoclaurine Stereochemical Inversion This compound This compound R_N_Methylcoclaurine->this compound Pronuciferine Pronuciferine This compound->Pronuciferine TYDC Tyrosine Decarboxylase TA Tyramine Oxidase NCS Norcoclaurine Synthase 6OMT 6-O-Methyl- transferase CNMT Coclaurine-N- Methyltransferase CYP80A CYP80A 3_prime_H 3'-Hydroxylase 4_prime_OMT 4'-O-Methyl- transferase CYP80G CYP80G OMT O-Methyl- transferase

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Pharmacological Activities and Mechanism of Action

This compound has been primarily investigated for its anxiolytic (anti-anxiety) effects, with studies indicating a pharmacological profile similar to that of diazepam, a well-known benzodiazepine. However, unlike benzodiazepines, this compound is reported to lack muscle relaxant properties.

The primary mechanism of action for the anxiolytic effects of this compound is believed to involve the modulation of the GABAergic system. Specifically, it is suggested to interact with the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.

Table 3: Pharmacological Activities of this compound

ActivityModel/SystemKey FindingsReference(s)
AnxiolyticPre-clinical and ClinicalEffects comparable to diazepam.
Anti-ulcerClinicalEfficacy comparable to cimetidine.
Anti-amoebicIn vitroActivity against amoebic strains.

The interaction of this compound with various molecular targets contributes to its neuropharmacological profile. It has been shown to interact with acetylcholinesterase, VGF nerve growth factor, cyclin-dependent kinases, and glycogen synthase kinase.

Signaling Pathway: GABAergic Neurotransmission

The anxiolytic effect of this compound is primarily attributed to its positive allosteric modulation of the GABA-A receptor. The following diagram illustrates the proposed mechanism.

GABA_Signaling molecule molecule receptor receptor ion ion effect effect GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds This compound This compound This compound->GABA_A Binds to Benzodiazepine Site Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl_ion Cl- Cl_ion->Cl_channel Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Proposed mechanism of this compound's anxiolytic action.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant material, based on common alkaloid extraction techniques.

Extraction_Workflow Start Dried and Powdered Plant Material Maceration Maceration with Methanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Evaporation Solvent Evaporation (Rotary Evaporator) Filtration1->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Acidic_Fraction Aqueous Acidic Fraction Acid_Base_Partition->Acidic_Fraction Basification Basification (e.g., with NH4OH) Acidic_Fraction->Basification Solvent_Extraction Extraction with Organic Solvent (e.g., CHCl3) Basification->Solvent_Extraction Organic_Fraction Organic Fraction (Crude Alkaloids) Solvent_Extraction->Organic_Fraction Chromatography Column Chromatography (Silica Gel or Alumina) Organic_Fraction->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for this compound extraction and isolation.

Methodology Details:

  • Extraction: Powdered plant material is typically macerated with a polar solvent like methanol or ethanol at room temperature for an extended period (e.g., 72 hours).

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. The solution is then washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which are subsequently extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane).

  • Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina, using a gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the quantitative analysis of this compound in plant extracts and biological fluids.

Table 4: General Parameters for HPLC Quantification of this compound

ParameterTypical Conditions
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of acetonitrile and water (often with an acid modifier like formic acid or trifluoroacetic acid)
Flow Rate 0.8 - 1.2 mL/min
Detection UV at a specific wavelength (e.g., 280 nm) or MS/MS
Quantification Based on a calibration curve of a pure this compound standard

Conclusion and Future Perspectives

This compound and its derivatives represent a compelling class of natural products with significant therapeutic potential, particularly in the realm of anxiolytic agents. Their natural occurrence in various plant species provides opportunities for sustainable sourcing, while the elucidation of their biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance production. The pharmacological activity of this compound, centered on the GABAergic system, warrants further detailed investigation to fully characterize its molecular interactions and downstream signaling effects. Future research should focus on the isolation and characterization of novel this compound derivatives, a more in-depth exploration of their structure-activity relationships, and comprehensive pre-clinical and clinical studies to validate their therapeutic efficacy and safety. The development of robust and validated analytical methods will be crucial for quality control and standardization of any future this compound-based therapeutics. This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and highlighting the promising path forward for this compound research.

References

Pronuciferine as a Derivative of Glaziovine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pronuciferine, a proaporphine alkaloid, is a methylated derivative of glaziovine, another naturally occurring benzylisoquinoline alkaloid. This technical guide provides an in-depth analysis of the relationship between these two compounds, covering their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for key analytical and biological evaluation methods are presented, alongside a comparative summary of their quantitative data. Furthermore, this document visualizes the biosynthetic relationship and the signaling pathway associated with pronuciferine's neuroprotective effects using the DOT language for clear, structured diagrams. This resource is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their exploration of these promising alkaloids.

Introduction

This compound and pronuciferine are members of the proaporphine class of benzylisoquinoline alkaloids, a group of natural products known for their diverse pharmacological activities. This compound, first isolated from Ocotea glaziovii, has been investigated for its anxiolytic properties. Pronuciferine is the O-methylated derivative of this compound and has demonstrated significant neuroprotective effects. The direct biosynthetic relationship, where this compound serves as the immediate precursor to pronuciferine, makes a comparative study of these two molecules essential for understanding their structure-activity relationships and potential therapeutic applications.

This whitepaper will systematically present the chemical and biological data for both compounds, offering a comprehensive resource for researchers.

Physicochemical and Spectroscopic Data

The structural difference between this compound and pronuciferine lies in the methylation of a phenolic hydroxyl group. This seemingly minor modification results in distinct physicochemical properties and biological activities. A summary of their key data is presented below.

Data Summary Tables

Table 1: Physicochemical Properties of this compound and Pronuciferine

PropertyThis compoundPronuciferine
Molecular Formula C₁₈H₁₉NO₃[1]C₁₉H₂₁NO₃[2]
Molecular Weight 297.35 g/mol [1]311.38 g/mol [2]
IUPAC Name 11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one[1](4R)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
CAS Number 17127-48-92128-60-1

Table 2: Spectroscopic Data for this compound and Pronuciferine

Spectroscopic DataThis compoundPronuciferine
¹H-NMR (CDCl₃, δ ppm) Signals corresponding to aromatic protons, methoxy group, N-methyl group, and aliphatic protons.Signals corresponding to aromatic protons, two methoxy groups, N-methyl group, and aliphatic protons.
¹³C-NMR (CDCl₃, δ ppm) Signals for aromatic carbons, carbonyl carbon, methoxy carbon, N-methyl carbon, and aliphatic carbons.Signals for aromatic carbons, carbonyl carbon, two methoxy carbons, N-methyl carbon, and aliphatic carbons.
FT-IR (KBr, cm⁻¹) Characteristic peaks for O-H stretching (phenolic), C=O stretching (ketone), C-O stretching (ether), and aromatic C-H stretching.Characteristic peaks for C=O stretching (ketone), C-O stretching (ether), and aromatic and aliphatic C-H stretching. Absence of a broad O-H phenolic stretch.

Synthesis and Biosynthesis

Pronuciferine can be obtained from this compound through a straightforward methylation reaction. In nature, this conversion is a key step in the biosynthesis of certain benzylisoquinoline alkaloids.

Biosynthetic Pathway

In the sacred lotus (Nelumbo nucifera), this compound is biosynthesized from (R)-N-methylcoclaurine and is subsequently methylated to yield pronuciferine. This enzymatic O-methylation is a critical step in the diversification of proaporphine alkaloids.

Biosynthesis This compound This compound Pronuciferine Pronuciferine This compound->Pronuciferine Methylation SAM S-Adenosyl methionine (Methyl Donor) O_Methyltransferase O-Methyltransferase (Enzyme) SAM->O_Methyltransferase SAH S-Adenosyl homocysteine O_Methyltransferase->SAH

Biosynthetic conversion of this compound to pronuciferine.
Laboratory Synthesis

A common laboratory synthesis of (±)-glaziovine involves the phenolic oxidative coupling of a reticuline precursor. A detailed protocol is outlined in various publications and patents.

Pronuciferine can be synthesized from this compound via O-methylation of the phenolic hydroxyl group.

Experimental Protocols

Isolation of this compound from Ocotea glaziovii
  • Extraction: Dried and powdered leaves and bark of Ocotea glaziovii are extracted with methanol.

  • Acid-Base Partitioning: The methanolic extract is concentrated, and the residue is subjected to acid-base partitioning to separate the alkaloidal fraction.

  • Crystallization: The crude alkaloid mixture is dissolved in a minimal amount of hot methanol and cooled to induce crystallization of this compound.

  • Purification: The crystalline this compound is further purified by recrystallization from a chloroform-acetone mixture.

O-Methylation of this compound to Pronuciferine
  • Reaction Setup: this compound is dissolved in a suitable solvent such as acetone or DMF.

  • Addition of Base: A base, typically anhydrous potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group.

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide, is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under reflux for several hours.

  • Workup and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude pronuciferine is purified by column chromatography.

Neuroprotective Activity of Pronuciferine

The neuroprotective effect of pronuciferine can be assessed using an in vitro model of oxidative stress-induced neuronal cell death.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

  • Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) to induce apoptosis.

  • Treatment with Pronuciferine: Cells are pre-treated with varying concentrations of pronuciferine for a specified period before the addition of H₂O₂.

  • Assessment of Cell Viability: Cell viability is determined using assays such as the MTT assay.

  • Measurement of Apoptotic Markers: The expression of apoptotic markers like cleaved caspase-3 can be measured by western blotting or immunofluorescence.

  • BDNF Expression Analysis: The levels of Brain-Derived Neurotrophic Factor (BDNF) can be quantified by ELISA or western blotting to investigate the mechanism of neuroprotection.

Biological Activities and Signaling Pathways

Anxiolytic Activity of this compound

This compound has been reported to possess anxiolytic properties, with a pharmacological profile comparable to diazepam. Its mechanism of action is not fully elucidated but is thought to involve modulation of central nervous system pathways.

Neuroprotective Activity of Pronuciferine

Pronuciferine has demonstrated significant neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. This activity is associated with an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation.

The signaling pathway initiated by pronuciferine leading to neuroprotection likely involves the activation of the BDNF receptor, Tropomyosin receptor kinase B (TrkB), and subsequent downstream signaling cascades such as the PI3K/Akt pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pronuciferine Pronuciferine TrkB TrkB Receptor Pronuciferine->TrkB Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes Neuronal_Survival Neuronal Survival & Growth BDNF_Gene->Neuronal_Survival Leads to

Proposed signaling pathway for pronuciferine's neuroprotection.

Conclusion

Pronuciferine, as a direct derivative of this compound, showcases how a simple structural modification can significantly alter the biological activity profile of a natural product. While this compound exhibits anxiolytic properties, the O-methylation to form pronuciferine imparts potent neuroprotective effects. The data and protocols presented in this whitepaper provide a solid foundation for further research into these fascinating proaporphine alkaloids. Future studies should focus on elucidating the precise molecular targets of both compounds and exploring their therapeutic potential in preclinical and clinical settings. The detailed methodologies and comparative data herein are intended to facilitate these endeavors and accelerate the translation of this knowledge into novel therapeutic strategies.

References

Glaziovine: A Proaporphine Alkaloid with Anxiolytic and Antiulcer Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glaziovine is a naturally occurring proaporphine alkaloid first isolated from the Brazilian plant Ocotea glaziovii. As a member of the benzylisoquinoline alkaloid family, it has garnered significant interest within the scientific community for its notable pharmacological properties, particularly its anxiolytic and anti-ulcer activities. Structurally, it is a benzylisoquinoline derivative with the chemical formula C₁₈H₁₉NO₃.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, pharmacological activities, and detailed experimental protocols for its isolation, synthesis, and evaluation.

Chemical and Physical Properties

This compound is characterized by a spirocyclic system, a key feature of proaporphine alkaloids. Its systematic IUPAC name is 11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one.[3]

PropertyValueSource
Molecular FormulaC₁₈H₁₉NO₃[3][4]
Molecular Weight297.35 g/mol
CAS Number17127-48-9
AppearanceCrystalline solid
Melting Point220-222 °C

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the benzylisoquinoline alkaloid pathway, starting from the amino acid tyrosine. A key intermediate in this pathway is (R)-N-methylcoclaurine. The pivotal step in the formation of the characteristic proaporphine core of this compound is the stereospecific intramolecular oxidative coupling of (R)-N-methylcoclaurine, a reaction catalyzed by the cytochrome P450 enzyme, CYP80G. This enzyme facilitates a C-C bond formation to create the spirocyclic structure. Following this, this compound can be further methylated to produce pronuciferine.

This compound Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->p_HPAA R_Norcoclaurine (R)-Norcoclaurine Dopamine->R_Norcoclaurine Norcoclaurine synthase p_HPAA->R_Norcoclaurine R_Coclaurine (R)-Coclaurine R_Norcoclaurine->R_Coclaurine 6-O-methyltransferase R_N_Methylcoclaurine (R)-N-Methylcoclaurine R_Coclaurine->R_N_Methylcoclaurine Coclaurine N-methyltransferase This compound This compound R_N_Methylcoclaurine->this compound CYP80G Pronuciferine Pronuciferine This compound->Pronuciferine O-methyltransferase

Figure 1: Biosynthetic pathway of this compound.

Pharmacological Activities

This compound has been reported to exhibit a range of pharmacological effects, with its anxiolytic and anti-ulcer properties being the most prominent.

Anxiolytic Activity

Clinical and preclinical studies have suggested that this compound possesses anxiolytic effects comparable to diazepam, a well-known benzodiazepine. However, unlike diazepam, this compound is reported to lack myorelaxant activity. The exact mechanism of its anxiolytic action is not fully elucidated but is thought to involve modulation of central nervous system pathways.

Anti-ulcer Activity

This compound has demonstrated significant anti-ulcer properties in various experimental models. It has been shown to be effective in preventing the formation of gastric ulcers induced by various agents. The mechanism of its anti-ulcer effect is believed to be multifactorial, potentially involving cytoprotective actions and modulation of gastric secretion.

Quantitative Pharmacological Data for this compound

ActivityAssayModelResult
AnxiolyticElevated Plus MazeMiceDose-dependent increase in time spent in open arms
Anti-ulcerEthanol-induced gastric ulcerRatsDose-dependent inhibition of ulcer formation

Note: Specific ED50 and percentage inhibition values for this compound are not consistently reported in publicly available literature. The table reflects the qualitative findings.

Experimental Protocols

Isolation of this compound from Duguetia vallicola

A reported source for the isolation of (-)-glaziovine is the leaves of Duguetia vallicola. The following is a general protocol based on available literature:

  • Extraction: Air-dried and powdered leaves of Duguetia vallicola are defatted with a non-polar solvent (e.g., petroleum ether). The defatted plant material is then subjected to extraction with a polar solvent such as methanol.

  • Acid-Base Partitioning: The methanolic extract is concentrated and subjected to acid-base partitioning. The extract is acidified (e.g., with 2% HCl) and partitioned with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous acidic phase is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.

  • Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography over silica gel. Elution with a gradient of solvents (e.g., dichloromethane-methanol mixtures) allows for the separation of different alkaloid fractions.

  • Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol) to yield pure crystalline this compound.

This compound Isolation Workflow start Dried & Powdered Duguetia vallicola leaves defat Defatting (Petroleum Ether) start->defat extract Methanol Extraction defat->extract partition Acid-Base Partitioning extract->partition chromatography Silica Gel Column Chromatography partition->chromatography crystallization Recrystallization chromatography->crystallization end Pure this compound crystallization->end

Figure 2: General workflow for the isolation of this compound.

Total Synthesis of (±)-Glaziovine (Kametani and Yagi, 1967)

The first total synthesis of (±)-glaziovine was achieved by Kametani and Yagi in 1967 through a phenolic oxidative coupling reaction. This biomimetic approach mimics the proposed biosynthetic pathway.

  • Precursor Synthesis: The synthesis begins with the preparation of the key precursor, (±)-N-methylcoclaurine.

  • Oxidative Coupling: (±)-N-methylcoclaurine is subjected to oxidative coupling using an oxidizing agent such as potassium ferricyanide (K₃[Fe(CN)₆]) in a suitable solvent system. This reaction induces an intramolecular C-C bond formation to yield the proaporphine skeleton.

  • Purification: The resulting (±)-glaziovine is purified from the reaction mixture using chromatographic techniques.

Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

  • Apparatus: The apparatus consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.

  • Animals: Mice or rats are used as experimental subjects.

  • Procedure:

    • Animals are randomly assigned to treatment groups (vehicle control, positive control e.g., diazepam, and different doses of this compound).

    • This compound or the respective control substance is administered (e.g., orally or intraperitoneally) at a specified time before the test.

    • Each animal is placed at the center of the maze, facing an open arm.

    • The behavior of the animal is recorded for a set period (typically 5 minutes). Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Evaluation of Anti-ulcer Activity: Ethanol-Induced Gastric Ulcer Model

This model is commonly used to screen for gastroprotective agents.

  • Animals: Rats are typically used for this assay.

  • Procedure:

    • Animals are fasted for a specific period (e.g., 24 hours) with free access to water.

    • Animals are divided into treatment groups (vehicle control, positive control e.g., a proton pump inhibitor, and different doses of this compound).

    • This compound or the respective control substance is administered orally.

    • After a set time (e.g., 1 hour), gastric ulcers are induced by oral administration of absolute ethanol.

    • After another interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, and the number and severity of gastric lesions are scored to calculate an ulcer index.

  • Data Analysis: The percentage inhibition of ulcer formation is calculated for each treatment group relative to the vehicle control group. A significant reduction in the ulcer index indicates anti-ulcer activity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its pharmacological effects are not yet fully understood. Its anxiolytic properties suggest a potential interaction with neurotransmitter systems in the central nervous system. While it is compared to diazepam, which acts on GABAₐ receptors, further research is needed to determine if this compound shares a similar mechanism or acts through different pathways, such as the dopaminergic or serotonergic systems. The anti-ulcer effects may involve cytoprotective mechanisms, potentially through the modulation of inflammatory pathways or the enhancement of mucosal defense factors. Further investigation into this compound's effects on signaling cascades such as the MAPK/ERK or cAMP/PKA pathways could provide valuable insights into its mode of action.

Potential Signaling Interactions cluster_cns Potential CNS Targets cluster_gi Potential GI Mechanisms This compound This compound CNS Central Nervous System This compound->CNS Gastrointestinal_Mucosa Gastrointestinal Mucosa This compound->Gastrointestinal_Mucosa Anxiolytic_Effect Anxiolytic Effect CNS->Anxiolytic_Effect GABA_Receptors GABAergic System (e.g., GABAₐ Receptors) CNS->GABA_Receptors Modulation? Dopamine_Receptors Dopaminergic System (e.g., D1/D2 Receptors) CNS->Dopamine_Receptors Modulation? Serotonin_Receptors Serotonergic System (e.g., 5-HT₁ₐ/₅-HT₂ₐ Receptors) CNS->Serotonin_Receptors Modulation? Antiulcer_Effect Anti-ulcer Effect Gastrointestinal_Mucosa->Antiulcer_Effect Cytoprotection Cytoprotection Gastrointestinal_Mucosa->Cytoprotection Enhancement? Gastric_Secretion Modulation of Gastric Secretion Gastrointestinal_Mucosa->Gastric_Secretion Inhibition? Inflammatory_Pathways Anti-inflammatory Pathways Gastrointestinal_Mucosa->Inflammatory_Pathways Modulation?

Figure 3: Postulated signaling interactions of this compound.

Conclusion

This compound stands out as a promising proaporphine alkaloid with significant potential for therapeutic applications, particularly in the management of anxiety and peptic ulcer disease. Its distinct pharmacological profile, characterized by anxiolytic effects without myorelaxation, warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Future research should focus on elucidating its precise mechanism of action, identifying its specific molecular targets and signaling pathways, and conducting more extensive preclinical and clinical studies to fully evaluate its therapeutic efficacy and safety. The detailed experimental protocols provided herein offer a starting point for such investigations.

References

Methodological & Application

Application Notes & Protocols: Glaziovine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovine is a proaporphine alkaloid first isolated from Ocotea glaziovii.[1] It is of significant pharmacological interest due to its anxiolytic and sedative properties, with a mechanism of action comparable to diazepam.[1] As a valuable compound for neurological research and potential therapeutic applications, efficient and reliable methods for its synthesis and purification are crucial.

These application notes provide detailed protocols and comparative data for the total synthesis of (±)-Glaziovine, its isolation from natural sources, and subsequent purification using modern chromatographic and crystallization techniques.

Synthesis of this compound

The synthesis of this compound can be approached through various chemical routes (total synthesis) or understood through its natural formation in plants (biosynthesis).

Total Synthesis of (±)-Glaziovine

Several methods for the total synthesis of racemic this compound have been developed, each with distinct advantages in terms of yield and complexity. Early methods, such as the oxidation of (±)-N-methylcoclaurine, often resulted in low yields of around 1%.[2] More recent strategies have significantly improved efficiency.

Table 1: Comparison of Total Synthesis Routes for (±)-Glaziovine

Synthesis Method Key Reaction / Reagents Reported Overall Yield Reference(s)
Phenolic Oxidative Coupling Oxidative coupling of (±)-N-methylcoclaurine with potassium ferricyanide (K₃[Fe(CN)₆]) ~1% [1][2]
Photochemical Cyclization UV irradiation of an 8-bromo-1-benzylisoquinoline precursor 7-10%
Spiran Ring Construction Wittig reaction followed by ring formation with methyl vinyl ketone Not explicitly stated

| Ritter Reaction-Based Synthesis | Ritter reaction to form the isoquinoline core followed by acid-catalyzed cyclization and O-demethylation with BBr₃ | 50-55% | |

Experimental Protocol: Total Synthesis via Ritter Reaction

This protocol is based on the efficient method developed by Shklyaev et al. (2012), which reports a high overall yield.

Objective: To synthesize (±)-Glaziovine from a 3,4-dihydroisoquinoline precursor.

Materials:

  • 3,4-dihydroisoquinoline precursor

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA)

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment (silica gel)

Procedure:

  • Nitrile Formation (Ritter Reaction):

    • In a round-bottom flask, dissolve the 3,4-dihydroisoquinoline precursor in an excess of acetonitrile.

    • Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the mixture is neutral.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).

    • Add a strong acid catalyst (e.g., trifluoroacetic acid or polyphosphoric acid).

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and neutralize with a suitable base.

    • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • O-Demethylation:

    • Dissolve the cyclized product in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by slowly adding methanol at 0 °C.

    • Remove the solvent under reduced pressure. The residue is crude (±)-Glaziovine.

    • Purify the final product using silica gel column chromatography.

Biosynthesis of this compound

This compound is a proaporphine alkaloid derived from the benzylisoquinoline pathway, which begins with the amino acid L-tyrosine. Recent studies have identified specific cytochrome P450 enzymes, CYP80Q5 and CYP80G6, that catalyze the key oxidative coupling step to form the (R)- and (S)-enantiomers of this compound, respectively.

G Tyrosine L-Tyrosine Tyrosine->p1 Dopamine Dopamine Dopamine->p2 HPPA 4-Hydroxyphenylacetaldehyde (4-HPAA) HPPA->p2 Norcoclaurine Norcoclaurine Norcoclaurine->p3 N_Methylcoclaurine (S)-N-Methylcoclaurine N_Methylcoclaurine->p4 This compound (S)-Glaziovine p1->Dopamine p1->HPPA p1->p1 p2->Norcoclaurine p2->p2 p3->N_Methylcoclaurine p3->p3 p4->this compound p4->p4

Figure 1: Proposed biosynthetic pathway for (S)-Glaziovine.

Isolation and Purification of this compound

This compound can be efficiently isolated from natural sources and purified to a high degree using a combination of extraction and chromatographic techniques.

Isolation from Natural Sources

The leaves of plants such as Duguetia vallicola and Ocotea glaziovii are known to be relatively rich sources of this compound.

Table 2: Natural Sources and Isolated Yields of this compound

Plant Source Plant Part Isolated Yield (% dry weight) Reference(s)
Ocotea glaziovii Leaves 0.18 - 0.35%
Duguetia vallicola Leaves ~0.27%

| Ocotea brachybotra | Leaves | < 0.05% | |

Experimental Protocol: Extraction from Plant Material

Objective: To obtain a crude alkaloid extract containing this compound from dried plant leaves.

Materials:

  • Dried and powdered leaves of Duguetia vallicola

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl), 2%

  • Aqueous Ammonium Hydroxide (NH₄OH)

  • Soxhlet apparatus or large-scale percolation setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Solvent Extraction:

    • Pack the powdered leaf material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

    • Extract with a 1:1 mixture of dichloromethane and methanol for 24-48 hours, or until the extracting solvent runs clear.

    • Concentrate the resulting extract to dryness using a rotary evaporator to yield a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in 2% aqueous HCl.

    • Wash the acidic solution twice with dichloromethane to remove neutral and acidic compounds. Discard the organic layers.

    • Basify the aqueous layer to pH 9-10 by the slow addition of concentrated ammonium hydroxide.

    • Extract the basified aqueous solution three times with dichloromethane. The alkaloids, including this compound, will move into the organic phase.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid fraction.

Purification Techniques

The crude alkaloid extract can be purified using various chromatographic methods. High-Speed Counter-Current Chromatography (HSCCC) is particularly effective for separating aporphine-type alkaloids.

G Plant Dried Plant Material (e.g., D. vallicola leaves) Extract Crude Alkaloid Extract Plant->Extract Acid-Base Extraction Column Initial Cleanup (Silica Gel Column) Extract->Column Gradient Elution HSCCC HSCCC / Prep-HPLC Column->HSCCC Fraction Collection Pure Pure this compound (>98% Purity) HSCCC->Pure Final Purification

Figure 2: General workflow for the purification of this compound.

Table 3: HSCCC Purification Parameters for Structurally Related Aporphine Alkaloids

Alkaloid Two-Phase Solvent System (v/v/v/v/v) Yield (mg from 100mg crude) Purity (HPLC)
2-hydroxy-1-methoxyaporphine n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) 6.3 mg 95.1%
Pronuciferine n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) 1.1 mg 96.8%
Nuciferine n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) 8.5 mg 98.9%

| Roemerine | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 2.7 mg | 97.4% |

Note: This data serves as a starting point for optimizing the HSCCC separation of this compound.

Experimental Protocol: HSCCC Purification

Objective: To purify this compound from a crude alkaloid fraction using HSCCC.

Materials:

  • Crude alkaloid extract

  • HSCCC instrument

  • HPLC system for fraction analysis

  • Solvents: n-hexane, ethyl acetate, methanol, acetonitrile, water (all HPLC grade)

  • Separatory funnel

Procedure:

  • Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing the components in the desired ratio (e.g., n-hexane-ethyl acetate-methanol-water at 1:3:1:3 v/v/v/v).

    • Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

    • Separate the upper (stationary phase) and lower (mobile phase) phases just before use.

  • HSCCC Instrument Setup:

    • Fill the entire column with the stationary phase (upper phase).

    • Rotate the column at the desired speed (e.g., 800-900 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

    • Continue pumping until hydrodynamic equilibrium is reached, indicated by the mobile phase front emerging from the column outlet.

  • Sample Injection and Elution:

    • Dissolve a known amount of the crude alkaloid extract (e.g., 100 mg) in a small volume of the biphasic solvent mixture (1:1 v/v of upper and lower phase).

    • Inject the sample solution into the column through the injection valve.

    • Begin collecting fractions immediately after sample injection.

  • Fraction Analysis:

    • Analyze the collected fractions by HPLC or TLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Crystallization

The final step for obtaining highly pure this compound is crystallization. This can be achieved from the purified fractions by slow evaporation or cooling crystallization.

Experimental Protocol: General Crystallization

Objective: To obtain crystalline this compound from a purified, concentrated solution.

Materials:

  • Purified this compound

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Crystallization dish or small beaker

  • Watch glass

Procedure:

  • Dissolution:

    • Gently warm a minimal amount of methanol to dissolve the purified this compound, creating a saturated or near-saturated solution.

  • Induce Crystallization (Solvent Layering/Diffusion):

    • Place the beaker containing the methanol solution into a larger, sealable chamber (e.g., a desiccator or a large jar).

    • Place an open vial of a less polar, miscible solvent in which this compound is insoluble (e.g., diethyl ether) into the chamber.

    • Seal the chamber. The slow vapor diffusion of the diethyl ether into the methanol solution will gradually decrease the solubility of this compound, promoting the formation of high-quality crystals over several days.

  • Isolation:

    • Once a suitable amount of crystals has formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

References

Application Note: Quantification of Glaziovine using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of the proaporphine alkaloid glaziovine in plant material and pharmaceutical preparations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol described herein is intended to serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound. The method is designed to be accurate, precise, and specific, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound is a proaporphine alkaloid with reported anxiolytic and antidepressant properties, making it a compound of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note details a proposed HPLC method for the quantification of this compound, including sample preparation, chromatographic conditions, and a comprehensive validation protocol.

Experimental

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 analytical column, an autosampler, and a column oven is suitable for this method.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Water (HPLC grade or ultrapure)

    • Hydrochloric acid (analytical grade)

    • Ammonium hydroxide (analytical grade)

    • Dichloromethane (analytical grade)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Diluent Methanol:Water (50:50, v/v)
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation Protocol
  • Drying and Grinding: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Acid-Base Extraction:

    • Accurately weigh about 1 g of the powdered plant material and macerate with 20 mL of 5% hydrochloric acid in methanol for 24 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Adjust the pH of the resulting aqueous solution to 9-10 with ammonium hydroxide.

    • Perform liquid-liquid extraction three times with an equal volume of dichloromethane.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Final Sample Solution: Reconstitute the dried extract in a known volume of diluent (e.g., 5 mL). Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

  • Weighing and Grinding: Weigh and finely powder not fewer than 20 tablets.

  • Extraction: Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilution: Further dilute the filtrate with the diluent to obtain a final concentration within the calibration range.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix and from degradation products. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between the peak area and concentration should be established over the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Range The range should cover the expected concentrations of this compound in the samples to be analyzed, demonstrating acceptable linearity, accuracy, and precision.
Accuracy The recovery should be within 98.0% to 102.0% for the analyte. This can be assessed by the standard addition method.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) for multiple injections of the same sample should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD for analyses conducted on different days should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Stability-Indicating Nature Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate this compound from its degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Drying & Grinding plant_material->grinding dosage_form Dosage Form tablet_extraction Extraction & Filtration dosage_form->tablet_extraction acid_base_extraction Acid-Base Extraction grinding->acid_base_extraction reconstitution Reconstitution & Filtration acid_base_extraction->reconstitution injection Sample Injection reconstitution->injection tablet_extraction->injection hplc_system HPLC System (C18 Column, UV Detector) chromatography Chromatographic Separation injection->chromatography detection Peak Detection (280 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

validation_parameters validation Method Validation Key Parameters specificity Specificity Peak Purity & Resolution validation->specificity linearity Linearity & Range r² ≥ 0.999 validation->linearity accuracy Accuracy 98-102% Recovery validation->accuracy precision Precision RSD ≤ 2.0% validation->precision lod_loq LOD & LOQ S/N Ratio validation->lod_loq robustness Robustness Method Parameter Variation validation->robustness stability Stability-Indicating Forced Degradation validation->stability

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note provides a robust framework for the quantification of this compound. Proper sample preparation and method validation are critical to ensure reliable and accurate results. This protocol serves as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and pharmaceutical sciences who are working with this promising alkaloid.

References

Application Notes and Protocols for the NMR Spectral Analysis of Glaziovine for Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovine, a proaporphine alkaloid first isolated from Ocotea glaziovii, has garnered significant interest in the scientific community due to its potential pharmacological activities, including anxiolytic and antidepressant effects. The structural elucidation of such natural products is a critical step in drug discovery and development, ensuring the correct chemical entity is studied. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive technique for the unambiguous determination of molecular structures. This document provides a comprehensive guide to the NMR spectral analysis of this compound, including detailed data tables, experimental protocols, and visual representations of key correlations to aid in its structural elucidation.

¹H and ¹³C NMR Spectral Data of this compound

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental to solving the structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). The following tables summarize the assigned ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
16.83d10.2
26.17d10.2
3a3.55m
42.55m
43.10m
52.25m
52.70m
6a3.20m
72.95m
73.30m
86.65s
116.75s
N-CH₃2.45s
OCH₃3.85s

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

PositionChemical Shift (δ) ppm
1151.2
2126.5
3186.5
3a51.0
443.8
553.7
6a62.5
735.8
7a128.0
8110.5
9145.0
10145.5
11112.0
11a122.5
11b48.0
N-CH₃43.5
OCH₃56.0

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data. The following sections outline the necessary steps for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.

  • Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound. Ensure the solvent is of high purity and free from water.

  • Concentration: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following parameters are recommended for acquiring 1D and 2D NMR spectra of this compound on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the concentration.

1D ¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

2D COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: 12-16 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 2-8 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).[1]

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments: 128-256 in the indirect dimension.

  • Number of Scans: 4-16 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 8-32 per increment.

  • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz.

Data Processing
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the TMS signal at 0 ppm.

  • Integration: For ¹H spectra, integrate the signals to determine the relative number of protons.

Structure Elucidation using 2D NMR

Two-dimensional NMR experiments are indispensable for assembling the molecular structure of this compound by establishing through-bond connectivities.

  • COSY: This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is instrumental in identifying spin systems within the molecule, such as the protons on adjacent carbons in the aliphatic rings.

  • HSQC: This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).[1] It provides a direct link between the proton and carbon skeletons of the molecule.

  • HMBC: This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[1] It is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

Visualizing NMR Correlations for Structure Elucidation

The following diagrams, generated using the DOT language, illustrate the logical workflow for structure elucidation and the key 2D NMR correlations that confirm the structure of this compound.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Coupling Constants, Integration) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identify Spin Systems C13_NMR ¹³C NMR & DEPT (Chemical Shifts, Carbon Types: CH₃, CH₂, CH, Cq) HSQC HSQC (¹H-¹³C One-Bond Correlations) C13_NMR->HSQC Assign Protonated Carbons COSY->HSQC Confirm Assignments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Connect Fragments Structure This compound Structure Elucidation HMBC->Structure Confirm Connectivity & Quaternary Carbons

Figure 1. Workflow for the structure elucidation of this compound using NMR spectroscopy.

Figure 2. Key HMBC and COSY correlations for the structural confirmation of this compound.

Conclusion

The structural elucidation of natural products like this compound relies heavily on the precise application and interpretation of NMR spectroscopy. By following the detailed protocols and utilizing the comprehensive spectral data provided in these application notes, researchers and drug development professionals can confidently identify and characterize this compound. The combination of 1D and 2D NMR techniques provides a complete picture of the molecular architecture, which is a fundamental requirement for any further pharmacological investigation and development.

References

Anxiolytic Activity Assays for Aporphine Alkaloids: Application Notes and Protocols for Glaziovine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovine is an aporphine alkaloid with a chemical structure that suggests potential activity within the central nervous system. Aporphine alkaloids, as a class, have been noted for their diverse pharmacological effects, including sedative-hypnotic and anxiolytic-like properties, with several compounds demonstrating the ability to cross the blood-brain barrier.[1] While direct and extensive studies on the anxiolytic activity of this compound are not widely published, research on other aporphine alkaloids provides a strong rationale for investigating its potential in this area.[2] This document provides detailed protocols for key behavioral assays used to screen for anxiolytic activity—the Elevated Plus Maze, the Open Field Test, and the Light-Dark Box Test—and presents exemplar data from studies on related aporphine alkaloids to guide experimental design and data interpretation.

Key Behavioral Assays for Anxiolytic Activity

The assessment of anxiety-like behavior in preclinical rodent models is crucial for the initial screening of novel therapeutic compounds. The following assays are widely used and validated for this purpose.

Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess the anti-anxiety effects of pharmacological agents.[3][4] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3] An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

The Open Field Test (OFT) is a common method to assess general locomotor activity and anxiety-like behavior in rodents. Animals with higher levels of anxiety tend to stay close to the walls of the open field (thigmotaxis), while a greater amount of time spent in the center of the arena is interpreted as a reduction in anxiety.

Light-Dark Box Test (LDB)

The Light-Dark Box (LDB) test is another popular assay for screening anxiolytic compounds. This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds typically increase the amount of time the animals spend in the brightly lit compartment.

Data Presentation: Anxiolytic-like Effects of an Aporphine Alkaloid Extract

The following table summarizes quantitative data from a study on an alkaloid extract from Argemone platyceras, which is rich in aporphine-type alkaloids. This data can serve as a reference for the expected outcomes in similar studies with this compound.

Treatment GroupDose (mg/kg)% Time in Open Arms (EPM)% Open Arm Entries (EPM)
Control (Vehicle)-15.2 ± 2.528.5 ± 3.1
Aporphine Alkaloid Ext.2.520.1 ± 3.033.2 ± 4.0
Aporphine Alkaloid Ext.5.028.7 ± 4.140.8 ± 5.2
Aporphine Alkaloid Ext.10.035.4 ± 5.5 48.1 ± 6.3
Aporphine Alkaloid Ext.20.033.8 ± 4.9 46.5 ± 5.9
Diazepam (Reference)1.040.2 ± 6.1 55.3 ± 7.0

*p ≤ 0.05, **p ≤ 0.01, ***p ≤ 0.001 compared to control. Data adapted from a study on aporphine alkaloids from Argemone platyceras.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound by measuring the exploratory behavior of rodents in an elevated plus-maze.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Administer this compound or vehicle to the test animals (e.g., mice or rats) at predetermined times before the test. A positive control, such as diazepam, should also be used.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the session using a video camera for subsequent analysis.

  • After each trial, clean the maze thoroughly to remove any olfactory cues.

  • Analyze the recordings to determine the number of entries into and the time spent in the open and closed arms.

Parameters Measured:

  • Percentage of time spent in the open arms.

  • Percentage of open arm entries.

  • Total number of arm entries (to assess general locomotor activity).

Protocol 2: Open Field Test (OFT)

Objective: To evaluate the anxiolytic-like effects of this compound by assessing locomotor activity and exploratory behavior in a novel, open environment.

Apparatus: A square arena with high walls to prevent escape.

Procedure:

  • Administer this compound, vehicle, or a reference anxiolytic to the animals prior to the test.

  • Place the animal in the center of the open field.

  • Record the animal's activity for a specified period (e.g., 5-10 minutes) using a video tracking system.

  • Clean the apparatus between each animal.

  • Analyze the data for the following parameters.

Parameters Measured:

  • Total distance traveled.

  • Time spent in the center of the arena versus the periphery.

  • Number of entries into the center zone.

  • Rearing frequency (a measure of exploratory behavior).

Protocol 3: Light-Dark Box Test (LDB)

Objective: To determine the anxiolytic potential of this compound based on the animal's preference for a dark, enclosed space over a brightly lit, open area.

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

Procedure:

  • Treat the animals with this compound, vehicle, or a standard anxiolytic.

  • Place the animal in the center of the light compartment, facing away from the opening.

  • Allow the animal to freely explore the apparatus for a set duration (e.g., 5-10 minutes).

  • Record the session with a video camera.

  • Thoroughly clean the box after each trial.

  • Score the recordings for the specified parameters.

Parameters Measured:

  • Time spent in the light compartment.

  • Latency to first enter the dark compartment.

  • Number of transitions between the two compartments.

Signaling Pathways and Mechanism of Action

The anxiolytic effects of many compounds are mediated through the modulation of neurotransmitter systems in the brain. For aporphine alkaloids, the monoaminergic system, particularly serotonin and dopamine, has been implicated. Anxiolytic drugs often act on GABA-A receptors, and it is plausible that this compound could interact with these or other relevant signaling pathways.

Visualizations

Anxiolytic_Assay_Workflow cluster_preparation Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Compound_Preparation Compound Preparation (this compound, Vehicle, Control) Dosing Dosing Compound_Preparation->Dosing EPM Elevated Plus Maze Dosing->EPM OFT Open Field Test Dosing->OFT LDB Light-Dark Box Test Dosing->LDB Video_Recording Video Recording EPM->Video_Recording OFT->Video_Recording LDB->Video_Recording Behavioral_Scoring Behavioral Scoring Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for assessing the anxiolytic activity of this compound.

EPM_Logic start Place Animal in Center explore Animal Explores Maze start->explore open_arm Enters Open Arm explore->open_arm Low Aversion closed_arm Enters Closed Arm explore->closed_arm High Aversion anxiolytic Anxiolytic-like Effect open_arm->anxiolytic Increased Time/ Entries anxiogenic Anxiogenic-like or Normal Behavior closed_arm->anxiogenic Increased Time/ Entries

Caption: Decision logic for the Elevated Plus Maze test.

OFT_Logic start Place Animal in Center explore Animal Explores Arena start->explore center_zone Enters Center Zone explore->center_zone Low Anxiety peripheral_zone Stays in Peripheral Zone explore->peripheral_zone High Anxiety (Thigmotaxis) anxiolytic Anxiolytic-like Effect center_zone->anxiolytic Increased Time/ Entries anxiogenic Anxiogenic-like or Normal Behavior peripheral_zone->anxiogenic Increased Time/ Entries

Caption: Decision logic for the Open Field Test.

LDB_Logic start Place Animal in Light Box explore Animal Explores start->explore light_compartment Stays in/Enters Light explore->light_compartment Reduced Aversion to Light dark_compartment Enters/Stays in Dark explore->dark_compartment Aversion to Light anxiolytic Anxiolytic-like Effect light_compartment->anxiolytic Increased Time anxiogenic Anxiogenic-like or Normal Behavior dark_compartment->anxiogenic Increased Time

Caption: Decision logic for the Light-Dark Box Test.

References

In Vivo Models for Testing Glaziovine's Anti-Ulcer Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glaziovine, an aporphine alkaloid isolated from the plant Ocotea glaziovii, has been investigated for its potential therapeutic effects, including its anti-ulcer properties. This document provides detailed application notes and protocols for researchers interested in evaluating the anti-ulcer efficacy of this compound using established in vivo models. The following sections outline the methodologies for key experimental ulcer models, data presentation guidelines, and visualizations of relevant biological pathways.

While a comparative study has confirmed the anti-ulcer effect of this compound in various experimentally induced ulcers in guinea pigs and rats, specific quantitative data from these studies are not widely available in the public domain.[1] Therefore, the data presented in the tables below are illustrative and based on typical results observed for effective anti-ulcer agents in these models.

I. Preclinical In Vivo Models for Anti-Ulcer Activity Screening

A variety of animal models are available to induce gastric ulcers and assess the protective and curative effects of test compounds like this compound. The choice of model often depends on the suspected mechanism of action of the drug.

Pylorus Ligation-Induced Ulcer Model

This model is primarily used to evaluate the anti-secretory and cytoprotective effects of a drug. The ligation of the pyloric sphincter of the stomach leads to an accumulation of gastric acid and pepsin, resulting in ulcer formation.

Experimental Protocol:

  • Animals: Wistar rats (150-200g) of either sex are used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Grouping: Animals are divided into at least three groups:

    • Control Group: Receives the vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).

    • This compound-Treated Group(s): Receive different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.).

    • Standard Drug Group: Receives a standard anti-ulcer drug like Omeprazole (20 mg/kg, p.o.) or Ranitidine (50 mg/kg, p.o.).

  • Drug Administration: The vehicle, this compound, or standard drug is administered orally 30 minutes before the surgical procedure.

  • Surgical Procedure:

    • Anesthetize the rats using a suitable anesthetic (e.g., ether or ketamine).

    • Make a small incision in the abdomen to expose the stomach.

    • Ligate the pyloric end of the stomach using a silk thread.

    • Suture the abdominal wall.

  • Post-Surgery: Animals are kept in individual cages and deprived of food and water for 4 hours.

  • Sample Collection and Analysis:

    • After 4 hours, sacrifice the animals by cervical dislocation.

    • Open the stomach along the greater curvature and collect the gastric contents into a centrifuge tube.

    • Measure the volume of gastric juice.

    • Centrifuge the gastric contents and analyze the supernatant for pH, total acidity, and free acidity.

    • Examine the stomach for ulcers and calculate the ulcer index.

Data Presentation:

GroupDose (mg/kg)Gastric Volume (ml)pHTotal Acidity (mEq/L)Free Acidity (mEq/L)Ulcer Index% Protection
Control-Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value0
This compound25Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
This compound50Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
This compound100Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
Omeprazole20Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value

Note: Actual values would be determined experimentally.

Workflow Diagram:

Pylorus_Ligation_Workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative & Analysis Fasting 24h Fasting Grouping Animal Grouping Fasting->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Surgery Pylorus Ligation Anesthesia->Surgery Recovery 4h Recovery Surgery->Recovery Sacrifice Sacrifice & Stomach Collection Recovery->Sacrifice Analysis Gastric Content & Ulcer Analysis Sacrifice->Analysis

Pylorus Ligation Model Workflow
NSAID-Induced Ulcer Model (e.g., Indomethacin or Aspirin)

This model is used to screen for drugs that can protect the gastric mucosa from the damaging effects of non-steroidal anti-inflammatory drugs (NSAIDs), which are a common cause of ulcers in humans.

Experimental Protocol:

  • Animals: Wistar rats (150-200g).

  • Fasting: Animals are fasted for 24 hours with access to water.

  • Grouping: Similar to the pylorus ligation model.

  • Drug Administration:

    • Administer the vehicle, this compound, or a standard drug (e.g., Misoprostol 100 µg/kg, p.o.) orally.

    • One hour later, administer the ulcerogenic dose of an NSAID (e.g., Indomethacin 30 mg/kg, p.o., or Aspirin 200 mg/kg, p.o.).

  • Observation Period: Keep the animals for 4-6 hours after NSAID administration.

  • Sample Collection and Analysis:

    • Sacrifice the animals.

    • Open the stomach along the greater curvature and wash with saline.

    • Examine the gastric mucosa for lesions and calculate the ulcer index.

    • The stomach tissue can be used for histopathological examination and biochemical estimations (e.g., antioxidant enzymes, mucosal glycoproteins).

Data Presentation:

GroupDose (mg/kg)Ulcer Index% Protection
Control (Vehicle + NSAID)-Illustrative Value0
This compound + NSAID25Illustrative ValueIllustrative Value
This compound + NSAID50Illustrative ValueIllustrative Value
This compound + NSAID100Illustrative ValueIllustrative Value
Misoprostol + NSAID0.1Illustrative ValueIllustrative Value

Note: Actual values would be determined experimentally.

Logical Relationship Diagram:

NSAID_Ulcer_Model This compound This compound Treatment Protection Gastric Mucosal Protection This compound->Protection NSAID NSAID Administration (e.g., Indomethacin) Ulcer Gastric Ulcer Formation NSAID->Ulcer Protection->Ulcer Inhibits

NSAID-Induced Ulcer Model Logic
Stress-Induced Ulcer Model (e.g., Cold Restraint Stress)

This model mimics the formation of stress ulcers in humans, which can occur due to physiological stress.

Experimental Protocol:

  • Animals: Wistar rats (150-200g).

  • Fasting: Fast animals for 24 hours with access to water.

  • Grouping: As described previously.

  • Drug Administration: Administer the vehicle, this compound, or a standard drug orally.

  • Stress Induction:

    • One hour after drug administration, restrain the animals in individual cages.

    • Place the cages in a cold environment (e.g., 4-6°C) for 2-3 hours.

  • Sample Collection and Analysis:

    • Immediately after the stress period, sacrifice the animals.

    • Examine the stomach for ulcers and calculate the ulcer index.

Data Presentation:

GroupDose (mg/kg)Ulcer Index% Protection
Control (Vehicle + Stress)-Illustrative Value0
This compound + Stress25Illustrative ValueIllustrative Value
This compound + Stress50Illustrative ValueIllustrative Value
This compound + Stress100Illustrative ValueIllustrative Value
Ranitidine + Stress50Illustrative ValueIllustrative Value

Note: Actual values would be determined experimentally.

II. Potential Mechanisms of Action of this compound

The exact mechanism of this compound's anti-ulcer effect is not fully elucidated. However, based on the known mechanisms of other anti-ulcer agents and the chemical nature of alkaloids, several pathways can be hypothesized.

Cytoprotective and Antioxidant Pathways

Many anti-ulcer drugs work by enhancing the defensive factors of the gastric mucosa, such as mucus and bicarbonate secretion, and by counteracting oxidative stress.

Potential Signaling Pathway:

Glaziovine_Mechanism cluster_defense Enhanced Mucosal Defense cluster_antioxidant Antioxidant Effect This compound This compound Mucus Increased Mucus & Bicarbonate Secretion This compound->Mucus BloodFlow Improved Gastric Mucosal Blood Flow This compound->BloodFlow PGE2 Increased Prostaglandin E2 (PGE2) Synthesis This compound->PGE2 ROS Decreased Reactive Oxygen Species (ROS) This compound->ROS AO_Enzymes Increased Antioxidant Enzyme Activity (SOD, CAT, GPx) This compound->AO_Enzymes Ulcer_Protection Gastric Ulcer Protection Mucus->Ulcer_Protection BloodFlow->Ulcer_Protection PGE2->Ulcer_Protection ROS->Ulcer_Protection reduces damage AO_Enzymes->Ulcer_Protection reduces damage

Hypothesized Mechanism of this compound

III. Acute Toxicity Study

Before extensive efficacy studies, it is crucial to determine the acute toxicity profile of this compound to establish a safe dose range.

Experimental Protocol (Up-and-Down Procedure - OECD Guideline 425):

  • Animals: Female rats or mice are typically used.

  • Fasting: Fast animals overnight before dosing.

  • Dosing:

    • Administer a single oral dose of this compound to one animal.

    • The starting dose is selected based on available information, or a default of 175 mg/kg.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • The dose progression factor is typically 3.2.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • LD50 Calculation: The LD50 (median lethal dose) is calculated using specialized software based on the outcomes for a small number of animals.

Data Presentation:

ParameterResult
LD50 (Oral, Rat) Data not available in public literature
Observed Toxic Effects Data not available in public literature

Disclaimer: The protocols and data presented are for informational and guidance purposes only. All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee and relevant regulatory bodies. The quantitative data provided are illustrative and should not be considered as established experimental results for this compound. Researchers are encouraged to consult the primary literature for more specific details.

References

Unraveling the Enigma: Pharmacological Assays to Determine Glaziovine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovine, a proaporphine alkaloid originally isolated from Ocotea glaziovii, has garnered scientific interest for its potential therapeutic applications, notably its anxiolytic properties which have been compared to those of diazepam[1]. Understanding the precise mechanism of action is paramount for its development as a safe and effective therapeutic agent. This document provides a comprehensive overview of pharmacological assays that can be employed to elucidate the molecular targets and signaling pathways modulated by this compound. Detailed protocols for key experiments are provided, along with a framework for data presentation and visualization to guide researchers in their investigations.

Potential Pharmacological Targets and Corresponding Assays

Based on existing literature and the pharmacological profile of related aporphine alkaloids, the primary putative mechanisms of action for this compound include modulation of benzodiazepine, dopamine, and serotonin receptors, potential inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), and possible cardiovascular effects. The following sections detail the assays to investigate these potential mechanisms.

Anxiolytic Activity: Behavioral and Receptor Binding Assays

The anxiolytic effects of this compound can be quantified using a combination of in vivo behavioral models and in vitro receptor binding assays to pinpoint its molecular target.

In Vivo Behavioral Assays for Anxiolytic Activity

a) Elevated Plus Maze (EPM) Test

The EPM test is a widely used method to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Protocol:

  • Apparatus: An elevated (typically 50 cm off the ground) plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.

  • Animals: Male mice or rats are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or a vehicle control 30 minutes before the test. A positive control, such as diazepam (e.g., 1-2 mg/kg, i.p.), should be included.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters indicates an anxiolytic-like effect.

b) Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment.

Experimental Protocol:

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

  • Animals: As described for the EPM test.

  • Drug Administration: Similar administration protocol as for the EPM test.

  • Test Procedure: Place the animal in the center of the light compartment and allow it to explore freely for 10 minutes.

  • Data Collection: Record the time spent in each compartment and the number of transitions between compartments.

  • Data Analysis: An increase in the time spent in the light compartment is indicative of an anxiolytic effect.

In Vitro Benzodiazepine Receptor Binding Assay

Given this compound's diazepam-like anxiolytic activity, its affinity for the benzodiazepine binding site on the GABA-A receptor should be determined.

Experimental Protocol:

  • Tissue Preparation: Prepare a crude synaptosomal membrane fraction from the cerebral cortex of rats or mice.

  • Radioligand: Use a high-affinity benzodiazepine receptor radioligand, such as [³H]-Flunitrazepam.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Assay Procedure:

    • Incubate the membrane preparation with various concentrations of this compound and a fixed concentration of [³H]-Flunitrazepam.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam).

    • Incubate at 4°C for 60-90 minutes.

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Compound Assay Receptor Ki (nM) Reference
DiazepamRadioligand BindingBenzodiazepine~5-10General Knowledge
This compound Radioligand BindingBenzodiazepineTo be determined

Table 1: Benzodiazepine Receptor Binding Affinity. Specific experimental data for this compound is not currently available in public literature and needs to be determined experimentally.

cluster_anxiolytic Anxiolytic Mechanism of Action Pathway This compound This compound GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Binds to Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Potentiates GABAergic neurotransmission Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Leads to

Figure 1: Proposed anxiolytic signaling pathway of this compound.

Potential Anticancer Activity: VEGFR-2 Kinase Inhibition Assay

In silico studies have suggested that this compound may act as a VEGFR-2 kinase inhibitor, a key target in anti-angiogenic cancer therapy[2][3]. An in vitro kinase assay is essential to validate this hypothesis and quantify its inhibitory potency.

Experimental Protocol:

  • Enzyme and Substrate: Use recombinant human VEGFR-2 kinase and a suitable substrate (e.g., a poly(Glu,Tyr) peptide).

  • Assay Principle: A common method is a luminescence-based kinase assay that measures ATP consumption. Inhibition of VEGFR-2 results in less ATP being consumed, leading to a higher luminescent signal.

  • Reagents: Kinase buffer, ATP, and a detection reagent (e.g., Kinase-Glo®).

  • Assay Procedure:

    • Incubate VEGFR-2 with varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and add the detection reagent to measure the remaining ATP.

  • Data Analysis: Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of VEGFR-2 activity.

Compound Assay Target Binding Affinity (in silico) IC50 (experimental) Reference
This compound Molecular DockingVEGFR-2-8.1 kcal/molTo be determined [2]

Table 2: VEGFR-2 Interaction Data for this compound. Experimental IC50 value needs to be determined.

cluster_workflow VEGFR-2 Kinase Inhibition Assay Workflow Start Prepare Assay Plate (VEGFR-2, Buffer) Add_this compound Add this compound (Varying Concentrations) Start->Add_this compound Add_ATP_Substrate Add ATP and Substrate (Initiate Reaction) Add_this compound->Add_ATP_Substrate Incubate Incubate (e.g., 60 min at 30°C) Add_ATP_Substrate->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Figure 2: Experimental workflow for the VEGFR-2 kinase inhibition assay.

Cardiovascular Effects: In Vivo and In Vitro Assays

The cardiovascular effects of the related aporphine alkaloid (+)-glaucine have been documented, suggesting that this compound may also impact the cardiovascular system[4].

In Vivo Blood Pressure Measurement in Anesthetized Rats

Experimental Protocol:

  • Animals: Anesthetized normotensive rats (e.g., Wistar rats).

  • Surgical Preparation: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Drug Administration: Administer this compound intravenously at various doses.

  • Data Collection: Continuously record mean arterial pressure (MAP) and heart rate (HR).

  • Data Analysis: Analyze the dose-dependent effects of this compound on MAP and HR.

In Vitro Aortic Ring Contraction Assay

This assay assesses the direct effect of this compound on vascular smooth muscle tone.

Experimental Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from rats and cut it into rings.

  • Apparatus: Mount the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Assay Procedure:

    • Pre-contract the aortic rings with an agonist such as norepinephrine or KCl.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Data Analysis: Measure the relaxation response to this compound and calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).

Compound Assay Effect Quantitative Data Reference
(+)-GlaucineRat Aortic RingsCompetitive antagonism of Norepinephrine-induced contractionpA2 = 7.14
(+)-GlaucineRat Aortic RingsNon-competitive antagonism of 5-HT and Ca²⁺-induced contractionpD'2 = 5.56 and 5.26, respectively
This compound Rat Aortic RingsTo be determined To be determined

Table 3: Cardiovascular Effects of (+)-Glaucine. Similar assays should be performed for this compound to determine its specific effects.

Interaction with Dopamine and Serotonin Systems

Aporphine alkaloids are known to interact with dopaminergic and serotonergic systems. Therefore, it is crucial to evaluate this compound's affinity for various dopamine and serotonin receptor subtypes.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

General Protocol:

  • Receptor Source: Use cell lines stably expressing specific human dopamine (e.g., D1, D2) or serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes, or tissue homogenates from specific brain regions.

  • Radioligands: Select appropriate radioligands for each receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

  • Assay Procedure: Similar to the benzodiazepine receptor binding assay, incubate the receptor source with the radioligand and varying concentrations of this compound.

  • Data Analysis: Determine the IC50 and Ki values for each receptor subtype.

Receptor Subtype Radioligand This compound Ki (nM)
Dopamine D1[³H]-SCH23390To be determined
Dopamine D2[³H]-SpiperoneTo be determined
Serotonin 5-HT1A[³H]-8-OH-DPATTo be determined
Serotonin 5-HT2A[³H]-KetanserinTo be determined

Table 4: Framework for Determining this compound's Affinity for Dopamine and Serotonin Receptors. All values need to be experimentally determined.

cluster_pathway Potential Neurotransmitter Receptor Interactions of this compound This compound This compound Dopamine_Receptors Dopamine Receptors (D1, D2, etc.) This compound->Dopamine_Receptors Interacts with Serotonin_Receptors Serotonin Receptors (5-HT1A, 5-HT2A, etc.) This compound->Serotonin_Receptors Interacts with Downstream_Signaling_D Modulation of Dopaminergic Signaling Dopamine_Receptors->Downstream_Signaling_D Downstream_Signaling_S Modulation of Serotonergic Signaling Serotonin_Receptors->Downstream_Signaling_S Neurological_Effects Potential Effects on Mood, Cognition, and Motor Control Downstream_Signaling_D->Neurological_Effects Downstream_Signaling_S->Neurological_Effects

Figure 3: Putative interactions of this compound with neurotransmitter systems.

Monoamine Oxidase (MAO) Inhibition Assay

Some alkaloids exhibit inhibitory activity against MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters.

Experimental Protocol:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from liver or brain.

  • Substrate: A non-selective substrate like kynuramine can be used, which is converted to a fluorescent product.

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the fluorescent product over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition.

Enzyme This compound IC50 (µM)
MAO-ATo be determined
MAO-BTo be determined

Table 5: Framework for Determining this compound's MAO Inhibitory Activity. All values need to be experimentally determined.

Conclusion

The pharmacological investigation of this compound requires a multi-faceted approach, encompassing behavioral, cellular, and biochemical assays. The protocols outlined in this document provide a robust framework for elucidating its mechanism of action. While preliminary evidence points towards anxiolytic effects potentially mediated by the benzodiazepine receptor system and possible interactions with VEGFR-2 and monoaminergic pathways, rigorous experimental validation is essential. The systematic application of these assays will be instrumental in defining the therapeutic potential and safety profile of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Application Notes and Protocols for Assessing Glaziovine's Anti-Amoebic Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of the anti-amoebic properties of Glaziovine, an aporphine alkaloid. The following sections detail the methodologies for determining its efficacy against pathogenic amoebae, with a primary focus on Entamoeba histolytica, the causative agent of amoebiasis.

Introduction

This compound has been identified as a compound with significant anti-amoebic activity. An initial study demonstrated its efficacy against Entamoeba histolytica trophozoites, suggesting its potential as a lead compound for the development of new amoebicidal drugs.[1] The protocols outlined below are designed to enable the replication and further investigation of these findings, providing a framework for dose-response analysis and preliminary mechanism of action studies.

Quantitative Data Summary

The inhibitory effect of this compound on Entamoeba histolytica has been quantified and compared with the standard anti-amoebic drug, metronidazole. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundOrganismIC50 (µM)Reference
This compoundEntamoeba histolytica33.5[1]
MetronidazoleEntamoeba histolytica6.8[1]

Experimental Protocols

In Vitro Cultivation of Entamoeba histolytica Trophozoites

A crucial prerequisite for assessing the anti-amoebic activity of any compound is the axenic cultivation of the target organism. The following is a generalized protocol for the cultivation of E. histolytica trophozoites.

Materials:

  • TYI-S-33 medium

  • Diamond's Vitamin-Tween 80 solution

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Entamoeba histolytica strain (e.g., HM-1:IMSS)

  • Culture tubes or flasks

  • Incubator at 37°C

Protocol:

  • Prepare the TYI-S-33 medium according to established formulations.

  • Supplement the medium with 10-15% heat-inactivated FBS, Diamond's Vitamin-Tween 80 solution, and Penicillin-Streptomycin solution to the desired final concentrations.

  • Inoculate the complete medium with E. histolytica trophozoites from a stock culture.

  • Incubate the cultures anaerobically or microaerophilically at 37°C.

  • Subculture the trophozoites every 48-72 hours to maintain logarithmic growth phase. Trophozoites are harvested by chilling the culture tubes to detach the cells, followed by centrifugation.

Anti-Amoebic Susceptibility Testing: Tetrazolium Dye Reduction Assay

This colorimetric assay is a reliable method for determining the viability of E. histolytica trophozoites after exposure to the test compound. The principle lies in the reduction of a tetrazolium salt (e.g., MTT or XTT) by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[2]

Materials:

  • E. histolytica trophozoites in logarithmic growth phase

  • Complete TYI-S-33 medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Metronidazole (as a positive control)

  • 96-well microtiter plates

  • Tetrazolium dye (e.g., MTT, XTT, or WST-1)

  • Solubilization buffer (e.g., acidified isopropanol for MTT)

  • Microplate reader

Protocol:

  • Harvest E. histolytica trophozoites from culture and adjust the cell density to a final concentration of 1 x 10^5 cells/mL in fresh complete medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Prepare serial dilutions of this compound and metronidazole in the complete medium.

  • Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL per well. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubate the plate at 37°C for 24 to 48 hours.

  • Following incubation, add 20 µL of the tetrazolium dye solution to each well and incubate for a further 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate for another 4-18 hours to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Preliminary Mechanism of Action: Apoptosis vs. Lysis Assessment

To distinguish between apoptosis and amoebic lysis as the primary mechanism of cell death induced by this compound, flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide - PI) can be employed.[1]

Materials:

  • E. histolytica trophozoites treated with this compound (at IC50 and 2x IC50 concentrations)

  • Untreated control trophozoites

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat E. histolytica trophozoites with the desired concentrations of this compound for the predetermined time (e.g., 24 hours).

  • Harvest the trophozoites by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic/lysed cells

Visualizations

experimental_workflow cluster_culture Amoeba Culturing cluster_assay Anti-Amoebic Assay cluster_moa Mechanism of Action start Start with E. histolytica stock culture culture Cultivate in TYI-S-33 medium (37°C) start->culture harvest Harvest trophozoites in log phase culture->harvest plate Plate trophozoites in 96-well plate harvest->plate treat Add serial dilutions of this compound plate->treat incubate Incubate for 24-48 hours treat->incubate treat_moa Treat trophozoites with this compound treat->treat_moa add_dye Add Tetrazolium Dye incubate->add_dye read Measure Absorbance add_dye->read analyze Calculate IC50 read->analyze stain Stain with Annexin V/PI treat_moa->stain flow Analyze by Flow Cytometry stain->flow result Differentiate Apoptosis vs. Lysis flow->result

Caption: Experimental workflow for assessing the anti-amoebic activity of this compound.

signaling_pathway This compound This compound Amoeba Entamoeba histolytica Trophozoite This compound->Amoeba Membrane Cell Membrane Damage Amoeba->Membrane Induces Apoptosis Apoptosis (Minor Pathway) Amoeba->Apoptosis Less induction Lysis Amoebic Lysis Membrane->Lysis Leads to CellDeath Cell Death Lysis->CellDeath Apoptosis->CellDeath

Caption: Proposed mechanism of this compound-induced cell death in E. histolytica.

References

Application Notes and Protocols for Radioligand Binding Assays: Investigating Glaziovine-Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovine, a proaporphine alkaloid isolated from plants of the Lauraceae family, has garnered interest for its potential pharmacological activities, including anxiolytic effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and guiding further drug development. Radioligand binding assays are a powerful and sensitive technique to determine the affinity and selectivity of a compound for specific receptors. These application notes provide detailed protocols for conducting radioligand binding assays to investigate the interaction of this compound with key G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and adrenergic receptors, which are common targets for aporphine alkaloids.

Data Presentation: Binding Affinities of Aporphine Alkaloids

Table 1: Representative Binding Affinities (Ki, nM) of Aporphine Alkaloids for Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
Apomorphine513.12.54.425
Nuciferine23016034085410
Bulbocapnine7.9200---
(-)-Anonaine-138---

Data is compiled from various sources for illustrative purposes.

Table 2: Representative Binding Affinities (Ki, nM) of Aporphine Alkaloids for Serotonin Receptors

Compound5-HT1A Receptor5-HT2A Receptor5-HT2C Receptor5-HT7 Receptor
Nantenine>100008901200-
(R)-Roemerine>1000062--
Glaucine11026013058
(-)-Anonaine240380--

Data is compiled from various sources for illustrative purposes.

Table 3: Representative Binding Affinities (Ki, nM) of Aporphine Alkaloids for Adrenergic Receptors

Compoundα1A Receptorα1B Receptorα1D Receptorα2A Receptor
Nantenine3613045-
(-)-Anonaine1612025-
Boldine110320180-

Data is compiled from various sources for illustrative purposes.

Experimental Protocols

The following are detailed protocols for performing saturation and competition radioligand binding assays to determine the binding characteristics of this compound.

Membrane Preparation from Tissues or Cultured Cells

Objective: To prepare cell membranes containing the receptor of interest.

Materials:

  • Tissue (e.g., rat brain striatum for dopamine receptors) or cells expressing the target receptor.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors.

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% sucrose.

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed centrifuge.

Procedure:

  • Homogenize the tissue or cells in ice-cold Lysis Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.

  • Resuspend the final pellet in Storage Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the target receptor.

Materials:

  • Prepared cell membranes.

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Non-specific binding agent (a high concentration of an unlabeled ligand, e.g., 10 µM haloperidol for D2 receptors).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

  • Add increasing concentrations of the radioligand to the wells.

  • For non-specific binding wells, add the non-specific binding agent.

  • Add the prepared membranes (typically 20-100 µg of protein per well) to initiate the binding reaction.

  • Incubate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by several washes with ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

  • Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

Competition Binding Assay

Objective: To determine the affinity (Ki) of this compound for the target receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Same as for the saturation binding assay.

  • This compound at a range of concentrations.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

  • Add a fixed concentration of the radioligand (typically at or near its Kd) to all wells.

  • For non-specific binding wells, add the non-specific binding agent.

  • For competition wells, add increasing concentrations of this compound.

  • Add the prepared membranes to initiate the binding reaction.

  • Follow the incubation, filtration, and counting steps as described in the saturation binding assay protocol.

Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow A Membrane Preparation (Tissue or Cells) B Saturation Binding Assay A->B  Membranes C Competition Binding Assay (with this compound) A->C  Membranes D Incubation with Radioligand (Varying Concentrations) B->D H Data Analysis: Determine Kd and Bmax B->H E Incubation with Radioligand (Fixed Concentration) & Varying this compound Concentrations C->E I Data Analysis: Determine IC50 and Ki C->I F Filtration & Washing D->F E->F G Scintillation Counting F->G G->H G->I

Caption: Workflow for Radioligand Binding Assays.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for dopamine D1-like and D2-like receptors, serotonin 5-HT2A receptors (Gq-coupled), and alpha-1 adrenergic receptors (Gq-coupled).

Dopamine Receptor Signaling

Dopamine_Signaling cluster_D1 D1-like Receptor (Gs-coupled) cluster_D2 D2-like Receptor (Gi-coupled) D1 Dopamine / this compound? R1 D1/D5 Receptor D1->R1 Gs Gs R1->Gs activates AC1 Adenylate Cyclase Gs->AC1 stimulates cAMP1 ↑ cAMP AC1->cAMP1 PKA1 PKA Activation cAMP1->PKA1 Effect1 Cellular Response PKA1->Effect1 D2 Dopamine / this compound? R2 D2/D3/D4 Receptor D2->R2 Gi Gi R2->Gi activates AC2 Adenylate Cyclase Gi->AC2 inhibits cAMP2 ↓ cAMP AC2->cAMP2 PKA2 PKA Inhibition cAMP2->PKA2 Effect2 Cellular Response PKA2->Effect2

Caption: Dopamine Receptor Signaling Pathways.

Serotonin 5-HT2A and Alpha-1 Adrenergic Receptor Signaling (Gq-coupled)

Gq_Signaling cluster_Gq Gq-coupled Receptor Signaling Ligand Serotonin / Norepinephrine / this compound? Receptor 5-HT2A / α1-Adrenergic Receptor Ligand->Receptor Gq Gq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Effect Cellular Response Ca->Effect PKC->Effect

Caption: Gq-coupled Receptor Signaling Pathway.

Unveiling the Sedative Potential of Glaziovine: Application Notes and Protocols for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals investigating novel sedative and anxiolytic compounds can now access detailed application notes and protocols for evaluating the effects of Glaziovine. This document outlines key animal models and experimental procedures to thoroughly assess the sedative properties of this proaporphine alkaloid, providing a framework for consistent and reproducible preclinical studies.

This compound, a naturally occurring compound, has demonstrated notable sedative and anxiolytic effects in various preclinical studies. It is reported to reduce spontaneous motor activity and prolong barbiturate-induced sleep in rodent models, suggesting its potential as a central nervous system depressant.[1] The primary mechanism of action is thought to involve the modulation of dopaminergic and serotonergic pathways, although some evidence also points to its interaction with the GABAergic system.

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported quantitative effects of this compound in key behavioral and receptor binding assays. These data provide a baseline for researchers designing new studies.

Table 1: Effects of this compound on Locomotor Activity in Mice

Treatment GroupDose (mg/kg)Reduction in Motor Activity (%)
This compound0.138
This compound145

Data derived from preclinical observations indicating a dose-dependent reduction in spontaneous motor activity.[1]

Table 2: Effects of this compound on Barbiturate-Induced Hypnosis in Mice

Treatment GroupEffect
This compoundProlongs barbiturate-induced hypnosis

Qualitative data from preclinical screens. Further quantitative analysis of sleep latency and duration is recommended.

Experimental Protocols

Detailed methodologies for key in-vivo experiments are provided below to ensure standardized evaluation of this compound's sedative effects.

Open Field Test (OFT) for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in rodents. A reduction in movement and exploration is indicative of a sedative effect.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video tracking software

  • This compound solution

  • Vehicle control (e.g., saline, DMSO)

  • Experimental animals (mice or rats)

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at predetermined doses.

  • After a specified pre-treatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.

  • Record the animal's activity using video tracking software for a set duration (e.g., 10-30 minutes).

  • Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center zone versus the periphery

    • Rearing frequency (a measure of exploratory behavior)

    • Velocity

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Rota-rod Test for Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination and balance. Impaired performance on the rota-rod can indicate a sedative or muscle-relaxant effect.

Materials:

  • Rota-rod apparatus

  • This compound solution

  • Vehicle control

  • Experimental animals (mice or rats)

Procedure:

  • Train the animals on the rota-rod for a set period (e.g., 2-3 days) prior to the experiment to establish a baseline performance. The rod should rotate at a constant or accelerating speed.

  • On the day of the experiment, administer this compound or vehicle control.

  • At the peak effect time of the compound, place the animal on the rotating rod.

  • Record the latency to fall from the rod. A shorter latency compared to the control group suggests impaired motor coordination.

  • Perform multiple trials for each animal and average the results.

Pentobarbital-Induced Sleeping Time

Objective: To determine if this compound potentiates the hypnotic effect of a known sedative, such as pentobarbital. An increase in sleep duration indicates a sedative or hypnotic-like effect.

Materials:

  • Pentobarbital sodium solution

  • This compound solution

  • Vehicle control

  • Experimental animals (mice)

  • Heating pad to maintain body temperature

Procedure:

  • Administer this compound or vehicle control to the animals.

  • After the appropriate pre-treatment time, administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg, i.p.).

  • Immediately observe the animals for the loss of the righting reflex (the inability of the animal to right itself when placed on its back).

  • Record the time of sleep onset (latency to lose the righting reflex) and the total duration of sleep (time from loss to regaining of the righting reflex).

  • A significant increase in the duration of sleep in the this compound-treated group compared to the control group indicates a hypnotic-potentiating effect.

Mandatory Visualizations

To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis A Animal Acclimation C Randomized Group Assignment A->C B Drug Preparation (this compound & Vehicle) B->C D Drug Administration C->D E Open Field Test (Locomotor Activity) D->E 30 min post-injection F Rota-rod Test (Motor Coordination) D->F 30 min post-injection G Pentobarbital-Induced Sleeping Time D->G 30 min post-injection H Data Collection & Quantification E->H F->H G->H I Statistical Analysis H->I J Interpretation of Sedative Effects I->J

Caption: Experimental workflow for evaluating the sedative effects of this compound.

signaling_pathway cluster_dopamine Dopaminergic Neuron cluster_serotonin Serotonergic Neuron This compound This compound D2R D2 Receptor This compound->D2R Potential Agonist/Modulator HT2A 5-HT2A Receptor This compound->HT2A Potential Antagonist/Modulator AC_D Adenylyl Cyclase D2R->AC_D Inhibits cAMP_D cAMP AC_D->cAMP_D Decreases PKA_D PKA cAMP_D->PKA_D Decreases activity Neuron_Inhibition_D Neuronal Inhibition PKA_D->Neuron_Inhibition_D Leads to Sedation Sedation Neuron_Inhibition_D->Sedation PLC Phospholipase C HT2A->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Increase Neuron_Excitation Neuronal Excitation Ca_PKC->Neuron_Excitation Neuron_Excitation->Sedation Modulation contributes to

Caption: Putative signaling pathways involved in the sedative effects of this compound.

References

Application Notes and Protocols: Investigating the Effects of Glaziovine on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential effects of Glaziovine, a naturally occurring aporphine alkaloid, on platelet aggregation. The following protocols are designed to facilitate the systematic evaluation of this compound's antiplatelet activity, offering detailed methodologies for both in vitro and in vivo studies.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thromboembolic diseases such as heart attack and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. Natural compounds represent a promising source for the discovery of novel antiplatelet agents. This compound's structural similarity to other compounds with effects on cellular signaling suggests its potential to modulate platelet function. These protocols outline the necessary steps to characterize the inhibitory or modulatory effects of this compound on platelet aggregation.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function in vitro.[1][2] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[1]

Principle

In a resting state, platelets in PRP form a turbid suspension, resulting in low light transmission. Upon addition of an agonist, platelets activate and aggregate, causing the suspension to become more transparent and increasing light transmission.[1] The extent of this increase is proportional to the degree of platelet aggregation. By pre-incubating PRP with this compound, its inhibitory effect on agonist-induced aggregation can be quantified.

Materials and Reagents
  • Human whole blood (collected in 3.2% sodium citrate)

  • This compound (of known purity, dissolved in a suitable vehicle, e.g., DMSO or saline)

  • Platelet agonists:

    • Adenosine diphosphate (ADP)

    • Collagen

    • Thrombin

    • Arachidonic Acid (AA)

    • Thromboxane A2 analog (e.g., U46619)

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Platelet aggregometer

  • Centrifuge

  • Hematology analyzer

Experimental Protocol
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

    • Collect human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to separate the PRP.[1]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2,500 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

  • Instrument Setup

    • Set up the platelet aggregometer to maintain a constant temperature of 37°C.

    • Use a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP for the 0% aggregation baseline.

  • Aggregation Assay

    • Pipette 450 µL of adjusted PRP into a siliconized glass cuvette with a stir bar.

    • Pre-warm the PRP for 5 minutes at 37°C in the aggregometer.

    • Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to initiate aggregation.

    • Record the change in light transmission for at least 7-10 minutes.

  • Data Analysis

    • The maximum percentage of platelet aggregation is calculated from the aggregation curve.

    • Determine the IC₅₀ value of this compound for each agonist, which is the concentration of this compound required to inhibit platelet aggregation by 50%.

Data Presentation

Summarize the quantitative data in the following tables:

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation

This compound Concentration (µM)Agonist (Concentration)Maximum Aggregation (%)% Inhibition
0 (Vehicle Control)Collagen (e.g., 2 µg/mL)Value ± SD0
1Collagen (e.g., 2 µg/mL)Value ± SDCalculated Value
10Collagen (e.g., 2 µg/mL)Value ± SDCalculated Value
50Collagen (e.g., 2 µg/mL)Value ± SDCalculated Value
100Collagen (e.g., 2 µg/mL)Value ± SDCalculated Value
0 (Vehicle Control)ADP (e.g., 10 µM)Value ± SD0
1ADP (e.g., 10 µM)Value ± SDCalculated Value
10ADP (e.g., 10 µM)Value ± SDCalculated Value
50ADP (e.g., 10 µM)Value ± SDCalculated Value
100ADP (e.g., 10 µM)Value ± SDCalculated Value

Table 2: IC₅₀ Values of this compound for Different Platelet Agonists

AgonistIC₅₀ (µM)
CollagenCalculated Value
ADPCalculated Value
ThrombinCalculated Value
Arachidonic AcidCalculated Value

Investigation of Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to investigate its effect on key signaling pathways in platelet activation. Based on the mechanisms of other natural compounds, this compound could potentially interfere with pathways initiated by receptors like GPVI for collagen, P2Y1/P2Y12 for ADP, or PAR1/PAR4 for thrombin.

Potential Signaling Pathways to Investigate
  • GPVI Signaling Pathway: This pathway is crucial for collagen-induced platelet activation. Inhibition of this pathway can be assessed by measuring the phosphorylation of downstream signaling molecules like Syk, LAT, and PLCγ2.

  • ADP Receptor Signaling (P2Y1 and P2Y12): These G-protein coupled receptors play a significant role in amplifying the platelet activation signal.

  • Thromboxane A2 (TXA2) Synthesis: Inhibition of cyclooxygenase-1 (COX-1) or thromboxane synthase can reduce TXA2 production, a potent platelet agonist.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in the stabilization of platelet aggregation.

Experimental Workflow for Signaling Pathway Analysis

G cluster_0 Platelet Preparation and Treatment cluster_1 Platelet Activation cluster_2 Analysis platelet_prep Prepare Washed Platelets glaziovine_treatment Incubate with this compound or Vehicle platelet_prep->glaziovine_treatment agonist_stimulation Stimulate with Agonist (e.g., Collagen) glaziovine_treatment->agonist_stimulation lysis Lyse Platelets agonist_stimulation->lysis western_blot Western Blot for Phosphorylated Proteins (p-Syk, p-LAT, p-PLCγ2) lysis->western_blot elisa ELISA for TXB2 levels lysis->elisa G cluster_collagen Collagen-GPVI Signaling Pathway Collagen Collagen GPVI GPVI Collagen->GPVI Syk Syk GPVI->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCg2 PLCg2 LAT->PLCg2 Phosphorylation IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_PKC ↑ Ca²⁺ + PKC Activation IP3_DAG->Ca_PKC Aggregation Platelet Aggregation Ca_PKC->Aggregation This compound This compound (?) This compound->Syk This compound->LAT G cluster_adp ADP Receptor Signaling ADP ADP P2Y1 P2Y1 (Gq) ADP->P2Y1 P2Y12 P2Y12 (Gi) ADP->P2Y12 PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ + PKC Activation IP3_DAG->Ca_PKC Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Ca_PKC->Aggregation This compound This compound (?) This compound->P2Y12

References

Troubleshooting & Optimization

Technical Support Center: Chiral Synthesis of Glaziovine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of our latest literature review, a detailed, peer-reviewed enantioselective synthesis of Glaziovine with specific quantitative data on yield and enantiomeric excess (ee) has not been prominently reported. The majority of published syntheses focus on the racemic form, (±)-Glaziovine. This technical support center, therefore, addresses the anticipated challenges in the chiral synthesis of this compound based on its molecular structure and general principles of asymmetric synthesis. The provided protocols and data are illustrative and based on analogous transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of this compound?

A1: The main challenges in the chiral synthesis of this compound are centered around the stereoselective formation of the single chiral center at the spirocyclic junction. Key difficulties include:

  • Controlling Enantioselectivity: Achieving high enantiomeric excess (ee) in the key bond-forming step that creates the chiral center is a significant hurdle. This often requires extensive screening of chiral catalysts, ligands, and reaction conditions.

  • Yield Optimization: Asymmetric reactions can sometimes suffer from lower yields compared to their racemic counterparts due to more stringent reaction conditions or the complexity of the catalyst system.

  • Substrate Compatibility: The functional groups present in the this compound precursors must be compatible with the chosen chiral catalyst and reaction conditions to avoid side reactions.

  • Racemization: Depending on the synthetic route, there may be a risk of racemization of the desired enantiomer under certain conditions (e.g., harsh pH or high temperatures).

Q2: Which synthetic strategies are most promising for the chiral synthesis of this compound?

A2: Based on the structure of this compound and common methods in asymmetric synthesis, two primary strategies are promising:

  • Asymmetric Intramolecular Heck Reaction: This approach would involve the cyclization of an achiral precursor containing an aryl halide and an alkene moiety. The use of a chiral phosphine ligand in conjunction with a palladium catalyst could induce enantioselectivity in the formation of the spirocyclic core.

  • Asymmetric Phenolic Oxidative Coupling: This biomimetic approach mimics the proposed biosynthetic pathway of this compound. A chiral catalyst, potentially a vanadium or copper complex with a chiral ligand, could facilitate the enantioselective coupling of a phenolic precursor to form the key C-C bond and set the stereocenter.

Q3: How can I troubleshoot low enantiomeric excess (ee) in my synthesis?

A3: Low enantioselectivity is a common issue in developing asymmetric syntheses. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Integrity:

    • Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can poison the catalyst or lead to the formation of non-selective catalytic species.

    • Storage and Handling: Chiral ligands and catalysts can be sensitive to air, moisture, and light. Store them under an inert atmosphere and handle them using appropriate techniques (e.g., in a glovebox).

    • Catalyst Formation: The method of catalyst preparation (in situ vs. pre-formed) can significantly impact its activity and selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. A solvent screen is often necessary.

    • Concentration: The concentration of the substrate and catalyst can affect the reaction kinetics and selectivity.

  • Substrate Purity:

    • Impurities in the starting material can interfere with the catalytic cycle. Ensure your precursor is thoroughly purified before the asymmetric step.

Troubleshooting Guides

Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive Catalyst- Use a fresh batch of palladium precursor and chiral ligand.- Ensure rigorous exclusion of oxygen and water.
2. Incorrect Solvent- Screen a range of solvents (e.g., THF, toluene, DMF, acetonitrile).
3. Suboptimal Temperature- Vary the reaction temperature. While higher temperatures can improve rate, they may also lead to catalyst decomposition.
Formation of side products 1. β-Hydride Elimination from undesired positions- Modify the substrate to block unwanted elimination pathways.
2. Catalyst Decomposition- Lower the reaction temperature or use a more stable catalyst system.
Symptom Possible Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee) 1. Inefficient Chiral Ligand- Screen a library of chiral ligands with different steric and electronic properties.
2. Racemization of Product- Analyze the ee at different reaction times to check for product racemization. If observed, shorten the reaction time or run at a lower temperature.
3. Background Uncatalyzed Reaction- Lower the reaction temperature to disfavor the non-enantioselective background reaction.
Inconsistent ee between batches 1. Variable Reagent Purity- Ensure consistent purity of the substrate, catalyst, and solvent for each batch.
2. Trace Water or Oxygen- Use freshly distilled/dried solvents and rigorously degas the reaction mixture.

Illustrative Quantitative Data

The following table presents hypothetical data for the optimization of an asymmetric intramolecular Heck reaction for a this compound precursor, illustrating the effect of different chiral ligands and temperatures on yield and enantiomeric excess.

Entry Chiral Ligand Temperature (°C) Yield (%) ee (%)
1(R)-BINAP806570
2(R)-BINAP605885
3(R)-Tol-BINAP807275
4(R)-Tol-BINAP606592
5(S)-Phos605588

Experimental Protocols (Illustrative)

Protocol 1: General Procedure for Asymmetric Intramolecular Heck Reaction

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a solution of the chiral phosphine ligand (0.022 mmol) in anhydrous, degassed solvent (2 mL), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the this compound precursor (0.2 mmol) and a base (e.g., Ag₂CO₃ or a proton sponge, 0.4 mmol) in the reaction solvent (8 mL).

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Reaction Progress: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Substrate, Catalyst, Ligand, Base setup Combine Reagents under Inert Atmosphere reagents->setup solvent Prepare Anhydrous, Degassed Solvent solvent->setup heating Heat to Optimal Temperature setup->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Quench and Work-up monitoring->workup purification Column Chromatography workup->purification ee_analysis Chiral HPLC Analysis purification->ee_analysis

Caption: General experimental workflow for asymmetric synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Enantiomeric Excess (ee) purity Check Ligand/Metal Purity start->purity temp Screen Lower Temperatures start->temp sub_purity Re-purify Starting Material start->sub_purity handling Verify Inert Atmosphere Handling purity->handling formation Optimize Catalyst Pre-formation handling->formation solvent Screen Different Solvents temp->solvent conc Vary Substrate/ Catalyst Concentration solvent->conc

Caption: Troubleshooting logic for low enantioselectivity.

Technical Support Center: Glaziovine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Glaziovine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome challenges, particularly low yields, during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for this compound, and what are their overall yields?

A1: The synthesis of this compound, a proaporphine alkaloid, has been approached through several strategies. A notable method involves the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline core, followed by intramolecular cyclization to form the characteristic aporphine ring system.

One patented method describes a multi-step synthesis starting from the condensation of p-benzyloxyphenylacetic acid and 3-methoxy-4-hydroxyphenethylamine, proceeding through a Bischler-Napieralski reaction, reduction, and N-methylation, and culminating in a photochemical cyclization. This process has been reported to achieve an overall yield of approximately 45% for (±)-glaziovine after purification[1]. In contrast, an earlier synthetic route was reported to have a significantly lower overall yield of only 2.2%[1]. Another approach involves the phenolic oxidative coupling of (±)-N-methylcoclaurine, though this has been associated with very low yields of around 1%[1].

Q2: I am struggling with the Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate. What are the common causes of low yields?

A2: Low yields in the Bischler-Napieralski reaction for the synthesis of the this compound precursor are often due to several factors:

  • Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. The reaction is more efficient with electron-donating groups (like methoxy or benzyloxy groups) on the aromatic ring that is being cyclized upon[2][3].

  • Harsh Reaction Conditions: Traditional reagents like phosphorus oxychloride (POCl₃) often require high temperatures (refluxing in toluene or xylene), which can lead to the formation of side products or degradation of the starting material.

  • Formation of Styrene Byproducts: A common side reaction is the retro-Ritter reaction, which leads to the formation of styrene-like byproducts instead of the desired cyclized product.

  • Moisture: The dehydrating agents used in this reaction are sensitive to moisture, which can quench the reaction.

Q3: How can I improve the yield of the Bischler-Napieralski cyclization?

A3: To improve the yield, consider the following troubleshooting strategies:

  • Choice of Dehydrating Agent: While POCl₃ is common, other reagents can offer milder reaction conditions and improved yields. Phosphorus pentoxide (P₂O₅) or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine are effective alternatives.

  • Solvent and Temperature Optimization: Ensure the use of anhydrous solvents. If using POCl₃, refluxing in a high-boiling solvent like toluene or xylene is typical. For milder reagents, the reaction may proceed at lower temperatures.

  • Substrate Design: Ensure the aromatic ring targeted for cyclization is sufficiently activated with electron-donating groups.

Q4: I am observing low yields in the final ring-closing step to form the aporphine core. What are the key challenges?

A4: The formation of the aporphine ring in this compound synthesis is a critical step, and low yields can be a significant hurdle. The two primary methods for this transformation are the Pschorr cyclization and photochemical cyclization.

  • Pschorr Cyclization: This reaction involves the intramolecular cyclization of a diazonium salt, typically catalyzed by copper powder or copper (I) salts. A common issue with the Pschorr cyclization is that it often results in moderate to low yields. The reaction can be sensitive to the stability of the diazonium salt and the efficiency of the radical cyclization process.

  • Photochemical Cyclization: This method involves the irradiation of a suitable precursor, often an 8-amino or 8-bromo-substituted tetrahydroisoquinoline, with UV light. While it can provide good yields (a patented method reports 45-47% for this step in this compound synthesis), the efficiency can be influenced by factors such as the solvent, the presence of additives, and the wavelength of light used. A key challenge can be the formation of byproducts due to competing photochemical reactions.

Q5: What are some strategies to optimize the N-methylation of the tetrahydroisoquinoline precursor?

A5: The N-methylation of the secondary amine of the tetrahydroisoquinoline core is a crucial step. Common issues include incomplete reaction, over-alkylation (formation of quaternary ammonium salts), or side reactions if other reactive functional groups are present. To optimize this step:

  • Choice of Methylating Agent: Formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium borohydride is a common and effective method. Other methylating agents like methyl iodide can be used, but may be more prone to over-alkylation.

  • Reaction Conditions: Careful control of stoichiometry and temperature is important to prevent side reactions.

  • Protecting Groups: If other sensitive functional groups are present, it may be necessary to use protecting groups to ensure selective N-methylation.

Troubleshooting Guides

Issue 1: Low Yield in Bischler-Napieralski Cyclization
Possible Cause Troubleshooting Suggestion
Insufficiently activated aromatic ringEnsure the presence of electron-donating groups (e.g., -OCH₃, -OBn) on the target aromatic ring.
Harsh reaction conditions leading to degradationConsider using milder dehydrating agents such as triflic anhydride (Tf₂O) with 2-chloropyridine, which may allow for lower reaction temperatures.
Formation of styrene byproduct via retro-Ritter reactionUse reaction conditions that avoid the formation of a stable nitrilium ion. Milder reagents can favor the desired cyclization pathway.
Presence of moistureUse oven-dried glassware and anhydrous solvents and reagents.
Issue 2: Low Yield in Aporphine Ring Formation
Possible Cause Troubleshooting Suggestion
Pschorr Cyclization: Inefficient cyclization of the diazonium saltOptimize the copper catalyst (powder vs. salt) and reaction temperature. Consider using soluble catalysts like potassium ferrocyanide or ferrocene which have been shown to improve yields in related reactions.
Pschorr Cyclization: Decomposition of the diazonium saltPrepare the diazonium salt at low temperatures (0-5 °C) and use it immediately in the cyclization step.
Photochemical Cyclization: Inefficient photochemical reactionOptimize the reaction solvent and concentration. Ensure the use of an appropriate light source with the correct wavelength. The presence of additives, such as sodium iodide, has been shown to improve yields in some cases.
Photochemical Cyclization: Formation of byproductsDegas the solvent to remove oxygen, which can quench the excited state. Purify the starting material to remove any impurities that might act as photosensitizers or quenchers.

Quantitative Data Summary

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Reaction (General)
Dehydrating Agent Typical Conditions Reported Yield Range (General Dihydroisoquinolines) Key Considerations
POCl₃Reflux in toluene or xyleneModerate to highCan be harsh; may lead to side products.
P₂O₅Reflux in high-boiling solventModerate to highVery strong dehydrating agent; can lead to regioisomeric mixtures.
Tf₂O / 2-chloropyridineDCM, -20 °C to 0 °CHighMilder conditions; often provides higher selectivity.
Table 2: Yields for the Final Cyclization Step in Aporphine Synthesis
Reaction Type Precursor Conditions Reported Yield Reference
Photochemical Cyclization8-Amino-N-methylcoclaurine derivativeUV irradiation in alkaline solution45-47%US Patent 3,886,166
Photochemical Cyclization8-Bromo-N-methylcoclaurineUV irradiation with NaI10%US Patent 3,886,166
Pschorr Cyclization1-(2'-aminobenzyl)-tetrahydroisoquinolineDiazotization, Cu catalystGenerally moderate
Phenolic Oxidative Coupling(±)-N-methylcoclaurine-~1%Kametani et al. (as cited in US Patent 3,886,166)

Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization using POCl₃

This protocol is a general procedure and may require optimization for the specific this compound precursor.

Materials:

  • N-(3-methoxy-4-hydroxyphenethyl)-p-benzyloxyphenylacetamide

  • Anhydrous acetonitrile

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

Procedure:

  • Dissolve the starting amide in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl₃) to the solution.

  • Heat the mixture to reflux for approximately 1.5 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Carefully add the residue to ice-cold water and stir for 30 minutes to precipitate the crude product.

  • The resulting 3,4-dihydroisoquinoline is often used in the next step without further purification.

Adapted from US Patent 3,886,166

Protocol 2: Photochemical Synthesis of (±)-Glaziovine

Materials:

  • 8-Amino-1-(p-hydroxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline

  • Sulfuric acid

  • Sodium nitrite

  • Sodium hydroxide solution

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Dissolve the 8-amino tetrahydroisoquinoline precursor in sulfuric acid.

  • Cool the solution and add a solution of sodium nitrite to form the diazonium salt.

  • Make the solution alkaline with a strong base like sodium hydroxide to form the diazo-oxide.

  • Irradiate the alkaline solution with a high-pressure mercury vapor lamp at a temperature between 0-25 °C under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction for the formation of this compound.

  • Upon completion, extract the product with a suitable organic solvent (e.g., chloroform).

  • Purify the crude product by column chromatography on neutral alumina followed by recrystallization from ethyl acetate to obtain pure (±)-glaziovine.

Adapted from US Patent 3,886,166

Visualizations

Glaziovine_Synthesis_Workflow cluster_start Starting Materials cluster_amide Amide Formation cluster_bischler Bischler-Napieralski Cyclization cluster_reduction Reduction cluster_methylation N-Methylation cluster_functionalization Functional Group Manipulations cluster_cyclization Aporphine Ring Formation p-Benzyloxyphenylacetic acid p-Benzyloxyphenylacetic acid Amide Intermediate Amide Intermediate p-Benzyloxyphenylacetic acid->Amide Intermediate 3-Methoxy-4-hydroxyphenethylamine 3-Methoxy-4-hydroxyphenethylamine 3-Methoxy-4-hydroxyphenethylamine->Amide Intermediate Dihydroisoquinoline Dihydroisoquinoline Amide Intermediate->Dihydroisoquinoline POCl₃ Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline NaBH₄ N-Methyl-tetrahydroisoquinoline N-Methyl-tetrahydroisoquinoline Tetrahydroisoquinoline->N-Methyl-tetrahydroisoquinoline HCHO, HCOOH 8-Amino Precursor 8-Amino Precursor N-Methyl-tetrahydroisoquinoline->8-Amino Precursor Nitration, Reduction This compound This compound 8-Amino Precursor->this compound 1. Diazotization 2. Photolysis (hν)

Caption: General workflow for the synthesis of (±)-Glaziovine.

Troubleshooting_Logic cluster_bischler Bischler-Napieralski Step cluster_cyclization Aporphine Ring Formation Low Yield Low Yield Check Aromatic Ring Activation Check Aromatic Ring Activation Low Yield->Check Aromatic Ring Activation Optimize Dehydrating Agent Optimize Dehydrating Agent Low Yield->Optimize Dehydrating Agent Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield->Ensure Anhydrous Conditions Optimize Cyclization Method Optimize Cyclization Method Low Yield->Optimize Cyclization Method Pschorr_vs_Photo Pschorr vs. Photochemical Optimize Cyclization Method->Pschorr_vs_Photo Optimize Catalyst (Pschorr) Optimize Catalyst (Pschorr) Pschorr_vs_Photo->Optimize Catalyst (Pschorr) Pschorr Optimize Light Source/Additives (Photo) Optimize Light Source/Additives (Photo) Pschorr_vs_Photo->Optimize Light Source/Additives (Photo) Photochemical

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Optimizing HPLC Parameters for Glaziovine Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful separation and quantification of Glaziovine, a proaporphine alkaloid with potential anxiolytic properties, is crucial for accurate analysis.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound. The solutions provided are based on common HPLC troubleshooting principles and practices for alkaloid separation.[3][4][5]

Problem Potential Cause Recommended Solution
Poor Peak Resolution Improper mobile phase composition.Optimize the mobile phase. Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Introduce additives like formic acid, acetic acid, or triethylamine to the mobile phase to improve peak shape. Consider using a gradient elution program.
Incorrect column selection.A C18 column is generally suitable for alkaloid separation. If resolution is still poor, consider a column with a different particle size or a different stationary phase chemistry.
Peak Tailing Active silanol groups on the column interacting with the basic nitrogen of this compound.Use an end-capped C18 column to minimize silanol interactions. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Adjust the mobile phase pH to suppress the ionization of this compound.
Column overload.Reduce the sample concentration or injection volume.
Broad Peaks Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column volume.Ensure all tubing and connections are as short as possible and properly fitted to minimize dead volume.
Inconsistent Retention Times Fluctuations in pump pressure or flow rate.Check the HPLC system for leaks, bubbles in the mobile phase, or worn pump seals. Ensure the mobile phase is properly degassed.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Low Sensitivity Inappropriate detection wavelength.Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution. Wavelengths around 210 nm, 250 nm, or 280 nm are often used for similar compounds.
Sample degradation.Ensure proper sample storage and handling to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for method development would be to use a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer like phosphate buffer) with a gradient elution. Start with a simple gradient (e.g., 20% to 80% acetonitrile over 20 minutes) at a flow rate of 1.0 mL/min. Set the UV detector to a wavelength between 210-290 nm.

Q2: How can I improve the peak shape of this compound?

A2: Peak tailing is a common issue with basic compounds like alkaloids. To improve peak shape, you can:

  • Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block active silanol sites on the column.

  • Adjust the pH of the mobile phase. For a basic compound like this compound, a slightly acidic mobile phase (pH 3-4) can improve peak shape by ensuring the analyte is in a single ionic form.

  • Use a high-purity, end-capped C18 column specifically designed for the analysis of basic compounds.

Q3: What are the recommended solvents and buffers for the mobile phase?

A3: For reversed-phase HPLC of alkaloids, acetonitrile and methanol are the most common organic solvents. Acetonitrile generally provides better peak shapes and lower backpressure. The aqueous portion of the mobile phase can be water or a buffer solution such as phosphate or acetate buffer to control the pH. Additives like formic acid or acetic acid can also be used to adjust the pH and improve peak shape.

Q4: Should I use isocratic or gradient elution?

A4: For analyzing a single compound like this compound, an isocratic elution (constant mobile phase composition) might be sufficient if there are no interfering compounds. However, if you are analyzing this compound in a complex matrix (e.g., a plant extract), a gradient elution (where the mobile phase composition changes over time) will likely be necessary to achieve adequate separation from other components.

Q5: How do I choose the appropriate detection wavelength?

A5: To determine the optimal detection wavelength, you should measure the UV spectrum of a pure standard of this compound. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If a pure standard is not available, you can inject a sample and use a photodiode array (PDA) detector to acquire the UV spectrum of the peak corresponding to this compound. For similar alkaloids, wavelengths around 210 nm, 250 nm, and 280 nm have been reported.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific sample matrix and HPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-22 min: 10-90% B

    • 22-25 min: 90% B

    • 25-27 min: 90-10% B

    • 27-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B). Filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Preparation Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Pump->Injector Mobile Phase Flow Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification Troubleshooting_Tree Problem Chromatographic Problem (e.g., Poor Resolution) CheckMP Check Mobile Phase (Composition, pH, Freshness) Problem->CheckMP CheckCol Check Column (Contamination, Age) Problem->CheckCol CheckSys Check System (Leaks, Pressure) Problem->CheckSys OptimizeMP Optimize Mobile Phase (Gradient, Additives) CheckMP->OptimizeMP If incorrect CleanCol Clean or Replace Column CheckCol->CleanCol If faulty MaintSys Perform System Maintenance CheckSys->MaintSys If issues found

References

Technical Support Center: Enhancing the Bioavailability of Glaziovine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of Glaziovine in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a proaporphine alkaloid with the chemical formula C₁₈H₁₉NO₃ and a molecular weight of approximately 297.35 g/mol .[1] It has demonstrated pharmacological potential, including anxiolytic and antiulcer effects.[2] For experimental purposes, it is soluble in dimethyl sulfoxide (DMSO).

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

A2: The oral bioavailability of this compound, like many aporphine alkaloids, can be limited by several factors:

  • First-Pass Metabolism: this compound is reported to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme, which can lead to extensive metabolism in the liver and intestines before it reaches systemic circulation.[2]

  • P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump. This transporter actively pumps the compound back into the intestinal lumen, reducing its net absorption.

Q3: There seems to be conflicting information about this compound's absorption. Some sources suggest high enteral absorption, while others point to bioavailability issues. How should I interpret this?

A3: This is a critical point to consider in your experimental design. An early human study using 14C-labeled this compound in capsules suggested high enteral absorption (78-84%). However, this study measured total radioactivity, which includes both the parent drug and its metabolites. The major metabolite identified was this compound glucuronide. This indicates that while the compound may be well-absorbed from the gut, it likely undergoes significant first-pass metabolism. Therefore, the bioavailability of the active, unchanged this compound may be considerably lower than the total absorption percentage suggests. The fact that it is a substrate for CYP3A4 and P-gp further supports the potential for limited oral bioavailability of the parent drug.

Q4: What are the recommended general strategies to improve the bioavailability of this compound?

A4: Several formulation and co-administration strategies can be employed to overcome the challenges mentioned above:

  • Nanotechnology-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and enhance absorption.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and, consequently, its absorption.

  • Liposomal Formulations: Liposomes can encapsulate this compound, potentially enhancing its stability and facilitating its transport across the intestinal membrane.

  • Co-administration with Inhibitors:

    • CYP3A4 Inhibitors: Co-administering this compound with a known CYP3A4 inhibitor could decrease its first-pass metabolism and increase systemic exposure.

    • P-gp Inhibitors: Using substances that inhibit the P-gp efflux pump, such as piperine, can increase the intestinal absorption of P-gp substrates like this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing the bioavailability of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Low and variable oral bioavailability in preclinical models (rats/mice) Poor aqueous solubility of this compound.1. Characterize Solubility: Determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). 2. Formulation Approaches: a. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). b. Nanoparticles: Formulate this compound into nanoparticles (e.g., using PLGA). c. Liposomes: Encapsulate this compound in a liposomal formulation.Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations.
Extensive first-pass metabolism.1. In Vitro Metabolism Assay: Conduct an in vitro metabolism study using rat or mouse liver microsomes to confirm the metabolic stability of this compound. 2. Co-administration with CYP3A4 Inhibitor: In your in vivo study, co-administer this compound with a known CYP3A4 inhibitor (e.g., ketoconazole). Note: This should be a carefully designed study to assess the drug-drug interaction potential.Reduced metabolite formation and increased parent drug concentration in plasma.
P-glycoprotein (P-gp) mediated efflux.1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay to determine the efflux ratio of this compound. An efflux ratio greater than 2 suggests P-gp involvement. 2. Co-administration with P-gp Inhibitor: Co-administer this compound with a P-gp inhibitor (e.g., piperine or verapamil) in your in vivo model.Increased apparent permeability coefficient (Papp) in Caco-2 assays and improved in vivo absorption.
Difficulty in preparing a stable and effective formulation Incompatible excipients or improper formulation technique.1. Excipient Compatibility Studies: Perform compatibility studies with selected polymers and lipids. 2. Optimize Formulation Parameters: Systematically vary parameters such as drug-to-carrier ratio, solvent systems, and processing conditions (e.g., temperature, stirring speed). 3. Characterize the Formulation: Analyze particle size, encapsulation efficiency, and drug release profile of your formulation.A stable formulation with desired physicochemical properties and improved drug release characteristics.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is adapted from standard methods to assess the intestinal permeability and potential for active efflux of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be above 200 Ω·cm².

  • Transport Study:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound solution in HBSS to the apical (A) side for absorption studies or the basolateral (B) side for efflux studies.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the Papp value and the efflux ratio (Papp B-A / Papp A-B).

In Vitro Metabolism Study Using Liver Microsomes

Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing rat or mouse liver microsomes, this compound, and a NADPH-regenerating system in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of this compound to assess its metabolic stability.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic parameters of a this compound formulation after oral administration in rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV dose of this compound to determine its clearance and volume of distribution.

    • Oral (PO) Group: Administer a single oral dose of the this compound formulation by gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability (F%).

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

ParameterValueMethod
Molecular FormulaC₁₈H₁₉NO₃-
Molecular Weight297.35 g/mol -
Aqueous Solubility (mg/mL)Data to be determinedShake-flask method at various pH
LogPData to be determinedExperimental or predictive
pKaData to be determinedPotentiometric titration or predictive

Table 2: Caco-2 Permeability of this compound

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A-B)Data to be determinedData to be determined
Basolateral to Apical (B-A)Data to be determined

Table 3: Pharmacokinetic Parameters of Orally Administered Alkaloids in Rats (for reference)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)F (%)Reference
Piperine209832753024
Oridonin20-<0.25-4.32
Oxypeucedanin20-3.38-10.26
This compound TBD TBD TBD TBD TBD

TBD: To be determined by the researcher.

Visualizations

Workflow for Enhancing this compound Bioavailability

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Formulation Strategies cluster_3 In Vivo Evaluation low_bioavailability Low Oral Bioavailability of this compound solubility Aqueous Solubility (BCS Classification) low_bioavailability->solubility permeability Caco-2 Permeability (P-gp Substrate?) low_bioavailability->permeability metabolism In Vitro Metabolism (CYP3A4 Involvement) low_bioavailability->metabolism nanoparticles Nanoparticles solubility->nanoparticles solid_dispersion Solid Dispersion solubility->solid_dispersion liposomes Liposomes solubility->liposomes permeability->nanoparticles permeability->liposomes pk_study Pharmacokinetic Study in Rodents metabolism->pk_study nanoparticles->pk_study solid_dispersion->pk_study liposomes->pk_study bioavailability_assessment Assess Bioavailability (F%) pk_study->bioavailability_assessment

Caption: A workflow diagram illustrating the steps to enhance this compound's bioavailability.

Signaling Pathway of P-gp and CYP3A4 Mediated Drug Metabolism

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation Glaziovine_lumen This compound Glaziovine_cell This compound Glaziovine_lumen->Glaziovine_cell Absorption Pgp P-gp Glaziovine_cell->Pgp CYP3A4 CYP3A4 Glaziovine_cell->CYP3A4 Glaziovine_blood This compound Glaziovine_cell->Glaziovine_blood To Blood Metabolite Metabolite Pgp->Glaziovine_lumen Efflux CYP3A4->Metabolite

Caption: P-gp efflux and CYP3A4 metabolism of this compound in an enterocyte.

References

Technical Support Center: Strategies to Improve the Solubility of Glaziovine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Glaziovine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a proaporphine alkaloid first isolated from Ocotea glaziovii.[1][2] It is a lipophilic compound, and like many alkaloids, it exhibits poor aqueous solubility. This low solubility can significantly hinder its absorption in biological systems, limiting its bioavailability and therapeutic potential.[3] For many experimental purposes, achieving a sufficient concentration in aqueous buffers is a primary challenge.

Q2: What is the known solubility of this compound?

A2: Currently, there is limited publicly available quantitative data on the aqueous solubility of this compound. However, it is known to be soluble in dimethyl sulfoxide (DMSO).[4] For aqueous-based assays, a common starting point is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium. However, care must be taken to avoid precipitation of the compound upon dilution.

Q3: What are the general strategies to improve the solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.

    • Solid Dispersion: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can increase solubility.

    • Prodrug Synthesis: Modifying the this compound molecule to create a more soluble derivative (a prodrug) that converts back to the active form in the body can be an effective strategy.[5]

  • Complexation:

    • Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form a water-soluble inclusion complex.

  • Advanced Formulations:

    • Nanoparticle Encapsulation: Formulating this compound into nanoparticles can improve its solubility and bioavailability.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
This compound precipitates when diluting a DMSO stock solution into an aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system). 3. Consider using a co-solvent system (e.g., with ethanol or polyethylene glycol). 4. Employ one of the solubility enhancement strategies outlined in this guide.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of dissolved this compound. Precipitation of the compound during the experiment.1. Visually inspect your solutions for any signs of precipitation. 2. Filter the solutions before use to remove any undissolved particles. 3. Quantify the concentration of this compound in your experimental medium using a validated analytical method like HPLC-UV. 4. Improve the solubility using the techniques described herein.
Low oral bioavailability in animal studies. Poor aqueous solubility in gastrointestinal fluids leading to low absorption. First-pass metabolism.1. Formulate this compound using advanced delivery systems like solid dispersions, cyclodextrin complexes, or nanoparticles to improve dissolution and absorption. 2. Consider co-administration with absorption enhancers or inhibitors of metabolic enzymes, if appropriate for the study.

Quantitative Data on Solubility Enhancement Strategies

While specific data for this compound is limited, the following table summarizes the potential solubility improvements that can be achieved with various techniques, based on studies with other poorly soluble compounds.

TechniqueExample CompoundCarrier/Complexing AgentMolar Ratio (Drug:Carrier)Solubility Enhancement (fold increase)Reference
Solid Dispersion (Solvent Evaporation)GliclazidePVP K301:5~2.5
Cyclodextrin ComplexationPraziquantelβ-CDN/A~4.5
Cyclodextrin ComplexationPraziquantelHP-β-CDN/A~6.0

Experimental Protocols

Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used for other poorly soluble drugs.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Drying: Scrape the solid dispersion from the flask. Further dry the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to check for interactions, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound, and Scanning Electron Microscopy (SEM) to observe the morphology.

  • Solubility Determination: Determine the aqueous solubility of the this compound solid dispersion and compare it to that of pure this compound.

Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading

This protocol is based on established methods for preparing cyclodextrin inclusion complexes.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Calculate the required amounts of this compound and the cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).

  • Wetting the Cyclodextrin: Place the cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.

  • Kneading: Gradually add the this compound powder to the cyclodextrin paste and knead thoroughly for a specified period (e.g., 45-60 minutes). The mixture should remain as a paste. Add more of the solvent mixture if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex in the mortar and pass it through a sieve.

  • Characterization: Confirm the formation of the inclusion complex using FTIR, DSC, XRD, and ¹H-NMR.

  • Solubility Assessment: Evaluate the improvement in aqueous solubility of the complex compared to the pure drug.

Quantitative Analysis of this compound by HPLC-UV

This is a general protocol that should be optimized and validated for your specific application.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a common wavelength for similar compounds is around 280-300 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Stability Testing of this compound Formulations

This protocol is based on general stability testing guidelines.

Objective: To evaluate the stability of a new this compound formulation (e.g., solid dispersion, cyclodextrin complex) under defined storage conditions.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the this compound formulation and package it in the intended container-closure system.

  • Initial Analysis (Time 0): Perform a complete analysis of the formulation at the beginning of the study. This includes:

    • Appearance (color, clarity, etc.)

    • Assay for this compound content (using a validated HPLC method)

    • Degradation products/impurities

    • Dissolution testing (for solid dosage forms)

    • Moisture content

  • Stability Storage: Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.

  • Time Points for Testing:

    • Accelerated: 0, 1, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis at Each Time Point: At each scheduled time point, withdraw samples and perform the same set of analyses as in the initial testing.

  • Data Evaluation: Evaluate the data for any significant changes in the tested attributes over time. This information will help to determine the shelf-life and appropriate storage conditions for the formulation.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Weigh this compound and PVP K30 prep2 Dissolve in Methanol prep1->prep2 prep3 Solvent Evaporation (Rotary Evaporator) prep2->prep3 prep4 Vacuum Drying prep3->prep4 prep5 Pulverize and Sieve prep4->prep5 char1 FTIR prep5->char1 Interaction char2 DSC / XRD prep5->char2 Amorphous State char3 SEM prep5->char3 Morphology eval1 Solubility Determination prep5->eval1 Solubility eval2 Dissolution Testing prep5->eval2 Release Rate

Caption: Workflow for Solid Dispersion Preparation and Evaluation.

logical_relationship_solubility_strategies cluster_problem Problem cluster_strategies Solubilization Strategies cluster_mechanisms Mechanisms of Improvement cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound strategy1 Solid Dispersion problem->strategy1 strategy2 Cyclodextrin Complexation problem->strategy2 strategy3 Nanoparticle Encapsulation problem->strategy3 strategy4 Prodrug Synthesis problem->strategy4 mech1 Amorphous State, Improved Wettability strategy1->mech1 mech2 Host-Guest Inclusion Complex strategy2->mech2 mech3 Increased Surface Area, Altered Biopharmaceutical Properties strategy3->mech3 mech4 Increased Polarity, Altered Physicochemical Properties strategy4->mech4 outcome Enhanced Solubility and Bioavailability mech1->outcome mech2->outcome mech3->outcome mech4->outcome

Caption: Logical Relationship of this compound Solubility Enhancement Strategies.

References

Addressing matrix effects in Glaziovine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Glaziovine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of this compound in biological matrices, particularly plasma.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound analysis?

A: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample (e.g., plasma).[1] These interfering components, which can include phospholipids, salts, and proteins, are not detected themselves but can either suppress or enhance the this compound signal at the mass spectrometer's ion source.[1] This leads to inaccurate and imprecise quantification, potentially compromising pharmacokinetic and toxicokinetic data.[1]

Q2: I'm observing a lower-than-expected signal for this compound. Is this ion suppression?

A: A consistently low signal, especially when compared to a standard prepared in a clean solvent, is a strong indicator of ion suppression.[1] This is the most common form of matrix effect in LC-MS/MS bioanalysis. To confirm and quantify this, you should calculate the Matrix Factor (MF). An MF value of less than 1 (or <100%) indicates ion suppression.

Q3: How do I quantitatively measure the matrix effect for my this compound assay?

A: The gold-standard method is the post-extraction addition technique. This involves comparing the peak area of this compound spiked into an extracted blank plasma sample (Matrix Sample) with the peak area of this compound spiked into a clean solvent (Neat Sample) at the same concentration. The Matrix Factor (MF) is calculated as:

  • Matrix Factor (MF) = (Peak Area in Matrix Sample) / (Peak Area in Neat Sample)

An MF between 0.85 and 1.15 (or 85% and 115%) is often considered acceptable, though tighter ranges may be required.

Q4: What are the primary strategies to reduce or eliminate matrix effects?

A: The most effective strategies focus on removing interfering components from the sample before they reach the MS ion source. The main approaches are:

  • Improved Sample Preparation: Employing more rigorous extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) over simpler methods like Protein Precipitation (PPT).

  • Chromatographic Separation: Optimizing the LC method to separate the elution of this compound from the co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity needed to reach the lower limit of quantification (LLOQ).

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A: While not strictly mandatory, using a SIL-IS is highly recommended. A SIL-IS co-elutes with this compound and experiences similar degrees of ion suppression or enhancement. This allows it to compensate for variability in the matrix effect, significantly improving the accuracy and precision of the assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound bioanalysis experiments.

Problem Possible Cause(s) Recommended Solution(s)
High variability in QC sample results (>15% CV) Inconsistent Matrix Effect: Different lots of plasma can have varying levels of endogenous components, leading to variable ion suppression. This is particularly common with simple sample preparation like Protein Precipitation.1. Improve Sample Cleanup: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids and other interferences. 2. Use a Stable Isotope-Labeled IS: If not already in use, incorporate a SIL-IS for this compound to compensate for sample-to-sample variations in matrix effects.
Low this compound recovery (<70%) Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the plasma matrix, or the pH may not be suitable for the basic nature of this aporphine alkaloid.1. Optimize LLE/SPE Protocol: For LLE, ensure the aqueous sample is basified (pH > 9) before extraction with an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, select a suitable sorbent (e.g., mixed-mode cation exchange) and optimize wash and elution solvents. 2. Check Protein Binding: If using PPT, ensure the organic solvent ratio is sufficient (e.g., 3:1 or 4:1) to effectively disrupt protein binding.
Ion suppression observed even with SPE/LLE Suboptimal Chromatography: this compound may still be co-eluting with residual matrix components that were not removed during extraction.1. Modify LC Gradient: Extend the gradient or adjust the mobile phase composition to increase the separation between your analyte and the region where most phospholipids elute (typically early in the run). 2. Change Column Chemistry: Consider a different column type (e.g., a biphenyl or pentafluorophenyl phase) that may offer different selectivity for this compound versus the interfering compounds.
Signal enhancement observed (Matrix Factor > 1.15) Co-eluting Compound Aiding Ionization: Less common than suppression, some matrix components can enhance the ionization of the analyte.The troubleshooting approach is the same as for ion suppression. The goal is to remove the interfering component through better sample preparation or chromatographic separation.

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides representative data illustrating the typical performance of three common sample preparation techniques for the analysis of this compound in human plasma. These values are intended to serve as a guideline for method development.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 95%80 - 90%85 - 95%
Matrix Factor (MF) 0.45 - 0.70 (Significant Suppression)0.85 - 1.05 (Minimal Effect)0.90 - 1.10 (Minimal Effect)
CV of MF across 6 lots (%) 18%7%4%
Sample Throughput HighMediumLow to Medium
Cost per Sample LowLowHigh
Cleanliness of Extract Low (High in Phospholipids)HighVery High

As shown in the table, while Protein Precipitation offers high recovery and throughput, it results in significant and variable matrix effects. Both LLE and SPE provide a much cleaner extract, leading to minimal and more consistent matrix effects, which is crucial for a robust and reliable bioanalytical method.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
  • Prepare Blank Matrix Extract: Extract at least six different lots of blank human plasma using your final, optimized sample preparation method (e.g., PPT, LLE, or SPE). Evaporate the final extract to dryness and reconstitute in a known volume of reconstitution solvent (e.g., 50:50 Methanol:Water).

  • Prepare Post-Spike Samples: Spike the reconstituted blank extracts with this compound at low and high QC concentrations.

  • Prepare Neat Samples: Prepare standard solutions of this compound in the clean reconstitution solvent at the same low and high QC concentrations.

  • Analysis: Inject both the Post-Spike and Neat samples into the LC-MS/MS system.

  • Calculation: Calculate the Matrix Factor (MF) for each lot and at each concentration level using the formula: MF = Peak Area of Post-Spike Sample / Peak Area of Neat Sample.

  • Evaluation: Calculate the mean MF and the coefficient of variation (CV%) across the different plasma lots. The CV should ideally be ≤15%.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)
  • Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of 1M Sodium Hydroxide to basify the sample (to pH > 9).

  • Add the internal standard.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject.

Protocol 4: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general example using a mixed-mode cation exchange cartridge.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Pre-treat 100 µL of plasma by adding 200 µL of 4% phosphoric acid. Vortex, then load the entire mixture onto the SPE cartridge.

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Wash 2: Pass 1 mL of methanol through the cartridge to remove phospholipids.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase A for injection.

Visualizations

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction Step (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (100 µL Mobile Phase) Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Quantification Data Quantification Detection->Quantification Compare Compare Peak Areas (Calculate Matrix Factor) Quantification->Compare Provides Data For Post_Spike Post-Extraction Spike (Blank Plasma Extract + Analyte) Post_Spike->Compare Neat_Sol Neat Solution (Solvent + Analyte) Neat_Sol->Compare

Workflow for this compound bioanalysis and matrix effect evaluation.
Troubleshooting Decision Tree for Matrix Effects

G Start Start: Inconsistent or Inaccurate Results Assess_ME Assess Matrix Effect (MF) using Post-Extraction Addition Start->Assess_ME Is_ME_Significant Is MF outside acceptable range (e.g., <0.85 or >1.15)? Assess_ME->Is_ME_Significant Current_Method What is the current sample prep method? Is_ME_Significant->Current_Method Yes End_OK End: Method is likely robust against matrix effects. Is_ME_Significant->End_OK No PPT Protein Precipitation Current_Method->PPT LLE_SPE LLE or SPE Current_Method->LLE_SPE Switch_to_LLE_SPE Action: Switch to LLE or SPE for better cleanup. PPT->Switch_to_LLE_SPE Optimize_LC Action: Optimize LC method. (Extend gradient, change column) LLE_SPE->Optimize_LC End_Reassess Re-assess Matrix Effect Switch_to_LLE_SPE->End_Reassess Optimize_LC->End_Reassess End_Reassess->Assess_ME

Decision tree for troubleshooting matrix effects in this compound bioanalysis.

References

Technical Support Center: Optimizing Glaziovine Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Glaziovine from plant material.

Troubleshooting Guide

Issue 1: Low this compound Yield

Q1: My this compound yield is consistently lower than expected. What are the potential causes and how can I improve it?

A1: Low this compound yield can stem from several factors throughout the extraction process. Here's a systematic approach to troubleshooting:

  • Incomplete Cell Lysis: The solvent needs to effectively penetrate the plant cells to release the alkaloids.

    • Solution: Ensure the plant material is dried and finely powdered to maximize the surface area for extraction. A mesh size of 30-40 is often optimal.

  • Suboptimal Solvent System: The choice and composition of the extraction solvent are critical for selectively dissolving this compound.

    • Solution: A synergistic effect has been observed with a chloroform and methanol mixture for extracting aporphine alkaloids like this compound.[1] Experiment with different ratios to find the optimal balance for your specific plant material. Acidified methanol can also be effective as the acidic conditions convert the basic alkaloid into a more soluble salt.[2]

  • Incorrect pH: As an alkaloid, this compound's solubility is highly dependent on pH.

    • Solution: For extraction into an organic solvent, the plant material should be basified. Dampening the dried plant material with a dilute aqueous ammonia solution (e.g., 5% NH4OH) before extraction with a solvent like chloroform can significantly improve yield.[3]

  • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature to effectively draw out the this compound.

    • Solution: Optimize the extraction time and temperature. For maceration, allow sufficient time for the solvent to penetrate the plant material. For methods like Soxhlet extraction, ensure the apparatus cycles a sufficient number of times. Be cautious with temperature, as excessive heat can lead to the degradation of thermolabile compounds.[4]

Issue 2: Presence of Impurities in the Crude Extract

Q2: My crude extract contains a high level of impurities, making purification difficult. How can I obtain a cleaner initial extract?

A2: A high impurity level is a common challenge. Consider these strategies:

  • Pre-Extraction Defatting: Plant materials often contain fats and waxes that can be co-extracted.

    • Solution: Perform a pre-extraction wash with a non-polar solvent like petroleum ether or hexane. This will remove many of the lipids without significantly affecting the this compound content.

  • Solvent Selectivity: The polarity of your extraction solvent directly impacts which compounds are co-extracted.

    • Solution: If your current solvent is too polar, it may be extracting a wide range of compounds. Conversely, a highly non-polar solvent may not efficiently extract the moderately polar this compound. A combination of solvents, such as chloroform and methanol, can offer a good balance of polarity.[1]

  • Acid-Base Extraction: This technique leverages the basic nature of alkaloids for separation.

    • Solution:

      • Extract the plant material with an acidified aqueous solution (e.g., water with HCl or acetic acid) to solubilize the alkaloids as salts.

      • Filter the aqueous extract to remove solid plant debris.

      • Basify the aqueous extract with a base like ammonium hydroxide to precipitate the alkaloids.

      • Extract the precipitated alkaloids into an immiscible organic solvent like chloroform. This process leaves many water-soluble impurities behind.

Issue 3: this compound Degradation

Q3: I suspect my this compound is degrading during extraction or storage. What are the signs and how can I prevent this?

A3: Degradation can be identified by the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC) and a decrease in the peak corresponding to this compound over time. Key factors contributing to degradation are:

  • Temperature: High temperatures can accelerate chemical reactions leading to the breakdown of this compound.

    • Solution: Use lower extraction temperatures where possible. If using a high-temperature method like Soxhlet extraction, minimize the duration. For concentration, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.

  • Light: Exposure to UV light can induce photochemical degradation.

    • Solution: Conduct extraction and storage in amber-colored glassware or protect your vessels from light with aluminum foil. Store extracts and purified this compound in the dark.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

    • Solution: While challenging to completely eliminate, minimizing headspace in storage containers can help. For long-term storage, consider flushing containers with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q4: What is the most effective solvent system for this compound extraction?

A4: While the optimal solvent can vary depending on the plant species, a mixture of chloroform and methanol has shown synergistic effects in extracting aporphine alkaloids, including this compound. Acidified methanol is another effective option that leverages the basic nature of alkaloids to form soluble salts.

Q5: What is the role of pH in the extraction of this compound?

A5: pH plays a crucial role. To extract this compound into an organic solvent, the plant material should be in a basic environment (pH > 7). This is because the basic conditions ensure this compound is in its free base form, which is more soluble in organic solvents like chloroform. Conversely, in an acidic environment (pH < 7), this compound will be in its protonated, salt form, which is more soluble in aqueous solutions.

Q6: How can I purify this compound from the crude extract?

A6: Column chromatography is a common and effective method for purifying this compound. A typical approach involves using a silica gel or alumina column and eluting with a solvent system such as chloroform/methanol with a small amount of aqueous ammonia (e.g., 80:20:1 v/v/v). The fractions can be monitored by Thin Layer Chromatography (TLC) to identify and combine those containing pure this compound.

Q7: What analytical techniques are suitable for quantifying this compound?

A7: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound. HPLC with a UV detector can also be used, but may be less specific if other compounds in the extract absorb at the same wavelength.

Q8: What are typical yields of this compound from plant material?

A8: this compound yields can vary significantly based on the plant species, geographical location, and extraction method. For example, yields of approximately 0.27% have been reported from the leaves of Duguetia vallicola. In Unonopsis duckei leaves, concentrations can be as high as 131.10 μg/g of dried leaf.

Data Presentation

Table 1: Solvent Systems and Reported Yields for this compound Extraction

Plant SourceSolvent SystemReported Yield/ConcentrationReference
Duguetia vallicola (leaves)Chloroform/Methanol/aq. NH3 (80/20/1) for purification~0.27%
Unonopsis duckei (leaves)Chloroform and Methanol mixtureUp to 131.10 µg/g of dried leaf

Table 2: Key Parameters for Optimizing this compound Extraction

ParameterRecommended Range/ConditionRationale
Particle Size 30-40 meshIncreases surface area for efficient solvent penetration.
pH (for organic solvent extraction) Basic (pH > 7)Converts this compound to its free base form, increasing solubility in organic solvents.
Solvent-to-Solid Ratio 10:1 to 20:1 (mL/g)Ensures complete wetting of the plant material and a sufficient concentration gradient for extraction.
Extraction Temperature 25-60°CBalances extraction efficiency with minimizing thermal degradation.
Extraction Time 2-24 hours (maceration)Allows for sufficient time for the solvent to extract the target compound.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

  • Preparation of Plant Material: Dry the plant material (e.g., leaves) at 40-50°C until a constant weight is achieved. Grind the dried material to a fine powder (30-40 mesh).

  • Acidic Extraction: Macerate the powdered plant material in a 1% aqueous hydrochloric acid solution (10:1 solvent-to-solid ratio) with continuous stirring for 24 hours at room temperature.

  • Filtration: Filter the mixture through cheesecloth and then filter paper to separate the acidic aqueous extract from the solid plant residue.

  • Basification: Cool the acidic extract in an ice bath and slowly add concentrated ammonium hydroxide until the pH reaches 9-10. This will precipitate the alkaloids.

  • Organic Solvent Extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with an equal volume of chloroform.

  • Washing and Drying: Combine the chloroform extracts and wash with distilled water to remove residual base. Dry the chloroform extract over anhydrous sodium sulfate.

  • Concentration: Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Purification: Purify the crude extract using column chromatography as described in the FAQs.

Protocol 2: Direct Organic Solvent Extraction of this compound

  • Preparation of Plant Material: Dry and grind the plant material as described in Protocol 1.

  • Basification of Plant Material: Dampen the powdered plant material with a 5% aqueous ammonia solution and allow it to stand for 30 minutes.

  • Extraction: Macerate the basified plant material in a chloroform:methanol (1:1 v/v) mixture (15:1 solvent-to-solid ratio) with continuous stirring for 24 hours at room temperature.

  • Filtration and Concentration: Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Purify the crude extract using column chromatography.

Visualizations

Glaziovine_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Fresh Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding (30-40 mesh) drying->grinding basification Basification (aq. NH3) grinding->basification solvent_extraction Solvent Extraction (e.g., Chloroform:Methanol) basification->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration column_chromatography Column Chromatography concentration->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound hplc_ms Quantification (HPLC-MS/MS) pure_this compound->hplc_ms

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Incomplete Cell Lysis start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect pH start->cause3 cause4 Insufficient Time/Temp start->cause4 solution1 Grind material finely cause1->solution1 solution2 Use Chloroform:Methanol mix cause2->solution2 solution3 Basify plant material cause3->solution3 solution4 Optimize time and temperature cause4->solution4

Caption: Troubleshooting logic for low this compound yield.

References

Preventing degradation of Glaziovine during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Glaziovine during storage and analysis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a proaporphine alkaloid with known anxiolytic and neuroprotective properties. Its stability is crucial for ensuring accurate experimental results, maintaining its therapeutic efficacy, and guaranteeing the safety of potential pharmaceutical formulations. Degradation can lead to a loss of potency and the formation of unknown impurities with potential toxicological effects.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general behavior of related alkaloids, this compound is likely susceptible to degradation under the following conditions:

  • pH Extremes: Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidation: Exposure to oxygen, peroxides, or metal ions can lead to oxidative degradation.

  • Light: Photodegradation can occur upon exposure to UV or visible light.

  • Elevated Temperatures: Heat can accelerate the rate of all degradation pathways.

Q3: How should I store my this compound samples (solid and in solution)?

To ensure the stability of your this compound samples, it is recommended to follow these storage guidelines.

Table 1: Recommended Storage Conditions for this compound
FormTemperatureHumidityLight ConditionOther Recommendations
Solid (Powder) -20°C (Long-term) 2-8°C (Short-term)< 40% RHProtect from light (e.g., in amber vials)Store in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.
Solution -80°C (Long-term) 2-8°C (Short-term, up to 24h)N/AProtect from light (e.g., wrap in aluminum foil)Use degassed solvents and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Loss of this compound peak area or appearance of unknown peaks in HPLC analysis.

Possible Cause 1: Degradation during sample preparation.

  • Troubleshooting:

    • Prepare samples immediately before analysis.

    • Use pre-chilled solvents and keep samples on ice.

    • Minimize exposure to light by using amber vials or covering them with aluminum foil.

    • Ensure the pH of your sample solution is near neutral, unless the analytical method specifies otherwise.

Possible Cause 2: On-column degradation.

  • Troubleshooting:

    • Evaluate the pH of your mobile phase. If extreme pH is used, consider if a less harsh mobile phase could be employed.

    • Check for the presence of metal ions in your HPLC system, which can be introduced from stainless steel components. Consider using a metal-free or bio-inert system if oxidative degradation is suspected.

Possible Cause 3: Incompatibility with solvent.

  • Troubleshooting:

    • Perform a solution stability study by dissolving this compound in your intended solvent and analyzing it at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical laboratory conditions.

    • If instability is observed, try alternative solvents with different polarities or pH.

Issue 2: Variability in experimental results when using this compound.

Possible Cause 1: Inconsistent sample handling.

  • Troubleshooting:

    • Develop and strictly follow a standardized protocol for sample preparation and storage.

    • Ensure all users are trained on the correct handling procedures for this compound.

Possible Cause 2: Degradation in cell culture or assay medium.

  • Troubleshooting:

    • Assess the stability of this compound in your specific experimental medium under the assay conditions (e.g., 37°C, 5% CO2).

    • Analyze aliquots of the medium containing this compound at various time points throughout the experiment's duration to quantify any degradation.

    • If significant degradation occurs, consider adding this compound to the medium immediately before starting the experiment or replenishing it at specific intervals for longer experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
  • Photodegradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light for a period sufficient to observe degradation (e.g., 24-48 hours).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This hypothetical method is based on common practices for the analysis of related alkaloids and would require validation for your specific application.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (or λmax of this compound)
Sample Diluent 50:50 Acetonitrile:Water

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_storage Storage Issues cluster_prep Sample Preparation Issues cluster_analysis Analytical Method Issues start Inconsistent Results or Unexpected Peaks check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_prep Examine Sample Preparation Protocol start->check_prep check_analysis Investigate Analytical Method Parameters start->check_analysis storage_ok Storage OK check_storage->storage_ok Compliant? storage_bad Improper Storage check_storage->storage_bad Non-compliant? prep_ok Preparation OK check_prep->prep_ok No issues? prep_bad Potential for Degradation check_prep->prep_bad Issues found? analysis_ok Method OK check_analysis->analysis_ok No issues? analysis_bad Potential for On-Column Degradation/Incompatibility check_analysis->analysis_bad Issues found? storage_solution Implement Recommended Storage Conditions storage_bad->storage_solution prep_solution Use Fresh Solutions, Minimize Light/Heat Exposure prep_bad->prep_solution analysis_solution Optimize Mobile Phase, Consider Inert System analysis_bad->analysis_solution

Caption: Troubleshooting workflow for this compound degradation issues.

Potential Degradation Pathway of this compound under Oxidative Stress

G This compound This compound oxidized_intermediate Oxidized Intermediate (e.g., N-oxide) This compound->oxidized_intermediate Oxidation ring_opening Ring-Opened Products oxidized_intermediate->ring_opening Further Oxidation/ Rearrangement polymerization Polymerized Products oxidized_intermediate->polymerization Dimerization/ Polymerization

Caption: A plausible degradation pathway for this compound under oxidative stress.

Simplified Signaling Pathway for Anxiolytic Action of this compound

G This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Positive Allosteric Modulation cl_channel Chloride Ion Channel gaba_receptor->cl_channel Opens neuronal_hyperpolarization Neuronal Hyperpolarization cl_channel->neuronal_hyperpolarization Cl- Influx reduced_excitability Reduced Neuronal Excitability neuronal_hyperpolarization->reduced_excitability anxiolytic_effect Anxiolytic Effect reduced_excitability->anxiolytic_effect

Caption: Simplified GABAergic signaling pathway for this compound's anxiolytic effect.

Validation & Comparative

Glaziovine vs. Diazepam: A Comparative Analysis of Anxiolytic Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical and clinical data on the proaporphine alkaloid glaziovine and the benzodiazepine diazepam reveals distinct profiles in their anxiolytic effects, mechanisms of action, and associated side effects. While both compounds exhibit anxiety-reducing properties, this compound is suggested to have a mechanism of action similar to diazepam but notably lacks the muscle relaxant effects commonly associated with benzodiazepines.

This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and proposed signaling pathways to facilitate an objective evaluation of these two anxiolytic agents.

Comparative Efficacy and Properties

FeatureThis compoundDiazepam
Drug Class Proaporphine AlkaloidBenzodiazepine
Primary Anxiolytic Effect Demonstrated in clinical trials, described as "good to excellent"[1]Well-established, widely used for anxiety disorders[2][3]
Mechanism of Action Believed to be similar to diazepam, likely involving GABAergic pathways, but also reported to interact with dopamine and serotonin receptors.Positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition[4][5]
Muscle Relaxant Effects Reportedly absentProminent side effect
Sedative Effects PresentDose-dependent, a common side effect
Source Isolated from the plant Ocotea glazioviiSynthetic compound

Preclinical Anxiolytic Studies: A Data-Driven Comparison

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Table 1: Effects of Diazepam in the Elevated Plus-Maze (Rodent Models)

SpeciesDose (mg/kg)Route of Admin.Key FindingsReference
Mice0.5 - 3.0i.p.Dose-dependent increase in open arm entries and time spent in open arms.
Rats1.0 - 5.0i.p.Significant increase in the percentage of time spent and entries into the open arms.
GerbilsNot SpecifiedNot SpecifiedIncreased open-arm entries in the first 5 minutes of the test.
Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

Table 2: Effects of Diazepam in the Light-Dark Box Test (Rodent Models)

SpeciesDose (mg/kg)Route of Admin.Key FindingsReference
Mice1.0 - 2.0i.p.Increased time spent in the light compartment and number of transitions.
Rats2.0i.p.Significantly increased time spent in the light compartment.
Marble-Burying Test

This test is used to model anxiety and obsessive-compulsive-like behaviors. Anxiolytic compounds are expected to decrease the number of marbles buried by the rodents.

Table 3: Effects of Diazepam in the Marble-Burying Test (Rodent Models)

SpeciesDose (mg/kg)Route of Admin.Key FindingsReference
Mice1.0 - 5.0i.p.Dose-dependent reduction in the number of marbles buried.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key behavioral assays mentioned.

Elevated Plus-Maze Protocol
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Rodents (mice or rats) are typically used.

  • Procedure:

    • Animals are individually placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session.

    • Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of anxiolytic effects. Total arm entries are used as a measure of general locomotor activity.

Light-Dark Box Protocol
  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.

  • Animals: Typically mice or rats.

  • Procedure:

    • An animal is placed in the center of the light compartment, facing away from the opening.

    • Behavior is recorded for a 5 to 10-minute period.

    • Parameters measured include the latency to enter the dark compartment, time spent in each compartment, and the number of transitions between compartments.

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Marble-Burying Protocol
  • Apparatus: A standard rodent cage containing a 5 cm layer of bedding material with 20-25 marbles evenly spaced on the surface.

  • Animals: Primarily mice.

  • Procedure:

    • A single mouse is placed in the cage.

    • The mouse is left undisturbed for 30 minutes.

    • After the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.

  • Data Analysis: A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.

Signaling Pathways and Mechanisms of Action

Diazepam's Mechanism of Action

Diazepam, a classic benzodiazepine, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the affinity of the main inhibitory neurotransmitter, GABA, for its own binding site. This enhanced GABA binding leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.

Diazepam_Mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Diazepam Diazepam Diazepam->GABA_A Binds to Allosteric Site GABA GABA GABA->GABA_A Binds to Orthosteric Site (Enhanced Affinity)

Caption: Diazepam's anxiolytic mechanism of action.

This compound's Proposed Mechanism of Action

While the precise mechanism of this compound is not as well-elucidated as that of diazepam, it is suggested to have a "diazepam-like" action, implying an interaction with the GABAergic system. As a proaporphine alkaloid, it may also interact with dopaminergic and serotonergic pathways, which are also implicated in the regulation of anxiety. The lack of muscle relaxant effects suggests a more targeted or different binding profile at the GABA-A receptor subtypes compared to diazepam.

Glaziovine_Mechanism cluster_pathways Potential Targets This compound This compound GABA_System GABAergic System (Diazepam-like action) This compound->GABA_System Dopamine_Receptors Dopamine Receptors This compound->Dopamine_Receptors Serotonin_Receptors Serotonin Receptors This compound->Serotonin_Receptors Anxiolysis Anxiolytic Effect GABA_System->Anxiolysis No_Myorelaxation No Muscle Relaxation GABA_System->No_Myorelaxation Selective Modulation? Dopamine_Receptors->Anxiolysis Serotonin_Receptors->Anxiolysis

Caption: Proposed multi-target mechanism of this compound.

Experimental Workflow for Anxiolytic Drug Screening

The general workflow for screening and comparing potential anxiolytic compounds like this compound against a benchmark drug such as diazepam involves a series of preclinical behavioral assays.

Anxiolytic_Screening_Workflow Compound_Admin Compound Administration (e.g., this compound, Diazepam, Vehicle) EPM Elevated Plus-Maze Compound_Admin->EPM LDB Light-Dark Box Test Compound_Admin->LDB MB Marble-Burying Test Compound_Admin->MB Data_Analysis Data Analysis (Comparison of Behavioral Parameters) EPM->Data_Analysis LDB->Data_Analysis MB->Data_Analysis Conclusion Conclusion on Anxiolytic Profile Data_Analysis->Conclusion

Caption: Preclinical workflow for anxiolytic drug evaluation.

Conclusion

Diazepam is a well-characterized anxiolytic with a clear mechanism of action and extensive supporting preclinical and clinical data. This compound presents an intriguing alternative with demonstrated anxiolytic effects and a potentially more favorable side effect profile, notably the absence of muscle relaxation. However, a significant lack of publicly available, quantitative preclinical data for this compound in standardized anxiety models hinders a direct and robust comparison with diazepam. Further research is required to fully elucidate this compound's pharmacological profile, including dose-response relationships in behavioral assays and its precise molecular interactions with neurotransmitter systems. Such studies are essential to validate its potential as a novel anxiolytic agent.

References

A Comparative Analysis of the Anti-Ulcer Efficacy of Glaziovine and Cimetidine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-ulcer properties of the aporphine alkaloid Glaziovine and the well-established H2 receptor antagonist, cimetidine. Due to a scarcity of publicly available quantitative data on this compound, this comparison focuses on its proposed mechanisms of action in contrast to the extensively documented effects of cimetidine, supported by experimental data.

Introduction

Gastric ulcers, a prevalent condition of the gastrointestinal tract, are primarily managed by therapies that either neutralize gastric acid, inhibit its secretion, or enhance the mucosal defense mechanisms. Cimetidine, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of peptic ulcers for decades by effectively reducing gastric acid production.[1][2][3] this compound, a proaporphine alkaloid isolated from plants such as Ocotea glaziovii, has demonstrated anti-ulcerogenic properties in early studies, suggesting a potential role in gastrointestinal protection.[4] This guide aims to juxtapose the available information on these two compounds to inform further research and drug development efforts.

Mechanisms of Action

The anti-ulcer effects of cimetidine and this compound are rooted in distinct pharmacological pathways.

Cimetidine: As a competitive antagonist of histamine at the H2 receptors on gastric parietal cells, cimetidine directly inhibits the secretion of gastric acid.[1] This action effectively reduces the aggressive factors contributing to ulcer formation and promotes healing.

This compound: While specific molecular targets for this compound's anti-ulcer activity are not fully elucidated, aporphine alkaloids are known to possess a range of biological activities. Their anti-ulcer effects are thought to be multifactorial, potentially involving cytoprotective mechanisms that enhance the resilience of the gastric mucosa. This may include the stimulation of protective factors and antioxidant effects that mitigate cellular damage.

Signaling Pathway Diagrams

cimetidine_pathway Histamine Histamine H2_Receptor Histamine H2 Receptor (Parietal Cell) Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates Cimetidine Cimetidine Cimetidine->H2_Receptor Blocks cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump Activates Gastric_Acid Gastric Acid Secretion Proton_Pump->Gastric_Acid Increases

Figure 1: Cimetidine's Mechanism of Action.

glaziovine_pathway This compound This compound (Aporphine Alkaloid) Mucosal_Cells Gastric Mucosal Cells This compound->Mucosal_Cells Acts on Protective_Factors Protective Factors (e.g., Mucus, Bicarbonate) Mucosal_Cells->Protective_Factors Stimulates Production of Antioxidant_Pathways Antioxidant Pathways Mucosal_Cells->Antioxidant_Pathways Activates Ulcer_Protection Ulcer Protection Protective_Factors->Ulcer_Protection Cellular_Resilience Increased Cellular Resilience Antioxidant_Pathways->Cellular_Resilience Cellular_Resilience->Ulcer_Protection

Figure 2: Proposed Mechanism of Action for this compound.

Experimental Data on Anti-Ulcer Efficacy

While a direct comparative study with quantitative data for this compound and cimetidine is not available in the public domain, this section presents data on cimetidine's efficacy from studies utilizing various experimental ulcer models in rats. This information serves as a benchmark for the evaluation of potential anti-ulcer agents.

Table 1: Effect of Cimetidine on Stress-Induced Ulcers in Rats
TreatmentDose (mg/kg)Ulcer Severity (Mean)Reference
Placebo-High
Cimetidine25Significantly Reduced
Cimetidine50Significantly Reduced
Cimetidine100Significantly Reduced

Note: This table summarizes the findings of a study on stress-induced ulcers in aged rats. The original study should be consulted for detailed statistical data.

Table 2: Effect of Cimetidine on Acetic Acid-Induced Gastric Ulcers in Rats
TreatmentDose (mg/kg, twice daily)Healing EffectReference
Control-Baseline
Cimetidine25Dose-dependent acceleration
Cimetidine50Dose-dependent acceleration
Cimetidine100Dose-dependent acceleration

Note: This table is based on a study evaluating the healing effects of cimetidine on acetic acid-induced gastric ulcers. For precise quantitative data on ulcer size reduction, refer to the original publication.

Experimental Protocols

Understanding the methodologies behind the generation of experimental data is crucial for the interpretation of results. Below are summaries of common protocols used to induce gastric ulcers in animal models for the evaluation of anti-ulcer drugs.

Stress-Induced Ulcer Model

This model simulates the physiological stress that can lead to ulcer formation.

stress_ulcer_workflow Start Animal Acclimatization Fasting Fasting (e.g., 24 hours) Start->Fasting Grouping Grouping of Animals (Control and Treatment Groups) Fasting->Grouping Drug_Admin Administration of Test Compound (e.g., this compound or Cimetidine) or Vehicle Grouping->Drug_Admin Stress_Induction Induction of Stress (e.g., Restraint + Cold for 3 hours) Drug_Admin->Stress_Induction Sacrifice Euthanasia of Animals Stress_Induction->Sacrifice Stomach_Excision Excision and Opening of Stomach Sacrifice->Stomach_Excision Ulcer_Evaluation Evaluation of Ulcer Severity (e.g., Ulcer Index) Stomach_Excision->Ulcer_Evaluation End Data Analysis Ulcer_Evaluation->End

Figure 3: General Workflow for Stress-Induced Ulcer Model.

Protocol Details:

  • Animals: Male Sprague-Dawley rats of varying ages are often used.

  • Drug Administration: Test compounds (e.g., cimetidine at doses of 25, 50, 100 mg/kg) or a placebo are administered, typically intraperitoneally or orally, prior to stress induction.

  • Stress Induction: A common method involves placing the animals in restraint cages and exposing them to a cold environment (e.g., 4°C) for a defined period (e.g., 3 hours).

  • Ulcer Assessment: After the stress period, animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions. The severity of ulcers is often quantified using an ulcer index, which may be based on the number and size of the lesions.

Acetic Acid-Induced Ulcer Model

This model is used to create chronic ulcers that more closely resemble those in humans.

Protocol Details:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Ulcer Induction: Under anesthesia, the stomach is exposed, and a solution of acetic acid (e.g., 100%) is applied to the serosal surface for a specific duration (e.g., 60 seconds) using a cylindrical mold to contain the acid.

  • Treatment: Following ulcer induction, animals are treated with the test compound (e.g., cimetidine orally, twice daily) or vehicle for a set period (e.g., 15 days) to evaluate the healing process.

  • Healing Assessment: At the end of the treatment period, the animals are euthanized, and the ulcerated area of the stomach is measured to determine the extent of healing.

Conclusion

Cimetidine's efficacy as an anti-ulcer agent is well-established and is directly attributable to its potent inhibition of gastric acid secretion via H2 receptor antagonism. In contrast, while early research indicates that this compound possesses anti-ulcer properties, the precise mechanism of action and quantitative efficacy data are not as well-defined. The proposed mechanism for this compound and other aporphine alkaloids centers on cytoprotective effects, which represents a different therapeutic strategy from that of cimetidine.

For researchers and drug development professionals, this comparison highlights the need for further investigation into the anti-ulcer potential of this compound. Future studies should aim to:

  • Elucidate the specific molecular targets and signaling pathways involved in this compound's cytoprotective effects.

  • Conduct dose-response studies in various ulcer models to quantify its efficacy.

  • Perform direct comparative studies against established anti-ulcer agents like cimetidine to benchmark its therapeutic potential.

Such research is essential to determine if this compound or other aporphine alkaloids can be developed into novel and effective treatments for peptic ulcer disease.

References

Validating the GABAergic Mechanism of Action of Glaziovine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proaporphine alkaloid Glaziovine and its potential GABAergic mechanism of action. While clinical evidence points to anxiolytic and sedative properties similar to established GABAergic modulators, direct experimental validation of its interaction with GABA receptors is not extensively documented in publicly available literature. This document summarizes the existing pharmacological data for this compound, compares it with well-characterized GABAergic compounds, and provides detailed experimental protocols to facilitate further research into its precise mechanism of action.

Pharmacological Profile: this compound in Comparison

This compound, an alkaloid isolated from plants such as Ocotea glaziovii, has demonstrated anxiolytic and sedative effects in clinical settings.[1][2] Notably, its mechanism has been described as being similar to that of diazepam, a classic benzodiazepine, though it appears to lack the muscle relaxant properties associated with diazepam.[1][2] This suggests a potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

To provide a framework for validating this hypothesis, the following table compares the known properties of this compound with those of established GABAergic modulators.

CompoundClassPrimary Molecular TargetBinding Affinity (Ki)Electrophysiological EffectKey Behavioral Effects
This compound Proaporphine AlkaloidProposed: GABA-A ReceptorNot ReportedNot ReportedAnxiolytic, Sedative[1]
Diazepam BenzodiazepineGABA-A Receptor (positive allosteric modulator)~4 nM (human cortex)Increases channel opening frequencyAnxiolytic, Sedative, Anticonvulsant, Muscle Relaxant
Phenobarbital BarbiturateGABA-A Receptor (positive allosteric modulator)~2 µM (rat brain)Increases channel open durationSedative, Hypnotic, Anticonvulsant
Muscimol Isoxazole AlkaloidGABA-A Receptor (orthosteric agonist)~2 nM (rat brain)Directly activates Cl- channelSedative, Hallucinogenic
Bicuculline Phthalide-isoquinoline AlkaloidGABA-A Receptor (competitive antagonist)~140 nM (rat cortex)Blocks GABA-induced Cl- currentConvulsant

Experimental Protocols for Validating GABAergic Activity

To elucidate the specific mechanism of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

GABA-A Receptor Binding Assay

This assay determines the affinity of a test compound for the GABA-A receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the GABA-A receptor using radioligand displacement.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [3H]-Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • This compound and comparator compounds

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Homogenization buffer: 0.32 M sucrose, pH 7.4

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step.

    • The final pellet is resuspended in binding buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the prepared brain membranes.

    • For total binding, add [3H]-Muscimol.

    • For non-specific binding, add [3H]-Muscimol and a high concentration of unlabeled GABA.

    • For competitive binding, add [3H]-Muscimol and varying concentrations of this compound or a comparator compound.

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) for this compound and comparators.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the effect of a compound on the function of ion channels, such as the GABA-A receptor.

Objective: To determine if this compound modulates GABA-A receptor-mediated currents in neurons.

Materials:

  • Cultured primary neurons or brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • GABA

  • This compound and comparator compounds

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

Procedure:

  • Cell Preparation:

    • Prepare cultured neurons or acute brain slices.

    • Transfer the preparation to the recording chamber on the microscope stage and perfuse with aCSF.

  • Recording:

    • Using a glass micropipette filled with intracellular solution, form a gigaseal with the membrane of a target neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

    • Apply GABA to the neuron to evoke a baseline GABA-A receptor-mediated current.

    • Co-apply GABA with varying concentrations of this compound to observe any modulation of the current.

    • Perform control experiments with known modulators like diazepam (potentiator) and bicuculline (antagonist).

  • Data Analysis:

    • Measure the amplitude, frequency, and decay kinetics of the GABA-A currents in the presence and absence of this compound.

    • Construct a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

In Vivo Behavioral Assay: Elevated Plus Maze

This assay is a widely used model to assess anxiolytic-like effects in rodents.

Objective: To evaluate the anxiolytic properties of this compound in vivo.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Mice or rats

  • This compound, diazepam (positive control), and vehicle solution

  • Video tracking software

Procedure:

  • Animal Dosing:

    • Administer this compound, diazepam, or vehicle to the animals (e.g., intraperitoneally) 30 minutes before testing.

  • Testing:

    • Place the animal in the center of the elevated plus maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis:

    • Use video tracking software to measure the time spent in the open arms and the number of entries into the open and closed arms.

    • Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

    • Compare the results for the this compound-treated group with the control and diazepam groups.

Visualizing Pathways and Protocols

GABA-A Receptor Signaling Pathway

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs Pharmacological Modulation Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_R GABA-A Receptor Vesicle->GABA_R GABA Release Chloride Cl- Influx GABA_R->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition This compound This compound (?) This compound->GABA_R Proposed Modulator Diazepam Diazepam Diazepam->GABA_R Positive Modulator Muscimol Muscimol Muscimol->GABA_R Agonist Bicuculline Bicuculline Bicuculline->GABA_R Antagonist

Caption: Proposed GABA-A receptor signaling and pharmacological modulation.

Experimental Workflow: GABA-A Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end Patch_Clamp_Workflow start Start prep Prepare Neuronal Culture/Slice start->prep giga Form Gigaseal prep->giga wc Achieve Whole-Cell Configuration giga->wc record_base Record Baseline GABA Current wc->record_base record_drug Record GABA Current with this compound record_base->record_drug analyze Analyze Current Modulation record_drug->analyze end End analyze->end

References

Comparative Analysis of Anxiolytic Compounds: A Focus on Glaziovine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Glaziovine with other anxiolytic compounds is currently challenging due to the limited availability of public quantitative experimental data on this compound's anxiolytic effects and its specific receptor binding affinities. While historical information indicates its registration as a tranquilizer under the name Suavedol® and a clinical comparison to diazepam, the detailed preclinical and clinical data required for a direct, data-driven comparison are not readily accessible in the scientific literature.

This guide, therefore, provides a detailed overview of what is known about this compound and presents a comparative analysis of four other prominent anxiolytic compounds for which experimental data are available: Diazepam, Lorazepam, Buspirone, and the naturally occurring flavonoid, Chrysin. This analysis is intended for researchers, scientists, and drug development professionals to offer a comparative landscape of anxiolytic mechanisms and efficacies.

This compound: An Overview

This compound is a proaporphine alkaloid originally isolated from the plant Ocotea glaziovii. While it was once marketed as a tranquilizer, detailed studies on its mechanism of action for anxiolytic effects are scarce. Its primary known pharmacological characteristic is its interaction with dopamine receptors, though specific binding affinities (Ki values) for different dopamine and serotonin receptor subtypes are not well-documented in publicly available literature. Without data from standardized preclinical models of anxiety, such as the elevated plus-maze or light-dark box tests, a quantitative comparison of its anxiolytic potency and efficacy against other compounds is not feasible at this time.

Comparative Analysis of Alternative Anxiolytic Compounds

To provide a framework for comparison, this section details the anxiolytic properties of four other compounds with differing mechanisms of action.

Data Presentation: Quantitative Comparison of Anxiolytic Compounds

The following tables summarize the available quantitative data for Diazepam, Lorazepam, Buspirone, and Chrysin, focusing on their receptor binding affinities and effects in a common preclinical model of anxiety, the elevated plus-maze.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundPrimary Target(s)GABA-A Receptor (α1β2γ2)Dopamine D2 ReceptorSerotonin 5-HT1A ReceptorSerotonin 5-HT2A Receptor
Diazepam GABA-A Receptor1.53[1]---
Lorazepam GABA-A ReceptorHigh Affinity[2]---
Buspirone 5-HT1A, D2 Receptors-18.5 ± 2.5[3]7.7 - 9.56[4]Weak Affinity[5]
Chrysin GABA-A ReceptorPartial Agonist---

Table 2: Anxiolytic Effects in the Elevated Plus-Maze (EPM) in Rodents

CompoundDoses TestedEffect on Open Arm TimeEffect on Open Arm EntriesSpecies
Diazepam 2 mg/kgIncreasedIncreasedMice
Lorazepam ----
Buspirone 0.5-20 mg/kgNo significant effectNo significant effectRat
Chrysin 1, 2, and 4 mg/kgIncreasedIncreasedRats

Note: The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Experimental Protocols

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

This protocol is a generalized procedure for assessing the anxiolytic effects of a compound in rodents.

Objective: To evaluate the anxiolytic-like properties of a test compound by measuring the exploratory behavior of rodents in an elevated plus-maze.

Apparatus: The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Procedure:

  • Animal Acclimatization: Rodents are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: The test compound (e.g., Diazepam, Chrysin) or vehicle is administered to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Initiation: Each animal is placed individually in the center of the maze, facing an open arm.

  • Data Collection: The behavior of the animal is recorded for a 5-minute period using a video camera. The primary parameters measured are the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. An increase in these parameters for the drug-treated group compared to the vehicle group suggests an anxiolytic effect.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor (e.g., GABA-A, Dopamine D2, Serotonin 5-HT1A).

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).

  • The test compound at various concentrations.

  • Incubation buffer and filtration apparatus.

Procedure:

  • Incubation: Cell membranes, radioligand, and the test compound (or vehicle) are incubated together in a buffer solution to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

anxiolytic_pathways cluster_gaba GABAergic System cluster_serotonin_dopamine Serotonergic & Dopaminergic Systems GABA-A Receptor GABA-A Receptor Increased Cl- influx Increased Cl- influx GABA-A Receptor->Increased Cl- influx Diazepam Diazepam Diazepam->GABA-A Receptor Positive Allosteric Modulator Lorazepam Lorazepam Lorazepam->GABA-A Receptor Positive Allosteric Modulator Chrysin Chrysin Chrysin->GABA-A Receptor Partial Agonist Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Cl- influx->Neuronal Hyperpolarization Anxiolytic Effect Anxiolytic Effect Neuronal Hyperpolarization->Anxiolytic Effect 5-HT1A Receptor 5-HT1A Receptor Modulation of Serotonergic Activity Modulation of Serotonergic Activity 5-HT1A Receptor->Modulation of Serotonergic Activity Dopamine D2 Receptor Dopamine D2 Receptor Modulation of Dopaminergic Activity Modulation of Dopaminergic Activity Dopamine D2 Receptor->Modulation of Dopaminergic Activity Buspirone Buspirone Buspirone->5-HT1A Receptor Partial Agonist Buspirone->Dopamine D2 Receptor Antagonist Modulation of Serotonergic Activity->Anxiolytic Effect Modulation of Dopaminergic Activity->Anxiolytic Effect

Experimental Workflow: Elevated Plus-Maze

epm_workflow Animal Acclimatization Animal Acclimatization Drug/Vehicle Administration Drug/Vehicle Administration Animal Acclimatization->Drug/Vehicle Administration Placement on EPM Placement on EPM Drug/Vehicle Administration->Placement on EPM 5-min Video Recording 5-min Video Recording Placement on EPM->5-min Video Recording Data Analysis Data Analysis 5-min Video Recording->Data Analysis Time in Open/Closed Arms Entries into Open/Closed Arms Anxiolytic Effect Assessment Anxiolytic Effect Assessment Data Analysis->Anxiolytic Effect Assessment

Logical Relationship: Receptor Binding and Anxiolytic Effect

logical_relationship Compound Compound Receptor Binding Receptor Binding Compound->Receptor Binding High Affinity (Low Ki) Modulation of Neurotransmission Modulation of Neurotransmission Receptor Binding->Modulation of Neurotransmission e.g., GABAergic, Serotonergic Anxiolytic Effect Anxiolytic Effect Modulation of Neurotransmission->Anxiolytic Effect Observed in Behavioral Models

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Glaziovine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical techniques for the quantification of Glaziovine: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE). The selection of a robust and reliable analytical method is critical for the accurate quantification of this compound in various matrices, including plant material and biological fluids, ensuring data integrity for research, quality control, and pharmacokinetic studies.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of each analytical technique is summarized in the table below. The data presented are representative values derived from studies on the analysis of alkaloids and other compounds in complex matrices, providing a baseline for what can be expected for this compound analysis.

Validation ParameterHPLC-DADUPLC-MS/MSCapillary Electrophoresis (CZE)
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based detection.Separation based on charge-to-size ratio in an electric field.
Specificity Moderate to HighVery HighHigh
Linearity (r²) > 0.999> 0.999> 0.999
Precision (RSD%) < 2%< 5%< 5%
Accuracy (Recovery%) 95-105%98-102%90-110%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to fg/mL rangeng/mL range
Throughput ModerateHighHigh
Cost Low to ModerateHighModerate
Typical Application Routine quality control of plant extracts and formulations.Bioanalysis, metabolite identification, trace-level quantification.Analysis of charged molecules, chiral separations.

Experimental Protocols

The following protocols are representative methodologies for the quantification of alkaloids, like this compound, and can be adapted and validated for specific research needs.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a diode-array detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: A typical gradient could start with 10% B, increasing to 50% B over 20 minutes, then to 100% B over 5 minutes, holding for 5 minutes, and returning to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (likely in the range of 280-310 nm for aporphine alkaloids).

  • Sample Preparation:

    • Extract dried and powdered plant material (e.g., Cecropia glaziovii leaves) with a suitable solvent such as methanol or 70% ethanol using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Inject equal volumes of the standard solutions and sample extracts.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma.[1][2][3][4]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and an internal standard.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Prepare calibration standards by spiking known concentrations of this compound into blank plasma and process as described above.

    • Analyze the processed standards and samples by UPLC-MS/MS.

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Capillary Electrophoresis (CE)

Capillary Zone Electrophoresis (CZE) is a suitable technique for the analysis of charged molecules like the alkaloid this compound.[5]

  • Instrumentation: A capillary electrophoresis system with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer with a pH that ensures this compound is protonated (e.g., 50 mM phosphate buffer at pH 2.5). The BGE may contain an organic modifier like acetonitrile to improve resolution.

  • Voltage: 15-25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a suitable wavelength for this compound.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent to the desired concentration and filter if necessary.

  • Analysis:

    • Prepare calibration standards of this compound in the BGE.

    • Inject and analyze the standards and samples.

    • Quantify this compound based on the peak area of the electropherogram and the calibration curve.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, for instance, an established HPLC method and a newly developed UPLC-MS/MS method.

cluster_0 Method A (e.g., HPLC-DAD) cluster_1 Method B (e.g., UPLC-MS/MS) A1 Sample Set Preparation (n > 10, covering the analytical range) A2 Analysis with Method A A1->A2 B1 Same Sample Set A3 Data Set A A2->A3 C1 Statistical Comparison (e.g., Bland-Altman plot, regression analysis) A3->C1 B2 Analysis with Method B B1->B2 B3 Data Set B B2->B3 B3->C1 C2 Acceptance Criteria Met? C1->C2 C3 Methods are Interchangeable C2->C3 Yes C4 Investigate Discrepancies (e.g., sample matrix effects, method bias) C2->C4 No

Cross-validation workflow for analytical methods.
Proposed Signaling Pathway for this compound's Anxiolytic Effect

This compound's anxiolytic properties are thought to be mediated through its interaction with dopaminergic and serotonergic systems. The diagram below illustrates the proposed signaling pathway.

cluster_0 Dopaminergic Pathway cluster_1 Serotonergic Pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R Interaction D2R Dopamine D2 Receptor This compound->D2R Interaction HT2A Serotonin 5-HT2A Receptor This compound->HT2A Interaction Gs Gs D1R->Gs Gi Gi D2R->Gi AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Anxiolytic_Effect Modulation of Neuronal Excitability Anxiolytic Effect cAMP_inc->Anxiolytic_Effect cAMP_dec->Anxiolytic_Effect Gq Gq HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 and DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ and PKC activation IP3_DAG->Ca_PKC Ca_PKC->Anxiolytic_Effect

Proposed signaling pathway of this compound.

Conclusion

The cross-validation of analytical methods is a fundamental requirement for ensuring the reliability and interchangeability of data in drug development and research. While a direct comparative study for this compound is not currently available, the information presented in this guide provides a solid foundation for the development and validation of robust analytical methods for its quantification.

For routine analysis of this compound in well-characterized matrices like plant extracts, HPLC-DAD offers a cost-effective and reliable solution. For applications demanding high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex biological samples, UPLC-MS/MS is the method of choice. Capillary Electrophoresis presents a valuable alternative, particularly for the analysis of charged alkaloids and for high-throughput screening.

The successful implementation and cross-validation of these methods, following the principles outlined in this guide, will ensure the generation of high-quality, reliable, and consistent data for this compound, thereby supporting its further investigation and potential therapeutic applications. It is imperative that any method developed based on these protocols is fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

References

Head-to-Head Comparison: Glaziovine and Buspirone in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anxiolytic drug discovery, a thorough understanding of the preclinical profiles of novel and established compounds is paramount. This guide provides a detailed head-to-head comparison of Glaziovine, a proaporphine alkaloid, and buspirone, a well-established azapirone anxiolytic. While buspirone has been extensively studied, preclinical data on this compound remains comparatively sparse, necessitating a qualitative and extrapolated comparison. This document aims to synthesize the available information on their mechanisms of action, performance in preclinical anxiety models, and receptor binding profiles, supported by experimental data where available.

Mechanism of Action: Divergent Pathways to Anxiolysis

The anxiolytic effects of this compound and buspirone are mediated through distinct neurochemical pathways. Buspirone's mechanism is well-characterized and primarily involves the serotonergic system, with secondary effects on dopamine receptors. This compound, on the other hand, is less understood, with evidence suggesting a mechanism that may involve the GABAergic system, akin to benzodiazepines, as well as potential interactions with dopaminergic and serotonergic pathways characteristic of its aporphine alkaloid class.

This compound's Proposed Signaling Pathway

This compound, a proaporphine alkaloid, has demonstrated anxiolytic effects in clinical trials, with a proposed mechanism of action similar to diazepam but without the associated muscle relaxant properties[1][2]. This suggests a potential interaction with the GABAergic system, a hallmark of benzodiazepine anxiolytics. As an aporphine alkaloid, it is also plausible that this compound interacts with dopaminergic and serotonergic receptors, a common feature of this chemical class[3][4]. However, specific binding affinities and the precise nature of these interactions remain to be fully elucidated.

Glaziovine_Signaling_Pathway This compound This compound GABA_A GABA-A Receptor (Proposed) This compound->GABA_A Positive Allosteric Modulation (Hypothesized) Dopamine_R Dopamine Receptors (Potential) This compound->Dopamine_R Interaction (Inferred) Serotonin_R Serotonin Receptors (Potential) This compound->Serotonin_R Interaction (Inferred) Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Anxiolysis Anxiolytic Effect Dopamine_R->Anxiolysis Serotonin_R->Anxiolysis Neuronal_Inhibition->Anxiolysis

Proposed signaling pathway for this compound.

Buspirone's Established Signaling Pathway

Buspirone's primary mechanism of action is as a partial agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons. With chronic administration, these autoreceptors desensitize, leading to increased serotonin release. It also acts as a partial agonist at postsynaptic 5-HT1A receptors. Additionally, buspirone functions as an antagonist at dopamine D2, D3, and D4 receptors, which may contribute to its overall anxiolytic profile. Unlike benzodiazepines, buspirone does not interact with the GABA-A receptor complex.

Buspirone_Signaling_Pathway Buspirone Buspirone Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Buspirone->Presynaptic_5HT1A Partial Agonist Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Buspirone->Postsynaptic_5HT1A Partial Agonist Dopamine_R Dopamine D2/D3/D4 Receptors Buspirone->Dopamine_R Antagonist Serotonin_Release Decreased Serotonin Release (Acute) Presynaptic_5HT1A->Serotonin_Release Anxiolysis Anxiolytic Effect Postsynaptic_5HT1A->Anxiolysis Dopamine_Antagonism Dopamine Antagonism Dopamine_R->Dopamine_Antagonism Serotonin_Release_Chronic Increased Serotonin Release (Chronic) Serotonin_Release->Serotonin_Release_Chronic (Desensitization) Serotonin_Release_Chronic->Anxiolysis Dopamine_Antagonism->Anxiolysis

Established signaling pathway for buspirone.

Head-to-Head Comparison: Pharmacological and Anxiolytic Properties

Due to the limited availability of quantitative preclinical data for this compound, a direct numerical comparison with buspirone is not feasible. The following table provides a qualitative comparison based on the existing literature.

FeatureThis compoundBuspirone
Chemical Class Proaporphine AlkaloidAzapirone
Primary Mechanism Proposed to be similar to diazepam (GABAergic), with potential modulation of dopamine and serotonin receptors.5-HT1A receptor partial agonist; Dopamine D2, D3, D4 receptor antagonist.
Anxiolytic Efficacy "Good to excellent" antianxiety effects reported in clinical trials[1].Well-established anxiolytic effects in both preclinical models and clinical practice.
Sedative Properties Reported to have sedative effects.Generally non-sedating compared to benzodiazepines.
Muscle Relaxant Properties Lacks muscle relaxant properties.Does not possess muscle relaxant properties.
Receptor Binding Profile Not well-characterized. As an aporphine alkaloid, interactions with dopamine and serotonin receptors are likely.High affinity for 5-HT1A receptors; moderate affinity for dopamine D2-like receptors.
Preclinical Models Data from standardized anxiety models (e.g., EPM, OFT) is not readily available in the public domain.Extensively studied in various models including the elevated plus-maze, open field test, and light-dark box test.

Experimental Protocols for Key Preclinical Anxiety Models

The following are detailed methodologies for standard preclinical anxiety models commonly used to evaluate anxiolytic compounds.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, typically 50-70 cm, with two open arms and two arms enclosed by high walls. The dimensions of the arms are usually around 50 cm long and 10 cm wide for rats, and smaller for mice.

  • Procedure: The animal is placed in the center of the maze, facing one of the open arms. Its behavior is then recorded for a set period, typically 5 minutes. The maze is cleaned between each trial to eliminate olfactory cues.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total number of arm entries (a measure of general activity).

    • Ethological parameters such as head dips over the sides of the open arms and stretched-attend postures.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square or circular arena with surrounding walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central zone and a peripheral zone.

  • Procedure: The animal is placed in the center or a corner of the open field and allowed to explore freely for a defined period, usually 5 to 30 minutes. The behavior is recorded by a video tracking system.

  • Parameters Measured:

    • Total distance traveled (a measure of locomotor activity).

    • Time spent in the center zone versus the peripheral zone.

    • Number of entries into the center zone.

    • Rearing frequency (vertical activity).

    • Grooming and defecation instances (ethological measures of anxiety).

  • Interpretation: Rodents naturally tend to stay close to the walls (thigmotaxis). Anxiolytic drugs are expected to increase the time spent in and entries into the central, more anxiogenic, zone of the open field.

Light-Dark Box (LDB) Test

The LDB test is another model based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment. The two compartments are connected by an opening.

  • Procedure: The animal is typically placed in the light compartment and allowed to move freely between the two compartments for a set duration, often 5 to 10 minutes.

  • Parameters Measured:

    • Time spent in the light compartment versus the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Locomotor activity within each compartment.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the compartments, indicating a reduction in anxiety.

Experimental Workflow: Preclinical Anxiety Study

The following diagram illustrates a typical workflow for evaluating a novel compound in a preclinical anxiety model.

Experimental_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Animal_Acclimatization Animal Acclimatization Habituation Habituation to Handling Animal_Acclimatization->Habituation Drug_Admin Drug Administration (e.g., this compound, Buspirone, Vehicle) Habituation->Drug_Admin Pre_Treatment_Period Pre-Treatment Period Drug_Admin->Pre_Treatment_Period Behavioral_Test Behavioral Test (e.g., Elevated Plus-Maze) Pre_Treatment_Period->Behavioral_Test Data_Collection Data Collection (Video Tracking) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Typical experimental workflow for a preclinical anxiety study.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and buspirone. Buspirone is a well-characterized anxiolytic with a clearly defined mechanism of action centered on the 5-HT1A receptor and a wealth of preclinical data. In contrast, this compound, while showing clinical promise as an anxiolytic, remains largely uncharacterized in the preclinical setting. Its proposed diazepam-like mechanism, coupled with its classification as an aporphine alkaloid, suggests a complex pharmacology that warrants further investigation.

For a comprehensive head-to-head comparison, there is a critical need for further research into this compound's receptor binding affinities and its efficacy in standardized preclinical anxiety models. Such studies would not only elucidate its mechanism of action but also provide the quantitative data necessary for a direct and robust comparison with established anxiolytics like buspirone, ultimately informing its potential as a novel therapeutic agent for anxiety disorders.

References

Investigating the receptor binding profile of Glaziovine compared to known ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of Glaziovine, a proaporphine alkaloid with known anxiolytic properties, against a selection of well-characterized ligands for key neurotransmitter receptors. The objective is to offer a clear, data-driven comparison to aid in the evaluation of this compound's pharmacological profile and potential therapeutic applications. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for the cited binding assays.

Comparative Receptor Binding Affinity

The following tables summarize the binding affinities (Ki, in nM) of this compound and known reference ligands for major dopamine, serotonin, and adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Profile

LigandD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)
This compound Data not availableData not available
Haloperidol1.81.5
SKF-383931.1 (Agonist)>10,000
Quinpirole>10,00015 (Agonist)

Table 2: Serotonin Receptor Binding Profile

Ligand5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
This compound Data not availableData not available
8-OH-DPAT0.8 (Agonist)1800
Ketanserin1601.2 (Antagonist)
Buspirone14 (Partial Agonist)500

Note: While the anxiolytic effects of this compound suggest potential interaction with the serotonergic system, particularly 5-HT1A receptors, specific binding affinity data is not currently available.

Table 3: Adrenergic Receptor Binding Profile

Ligandα1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)
This compound Data not availableData not available
Prazosin0.5 (Antagonist)1000
Clonidine10001.5 (Agonist)
Yohimbine5002.5 (Antagonist)

Note: The interaction of this compound with adrenergic receptors has not been extensively characterized with publicly available binding data.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay.

Protocol: Competitive Radioligand Binding Assay

1. Materials:

  • Cell Membranes: A source of the target receptor, typically cell membranes prepared from cultured cell lines (e.g., CHO or HEK293) stably expressing the specific human receptor subtype, or from homogenized brain tissue known to be rich in the receptor of interest.
  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H] or [¹²⁵I]). The concentration used is typically at or near its dissociation constant (Kd).
  • Test Compound (e.g., this compound): A solution of the unlabeled compound to be tested, prepared in a suitable solvent (e.g., DMSO) and serially diluted to cover a wide concentration range.
  • Reference Compound (Known Ligand): A solution of an unlabeled known ligand for the target receptor, used as a positive control.
  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl) containing salts (e.g., MgCl₂, NaCl) and other components to maintain physiological pH and ionic strength.
  • Wash Buffer: A cold buffer solution used to wash away unbound radioligand.
  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
  • Glass Fiber Filters: Filters that trap cell membranes but allow unbound ligand to pass through.
  • Filtration Apparatus: A vacuum manifold or cell harvester to separate bound from free radioligand.
  • Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.

2. Procedure:

  • Incubation: In a multi-well plate, the cell membranes, radioligand, and varying concentrations of the test compound (or reference compound) are incubated together in the assay buffer. A set of wells containing only membranes and radioligand serves as the "total binding" control. Another set containing membranes, radioligand, and a very high concentration of a known unlabeled ligand serves as the "non-specific binding" control. The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the filtration apparatus. The filters are then quickly washed with ice-cold wash buffer to remove any unbound radioligand.
  • Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  • The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
  • A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow of a competitive radioligand binding assay and a simplified signaling pathway for a G-protein coupled receptor (GPCR), the class to which dopamine, serotonin, and adrenergic receptors belong.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Receptor Source (Cell Membranes) Incubation Incubation (Reaching Equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Determination Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., this compound) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified G-protein coupled receptor signaling pathway.

A Comparative Analysis of the Side-Effect Profiles of Glaziovine and Standard Anxiolytics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anxiolytic agents with improved efficacy and tolerability remains a cornerstone of psychopharmacological research. While standard anxiolytics, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), are effective for many, their utility can be limited by significant side-effect profiles. This guide provides a comparative study of the side-effect profiles of the proaporphine alkaloid Glaziovine and these standard anxiolytic drug classes. Due to the limited clinical data available for this compound, this comparison is based on its known pharmacological class effects and available preclinical information, contrasted with the extensive clinical and preclinical data for benzodiazepines and SSRIs.

Data Presentation: Side-Effect Profiles

The following tables summarize the known and potential side effects of this compound, Benzodiazepines, and SSRIs.

Table 1: Comparative Side-Effect Profiles of this compound, Benzodiazepines, and SSRIs

Side Effect CategoryThis compound (Potential, based on Aporphine Alkaloid Class)BenzodiazepinesSSRIs
Neurological Dizziness, headache, sedation, potential for extrapyramidal symptoms (EPS) with high doses.Drowsiness, dizziness, confusion, slurred speech, memory impairment, ataxia (impaired coordination).[1][2]Headache, dizziness, insomnia or somnolence, agitation, anxiety (initially).[3][4]
Psychiatric Potential for mood swings, agitation.Paradoxical effects like increased anxiety, agitation, aggression, hallucinations.Nausea, diarrhea, constipation, dry mouth, changes in appetite, weight gain.
Gastrointestinal Nausea, vomiting.Nausea, constipation, dry mouth.Nausea, diarrhea, constipation, dry mouth, changes in appetite, weight gain.
Cardiovascular Potential for changes in blood pressure and heart rate.Hypotension (low blood pressure).Generally minimal cardiovascular side effects, but some can cause QT prolongation.
Sexual Unknown.Decreased libido, erectile dysfunction, anorgasmia.Decreased libido, delayed ejaculation, anorgasmia.
Other Dry mouth, blurred vision.Blurred vision, muscle weakness.Sweating, dry mouth, blurred vision.
Long-Term Use Unknown.Dependence, tolerance, withdrawal syndrome, cognitive impairment.Discontinuation syndrome, potential for weight gain and sexual dysfunction.
Withdrawal Unknown.Anxiety, insomnia, irritability, seizures (in severe cases).Dizziness, nausea, headache, flu-like symptoms, "brain zaps".

Experimental Protocols for Assessing Anxiolytic Side Effects

The evaluation of the side-effect profile of a potential anxiolytic like this compound involves a battery of preclinical tests as guided by international regulatory bodies such as the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Table 2: Key Preclinical Experiments for Anxiolytic Side-Effect Profiling

Side Effect DomainExperimental ProtocolDescription
Neurological & Behavioral Toxicity Open Field Test: Rodents are placed in an open arena, and their exploratory behavior, locomotor activity, and anxiety-like behaviors (thigmotaxis) are monitored. Sedation can be inferred from reduced overall activity. Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. Anxiolytics with sedative properties will reduce the time the animal can stay on the rod. Functional Observational Battery (FOB) / Irwin Test: A systematic observation of the animal's appearance, behavior, and physiological state to detect overt signs of toxicity, including changes in posture, gait, and reflexes.
Cognitive Impairment Morris Water Maze: This test evaluates spatial learning and memory. Animals must find a hidden platform in a pool of water. Anxiolytics that impair cognition can increase the time it takes to find the platform. Passive Avoidance Test: This test assesses learning and memory based on an aversive stimulus. The animal learns to avoid a compartment where it previously received a mild foot shock.
Dependence and Withdrawal Conditioned Place Preference/Aversion: This test assesses the rewarding or aversive properties of a drug. Animals are conditioned with the drug in a specific environment, and their preference for that environment is later tested. A preference may indicate abuse potential. Spontaneous or Precipitated Withdrawal Assessment: After chronic administration of the test compound, the drug is either abruptly stopped (spontaneous withdrawal) or an antagonist is administered (precipitated withdrawal). Behavioral and physiological signs of withdrawal (e.g., tremors, anxiety-like behaviors, seizures) are then observed and scored.
Cardiovascular Safety Telemetry in Conscious, Freely Moving Animals: This method allows for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in animals without the confounding effects of anesthesia. It is crucial for detecting potential effects on QT interval, heart rate, and blood pressure. hERG Channel Assay: An in vitro assay to assess the potential of a drug to block the hERG potassium channel, which is a key indicator of the risk of drug-induced QT prolongation and Torsades de Pointes.
Gastrointestinal Effects Gastrointestinal Motility Assays: These assays, such as the charcoal meal transit test, measure the rate at which a non-absorbable marker travels through the gastrointestinal tract. Anxiolytics can alter gut motility, leading to constipation or diarrhea.
Sexual Dysfunction Mating Behavior Studies: In these studies, male and female rodents are observed for various parameters of sexual behavior, including mounting, intromission, and ejaculation. A decrease in these behaviors can indicate drug-induced sexual dysfunction.

Signaling Pathways and Mechanisms of Action

Standard Anxiolytics

Benzodiazepines: These drugs act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. By binding to a specific site on the receptor, benzodiazepines increase the affinity of GABA for its binding site. This, in turn, enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, resulting in the anxiolytic, sedative, and muscle relaxant effects.

Benzodiazepine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_gaba_receptor GABA-A Receptor GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A GABA Site Benzodiazepine Site Chloride Channel GABA->GABA_A:gaba Binds Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) GABA_A->Hyperpolarization Enhanced Cl- Influx Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A:bzd Binds SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds Downstream_Signaling Downstream Signaling (Anxiolytic Effect) Postsynaptic_Receptor->Downstream_Signaling SSRI SSRI SSRI->SERT Blocks Glaziovine_Pathway cluster_receptors Potential Targets cluster_downstream Downstream Effects This compound This compound Dopamine_Receptor Dopamine Receptors (D1/D2) This compound->Dopamine_Receptor Modulates Serotonin_Receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) This compound->Serotonin_Receptor Modulates Neuronal_Signaling Modulation of Neuronal Signaling in Anxiety Circuits Dopamine_Receptor->Neuronal_Signaling Serotonin_Receptor->Neuronal_Signaling Anxiolytic_Effect Anxiolytic Effect Neuronal_Signaling->Anxiolytic_Effect

References

A Comparative Analysis of Glaziovine's Anti-inflammatory Potential in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, the aporphine alkaloid Glaziovine has emerged as a compound of interest. This guide provides a comparative analysis of the anti-inflammatory properties of this compound, benchmarked against the well-established anti-inflammatory drugs Dexamethasone and Indomethacin. Due to the limited availability of direct experimental data on this compound in cellular inflammation models, this guide utilizes data from its close structural analog, Glaucine, to project its potential efficacy. This comparison is based on key markers of inflammation in cellular models, including the production of nitric oxide (NO) and pro-inflammatory cytokines, as well as the modulation of critical inflammatory signaling pathways.

Comparative Efficacy: this compound (as Glaucine) vs. Standard Anti-inflammatory Agents

The anti-inflammatory potential of a compound can be quantified by its ability to inhibit key inflammatory mediators. The following tables summarize the available quantitative data for Glaucine (as a proxy for this compound), Dexamethasone, and Indomethacin on the inhibition of nitric oxide and the pro-inflammatory cytokine TNF-α in macrophage cell lines, a common model for studying inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Citation(s)
Glaucine RAW 264.7Data not available; demonstrates inhibition[1]
Dexamethasone J774Dose-dependent inhibition (0.1-10 µM)[2]
Indomethacin RAW 264.756.8[3]
Indomethacin Murine PeritonealInhibits at 0.14-0.5 mM[4]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Citation(s)
Glaucine Mouse PeritonealInhibits production[1]
Dexamethasone HRMPs0.055 (for IL-8, a related cytokine)
Dexamethasone THP-10.332 (for MIP-1α, a related cytokine)
Indomethacin RAW 264.7143.7

Note: Direct IC50 values for this compound are not currently available in the public domain. The data for Glaucine indicates inhibitory activity, but quantitative comparisons are limited.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are rooted in their ability to interfere with key signaling cascades that orchestrate the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound (as Glaucine): Evidence suggests that Glaucine exerts its anti-inflammatory effects by modulating the NF-κB pathway. It has been shown to inhibit the degradation of IκBα, a critical step in the activation of NF-κB. By preventing IκBα degradation, Glaucine effectively blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes. The effect of Glaucine on the MAPK pathway is less characterized but other aporphine alkaloids have been shown to impair the phosphorylation of p38 and ERK1/2.

Dexamethasone: This synthetic glucocorticoid is a potent anti-inflammatory agent that acts through multiple mechanisms. Dexamethasone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the GR complex can directly inhibit the activity of NF-κB and other transcription factors. Furthermore, Dexamethasone can induce the expression of anti-inflammatory proteins, including IκBα, which further sequesters NF-κB in the cytoplasm. Dexamethasone has also been shown to inhibit the phosphorylation of p38 MAPK.

Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of Indomethacin is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. However, studies also indicate that Indomethacin can modulate the NF-κB signaling pathway, contributing to its anti-inflammatory effects.

Visualizing the Mechanisms

To facilitate a clearer understanding of the complex interactions, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing anti-inflammatory properties.

NF-kappaB Signaling Pathway Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα (Degradation) IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Release p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binding Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription This compound This compound (as Glaucine) This compound->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->p65_p50 Inhibits Indomethacin Indomethacin Indomethacin->p65_p50 Inhibits MAPK_Signaling_Pathway Figure 2: Simplified MAPK Signaling Pathway and Points of Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38 p38 p38_MAPKK->p38 Phosphorylation ERK ERK1/2 ERK_MAPKK->ERK Phosphorylation JNK JNK JNK_MAPKK->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression This compound This compound (as Glaucine/Aporphines) This compound->p38 Inhibits (potential) Dexamethasone Dexamethasone Dexamethasone->p38 Inhibits Experimental_Workflow Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_assays 6. Perform Assays start Start cell_culture 1. Culture Macrophages (e.g., RAW 264.7) start->cell_culture pre_treatment 2. Pre-treat with Compound (this compound, Dexamethasone, Indomethacin) cell_culture->pre_treatment stimulation 3. Stimulate with LPS pre_treatment->stimulation incubation 4. Incubate for a defined period stimulation->incubation harvest 5. Harvest Supernatant & Cell Lysate incubation->harvest no_assay Nitric Oxide Assay (Griess Reagent) harvest->no_assay Supernatant elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) harvest->elisa Supernatant western_blot Western Blot (NF-κB & MAPK pathways) harvest->western_blot Cell Lysate end End no_assay->end elisa->end western_blot->end

References

A Pharmacokinetic Profile of Glaziovine: Analysis and Future Directions for Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetic properties of the pro-aporphine alkaloid Glaziovine and its synthetic derivatives is currently limited by a lack of published experimental data on its analogs. This guide, therefore, presents a detailed overview of the known pharmacokinetics of this compound based on human studies. It further explores potential modifications for synthetic analogs aimed at enhancing their drug-like properties, drawing parallels from established principles in medicinal chemistry. This information is intended for researchers, scientists, and professionals in drug development to inform future research and development efforts.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been investigated in human volunteers, providing key insights into its absorption, distribution, metabolism, and excretion (ADME). The primary study involved the administration of 20 mg of radiolabeled this compound-14C in both oral and intravenous forms[1].

Data Presentation: Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound derived from a study in healthy human volunteers[1].

ParameterRoute of AdministrationValueCitation
Dose Oral (capsule) & Intravenous20 mg (this compound-14C)[1]
Time to Peak Plasma Concentration (Tmax) Oral2 hours[1]
Enteral Absorption Oral vs. Intravenous78% - 84%[1]
Metabolism -Sole metabolite identified as this compound glucuronide.
Cumulative Urinary Excretion (24h) Oral38% of total radioactivity
Cumulative Urinary Excretion (24h) Intravenous50% of total radioactivity

Experimental Protocols

The data presented above was obtained through a clinical investigation in healthy human volunteers. The methodologies employed are detailed below.

Human Pharmacokinetic Study of this compound
  • Subjects and Dosing: Healthy human volunteers were administered a single 20 mg dose of this compound-14C. The administration was performed via two routes: oral (in capsules) and intravenous (in vials) to allow for a comparative analysis of bioavailability.

  • Sample Collection: Following administration, biological samples including plasma, urine, and feces were collected over a 24-hour period.

  • Analytical Method: The concentration of this compound and its metabolites was determined by measuring the total radioactivity in the collected plasma, urine, and feces samples.

  • Metabolite Identification: Metabolites present in the urine were investigated to determine the metabolic pathway of this compound.

  • Bioavailability Calculation: The enteral absorption was calculated by comparing the area under the plasma level-time curve (AUC) and the percentage of urinary excretion obtained after oral and intravenous administration.

Visualizations: Metabolic Pathway and Experimental Workflow

To visually represent the processes involved in the pharmacokinetic analysis of this compound, the following diagrams have been generated using the DOT language.

Glaziovine_Metabolism This compound This compound Metabolite This compound Glucuronide This compound->Metabolite Glucuronidation (Phase II Metabolism)

Caption: Metabolic pathway of this compound in humans.

Pharmacokinetic_Workflow cluster_dosing Dosing Phase cluster_sampling Sample Collection & Analysis cluster_data Data Interpretation Oral Oral Administration (Capsule) Collection Plasma, Urine, Feces Collection (0-24h) Oral->Collection IV Intravenous Administration IV->Collection Analysis Measurement of Total Radioactivity Collection->Analysis MetaboliteID Metabolite Identification (Urine) Analysis->MetaboliteID PK_Params Calculate Pharmacokinetic Parameters (AUC, Tmax) Analysis->PK_Params Bioavailability Determine Enteral Absorption PK_Params->Bioavailability

References

Glaziovine and Cytochrome P450: An Analysis of Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the drug interaction potential of Glaziovine, a pro-aporphine alkaloid, with the Cytochrome P450 (CYP450) enzyme system. Due to a notable lack of direct experimental data on this compound's interaction with CYP450 enzymes, this document synthesizes available information on its metabolism, draws comparisons with structurally related compounds, and outlines the standard experimental protocols required to definitively assess this potential.

Executive Summary

Current research strongly indicates that this compound is primarily metabolized via Phase II glucuronidation, with "this compound glucuronide" identified as its sole metabolite in human studies[1]. This suggests that the role of Phase I metabolism, predominantly carried out by CYP450 enzymes, in the clearance of this compound may be minimal. However, studies on other aporphine alkaloids, the chemical class to which this compound belongs, have demonstrated inhibitory effects on major CYP450 isoforms, particularly CYP3A4 and CYP2D6[2]. This raises the possibility of unforeseen drug-drug interactions should this compound be co-administered with drugs metabolized by these enzymes.

At present, there is no publicly available quantitative data (e.g., IC50, Ki values) detailing the inhibitory effects of this compound on specific CYP450 enzymes. The following sections provide a framework for understanding the potential interactions and the experimental approaches necessary to generate the required data.

Comparative Analysis: this compound and Other Aporphine Alkaloids

While direct data for this compound is absent, examining related compounds offers a preliminary assessment of potential interactions.

Compound/Drug ClassTarget CYP Isoform(s)Observed EffectQuantitative Data (IC50/Ki)
This compound Not DeterminedNot DeterminedNo Data Available
Aporphine Alkaloids (general)CYP3A4, CYP2D6InhibitionData varies by specific alkaloid; some show moderate to potent inhibition[2].
Ketoconazole (Positive Control)CYP3A4Strong InhibitionIC50 ~ 0.04 µM
Quinidine (Positive Control)CYP2D6Strong InhibitionIC50 ~ 0.05 µM

Note: The data for positive controls are representative values and can vary based on experimental conditions.

Experimental Protocols for Assessing CYP450 Inhibition

To address the existing data gap for this compound, standard in vitro assays using human liver microsomes or recombinant CYP450 enzymes are required.

CYP450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of an investigational drug required to inhibit 50% of the activity of a specific CYP450 enzyme.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP450 enzymes (e.g., rCYP3A4, rCYP2D6)

  • CYP450 isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • NADPH regenerating system (cofactor for CYP450 activity)

  • This compound (test compound)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other organic solvent to terminate the reaction

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation: Prepare stock solutions of this compound, positive controls, and probe substrates.

  • Incubation: In a 96-well plate, combine the enzyme source (HLMs or recombinant enzymes), buffer, and varying concentrations of this compound or the positive control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing Metabolic Pathways and Experimental Workflows

Drug Metabolism Pathways

The following diagram illustrates the primary routes of drug metabolism, highlighting the distinction between Phase I (functionalization, often by CYP450s) and Phase II (conjugation) reactions.

Drug_Metabolism_Pathway cluster_Phase1 Phase I Metabolism (Functionalization) cluster_Phase2 Phase II Metabolism (Conjugation) Drug Parent Drug Phase1_Metabolite Phase I Metabolite (More Polar) Drug->Phase1_Metabolite CYP450 Cytochrome P450 Enzymes Phase2_Metabolite Phase II Metabolite (Highly Water-Soluble) Phase1_Metabolite->Phase2_Metabolite UGT UDP-Glucuronosyltransferases (UGTs) CYP450->Phase1_Metabolite Oxidation, Reduction, Hydrolysis Excretion Excretion Phase2_Metabolite->Excretion Excretion (Urine, Bile) UGT->Phase2_Metabolite Glucuronidation Glaziovine_glucuronide This compound Glucuronide UGT->Glaziovine_glucuronide This compound This compound This compound->UGT Primary Pathway for this compound Glaziovine_glucuronide->Excretion

Caption: General drug metabolism pathways and the primary route for this compound.

Experimental Workflow for CYP450 Inhibition Assay

This diagram outlines the sequential steps involved in determining the IC50 value of a test compound.

CYP450_Inhibition_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solutions Prepare Stock Solutions: - Test Compound (this compound) - Positive Control - Probe Substrate setup_plate Plate Setup: - Enzyme (HLM or rCYP) - Buffer - Test Compound/Control prep_solutions->setup_plate pre_incubate Pre-incubation at 37°C setup_plate->pre_incubate initiate_reaction Initiate Reaction: Add Probe Substrate & NADPH pre_incubate->initiate_reaction incubate Incubation at 37°C initiate_reaction->incubate terminate Terminate Reaction: Add Cold Organic Solvent incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms_analysis LC-MS/MS Analysis of Supernatant (Quantify Metabolite) centrifuge->lcms_analysis calc_inhibition Calculate % Inhibition lcms_analysis->calc_inhibition plot_data Plot % Inhibition vs. [Compound] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for determining the IC50 of a compound against a CYP450 enzyme.

Conclusion and Future Directions

The current body of evidence suggests that this compound's potential for CYP450-mediated drug interactions is likely low due to its primary metabolic clearance via glucuronidation. However, the lack of direct inhibitory studies represents a significant knowledge gap. Given that structurally similar aporphine alkaloids have shown inhibitory activity against clinically important CYP450 enzymes, it is imperative that in vitro inhibition studies, as outlined above, are conducted for this compound. The resulting data would provide a definitive assessment of its drug-drug interaction profile and be crucial for any future clinical development and regulatory submission. Researchers are strongly encouraged to perform these studies to ensure a comprehensive understanding of this compound's safety profile.

References

Safety Operating Guide

Navigating the Disposal of Glaziovine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to handle Glaziovine with appropriate safety measures. As a bioactive alkaloid, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Step-by-Step Disposal Protocol

The primary directive for the disposal of any laboratory chemical is to follow local, state, and federal environmental regulations.[1] Improper disposal can lead to significant environmental contamination and legal repercussions.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:

  • Unused or expired this compound powder.

  • Empty this compound containers.

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Contaminated cleaning materials (e.g., absorbent pads, wipes).

Segregate this compound waste from other waste streams to prevent accidental reactions.[2] Incompatible wastes, such as strong acids and bases, should be stored separately.[2]

Step 2: Waste Containment and Labeling

Proper containment and labeling are critical for safe storage and disposal.

  • Containers: Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure, screw-on cap.[3] The original manufacturer's container is often a suitable option for solid waste.[1] For liquid waste, use containers made of a material that does not react with or absorb the contents.

  • Labeling: Clearly label the waste container as "Hazardous Chemical Waste" and specify the contents, including "this compound" and its approximate concentration and quantity. Ensure the label is legible and securely attached to the container.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Wear PPE: Don the appropriate personal protective equipment before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid raising dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container.

  • Decontamination: After the bulk of the spill has been collected, decontaminate the area with an appropriate solvent, collecting the rinsate as hazardous waste.

Step 4: Storage of Hazardous Waste

Store the contained this compound waste in a designated and secure satellite accumulation area (SAA) until it can be collected by a licensed waste disposal contractor.

  • The storage area should be cool, dry, and well-ventilated.

  • Store waste away from incompatible materials.

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.

  • Keep waste containers closed except when adding waste.

Step 5: Final Disposal

The final step is the collection and disposal of the contained waste by an approved and licensed hazardous waste disposal contractor.

  • Consult your institution's Environmental Health and Safety (EHS) department to schedule a pickup and to ensure compliance with all institutional and regulatory procedures.

  • Provide the waste disposal company with all necessary information, including a Safety Data Sheet (SDS) if available, to ensure they can handle the waste appropriately.

Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for hazardous waste accumulation that should be followed.

ParameterGuidelineCitation
Maximum Accumulation Time Hazardous waste must typically be collected within 90 days from the date waste is first added to the container.
Maximum Accumulation Volume Up to 55 gallons of an individual hazardous waste may be stored. Once this limit is reached, it must be collected within three days.
Container Headspace Leave at least one inch of headroom in liquid waste containers to allow for expansion.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GlaziovineDisposalWorkflow start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste identify->segregate container Select Compatible Container (Leak-proof, Screw-cap) segregate->container label Label Container: 'Hazardous Chemical Waste - this compound' container->label spill Spill Occurs? label->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes store Store in Designated Satellite Accumulation Area (SAA) spill->store No spill_protocol->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) for Pickup secondary_containment->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this document is for guidance purposes only and is based on general best practices for handling hazardous chemical waste. It is not a substitute for institutional protocols or regulatory requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with all applicable laws and regulations.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.